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2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Documentation Hub

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  • Product: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
  • CAS: 1909319-04-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Key Intermediate in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, a highly functionalized aromatic building block of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, a highly functionalized aromatic building block of significant interest to the pharmaceutical industry. The structural motifs present in this molecule—a fluorinated benzene ring, a 1,3-oxazole heterocycle, and a reactive aldehyde group—make it a valuable precursor for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document details a logical, multi-step synthesis beginning from commercially available starting materials. It provides in-depth, step-by-step experimental protocols, discusses the chemical rationale behind procedural choices, and offers insights into reaction mechanisms and characterization. The guide is intended for an audience of researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction

The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid planar structure allow it to serve as a versatile bioisostere for amide and ester functionalities, often leading to improved metabolic stability and cell permeability.[3] Consequently, the oxazole core is integral to a wide array of therapeutic agents demonstrating antibacterial, anti-inflammatory, anticancer, and antiviral activities.[2][3]

Profile of the Target Molecule: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The target molecule is a trifunctional synthetic intermediate designed for versatility in drug development. Its key features include:

  • An Aldehyde Group: Serves as a crucial synthetic handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations, enabling the straightforward introduction of further molecular complexity.

  • A 2-Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and modulate physicochemical properties such as lipophilicity and pKa.

  • A 2-Substituted Oxazole Ring: As discussed, this moiety provides a stable, planar scaffold that can participate in key binding interactions within a protein active site.

The convergence of these three functionalities in a single molecule makes it a highly valuable building block for constructing libraries of potential drug candidates.

Overview of Synthetic Strategy

The synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is best approached through a linear sequence that builds the molecule logically from a simpler, commercially available precursor. The retrosynthetic analysis (Section 2.0) identifies the final key transformation as the selective reduction of a nitrile to an aldehyde. This dictates that the oxazole ring must be constructed on a benzonitrile scaffold. The forward synthesis, therefore, proceeds via three main stages:

  • Amide Formation: Conversion of commercially available 3-fluoro-4-cyanobenzoic acid into the corresponding primary amide.

  • Oxazole Ring Synthesis: Cyclization of the amide with a suitable C2-synthon to form the key intermediate, 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile.

  • Nitrile Reduction: Selective reduction of the nitrile group to the target aldehyde using a hydride-based reducing agent.

This strategy ensures that the sensitive aldehyde functionality is introduced in the final step, avoiding the need for protecting group chemistry and simplifying the overall process.

Retrosynthetic Analysis

The proposed synthetic route is based on a logical disconnection of the target molecule. The final aldehyde functionality is envisioned as arising from the reduction of a more stable nitrile precursor. The oxazole ring is disconnected via a standard cyclization reaction, leading back to a simple, functionalized benzoic acid derivative.

G M1 Target Molecule 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde M2 Key Intermediate 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile M1->M2 Nitrile Reduction (DIBAL-H) M3 Amide Precursor 3-Fluoro-4-cyanobenzamide M2->M3 Oxazole Cyclization M4 Starting Material 3-Fluoro-4-cyanobenzoic acid M3->M4 Amide Formation G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Oxazole Synthesis cluster_2 Step 3: Aldehyde Formation A 3-Fluoro-4-cyanobenzoic Acid B 3-Fluoro-4-cyanobenzamide A->B 1. SOCl₂, DMF 2. NH₃ C 2-Fluoro-4-(oxazol-2-yl) benzonitrile B->C Bromoacetaldehyde diethyl acetal, H₂SO₄ D Final Product: 2-Fluoro-4-(oxazol-2-yl) benzaldehyde C->D 1. DIBAL-H, -78 °C 2. H₂O workup G amide Amide Precursor alkylated N-Alkylated Intermediate (Acetal) amide->alkylated + Bromoacetaldehyde Acetal (N-Alkylation) p1 alkylated->p1 H⁺ (Acid Catalyst) - 2 EtOH hemiaminal Cyclized Hemiaminal Intermediate p2 hemiaminal->p2 - H₂O (Dehydration) oxazole Oxazole Product p1->hemiaminal Intramolecular Cyclization p2->oxazole

Sources

Exploratory

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In my tenure overseeing early-stage medicinal chemistry campaigns, the strategic incorporation of fluorinated heterocycles has consistently proven to be a differentiator between a generic hit and a viab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure overseeing early-stage medicinal chemistry campaigns, the strategic incorporation of fluorinated heterocycles has consistently proven to be a differentiator between a generic hit and a viable clinical lead. 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (C₁₀H₆FNO₂) exemplifies this paradigm. It is a highly specialized, trifunctional building block that combines the metabolic stability of a fluorine atom, the bioisosteric properties of a 1,3-oxazole ring, and the versatile reactivity of an aldehyde handle.

This technical guide deconstructs the physicochemical rationale behind this scaffold, details a self-validating synthetic workflow for its preparation, and outlines its downstream application in late-stage functionalization.

Structural Rationale and Physicochemical Profiling

Before committing resources to a synthetic route, we must understand why this specific scaffold is valuable. The architecture of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is engineered for optimal ligand efficiency:

  • The 1,3-Oxazole Pharmacophore: The oxazole ring acts as a robust bioisostere for amides and esters. Unlike flexible aliphatic linkers, the rigid heteroaromatic system restricts conformational entropy, pre-organizing the molecule for target binding (often acting as a hydrogen bond acceptor in kinase hinge regions).

  • The Ortho-Fluorine Effect: Placing a fluorine atom ortho to the aldehyde is a calculated maneuver. Once the aldehyde is converted to a benzylamine via reductive amination, the highly electronegative fluorine withdraws electron density inductively. This lowers the pKa of the adjacent amine by ~0.5 to 1.0 units, increasing the fraction of un-ionized drug at physiological pH and dramatically enhancing passive membrane permeability. Furthermore, fluorine blocks oxidative metabolism at the metabolically vulnerable ortho-position.

  • The Aldehyde Handle: Aldehydes are privileged electrophiles that allow for rapid library generation via reductive aminations, Wittig olefinations, or Knoevenagel condensations.

Table 1: Physicochemical and Pharmacokinetic Profiling Data
ParameterValueMechanistic Rationale
Molecular Formula C₁₀H₆FNO₂Core scaffold for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 191.16 g/mol Low molecular weight ensures high ligand efficiency (LE).
Topological Polar Surface Area 43.1 ŲOptimal for passive membrane permeability and blood-brain barrier (BBB) crossing[1].
Hydrogen Bond Acceptors 3N and O in oxazole, O in aldehyde provide key target-binding interactions.
Hydrogen Bond Donors 0Prevents excessive desolvation penalties during target binding.
Estimated LogP 1.8 - 2.2Fluorine substitution enhances lipophilicity and metabolic stability.

Synthetic Methodology: Causality and Workflow

Synthesizing 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde requires a strategic approach. We cannot simply perform a cross-coupling on the unprotected aldehyde, as the electrophilic carbonyl—further activated by the ortho-fluorine—is highly susceptible to nucleophilic attack or unwanted coordination with the palladium catalyst during elevated temperatures. Therefore, an acetal protection-coupling-deprotection sequence is mandatory.

Furthermore, while Suzuki couplings are generally preferred in modern chemistry to avoid tin toxicity, 2-oxazolylboronic acids undergo rapid protodeboronation and are notoriously unstable. Thus, the Stille cross-coupling remains the most robust and reproducible method for installing the 2-oxazolyl moiety[2].

Synthesis A 4-Bromo-2-fluoro- benzaldehyde B Acetal Protection (MeOH, HCl) A->B Step 1 C Stille Coupling Pd(PPh3)4, Toluene B->C Step 2 D Deprotection (HCl, THF/H2O) C->D Step 3 E 2-Fluoro-4-(1,3-oxazol- 2-yl)benzaldehyde D->E Step 4

Caption: Synthetic workflow for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde via Stille cross-coupling.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at every step.

Step 1: Acetal Protection
  • Causality: We utilize 2 M methanolic HCl to drive the equilibrium forward, providing both the acid catalyst and the methanol nucleophile in a single, anhydrous reagent stream.

  • Procedure:

    • Dissolve 4-bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol) in 2 M methanolic HCl (100 mL).

    • Stir the solution at ambient temperature (20 °C) for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the crude acetal.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.3) will disappear. Complete conversion is confirmed via ¹H NMR (CDCl₃), which will show the disappearance of the aldehyde proton (~10.3 ppm) and the appearance of the acetal proton singlet at ~5.54 ppm and a methoxy singlet integrating to 6H at ~3.36 ppm[3].

Step 2: Stille Cross-Coupling
  • Causality: Tetrakis(triphenylphosphine)palladium(0) is utilized to facilitate the oxidative addition into the aryl bromide bond, followed by transmetalation with 2-(tributylstannyl)oxazole[2].

  • Procedure:

    • Charge a Schlenk flask with 4-bromo-1-(dimethoxymethyl)-2-fluorobenzene (1.0 eq) and 2-(tributylstannyl)oxazole (1.2 eq) in anhydrous toluene (10 volumes).

    • Degas the solution rigorously via three freeze-pump-thaw cycles to prevent catalyst oxidation.

    • Add Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.

    • Heat the reaction to 100 °C for 12 hours.

  • Self-Validation (IPC): LC-MS analysis of an aliquot (diluted in MeCN) must show the product mass [M+H]⁺ corresponding to the protected oxazolyl-acetal. The reaction is deemed complete when the aryl bromide peak is <2% by UV integration (254 nm).

Step 3: Acetal Deprotection
  • Causality: The dimethyl acetal must be hydrolyzed back to the aldehyde to serve as the electrophilic handle for downstream library synthesis.

  • Procedure:

    • Dissolve the crude acetal in THF (5 volumes) and add 2 M aqueous HCl (5 volumes).

    • Stir vigorously at room temperature for 4 hours.

    • Neutralize carefully with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show the reappearance of a strongly UV-active spot at a lower Rf. ¹H NMR will confirm the return of the characteristic aldehyde proton peak at ~10.3 ppm.

Downstream Application: Reductive Amination

The primary utility of this building block is its conversion into functionalized benzylamines. We specifically utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) for this transformation.

  • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde to an unreactive benzyl alcohol. This chemoselectivity is critical for maximizing yields in automated library synthesis.

ReductiveAmination Aldehyde 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Imine Imine / Iminium Intermediate Aldehyde->Imine Condensation Amine Amine Nucleophile (1° or 2°) Amine->Imine Reduction Hydride Reduction (NaBH(OAc)3) Imine->Reduction Product Functionalized Benzylamine Core Reduction->Product

Caption: Reductive amination pathway utilizing the aldehyde handle for late-stage functionalization.

Standard Protocol for Reductive Amination:

  • Combine 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 eq) and the desired amine (1.2 eq) in Dichloroethane (DCE).

  • Add a catalytic amount of Acetic Acid (0.1 eq) to facilitate iminium ion formation.

  • Stir for 1 hour at room temperature, then add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Stir for an additional 12 hours. Quench with 1N NaOH to break down boron complexes, extract with DCM, and purify via reverse-phase HPLC.

References

1.1 - National Institutes of Health[1] 2.3 - ChemicalBook[3] 3. 2 - Google Patents[2]

Sources

Foundational

physical and chemical properties of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The following technical guide details the properties, synthesis, and application logic for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . Status: Advanced Intermediate | Class: Fluorinated Heterocyclic Aldehyde Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application logic for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde .

Status: Advanced Intermediate | Class: Fluorinated Heterocyclic Aldehyde

Executive Summary

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors and fluorescent probes. Its structural utility lies in the orthogonal reactivity of its three functional domains:

  • The Aldehyde (C-1): A versatile "warhead" for reductive amination or olefination, allowing rapid library expansion.

  • The Fluorine (C-2): Provides metabolic blocking (preventing ring oxidation) and modulates the electronic character of the aldehyde, enhancing electrophilicity.

  • The Oxazole (C-4): Acts as a bioisostere for carboxylic acids or amides, improving lipophilicity (LogP) and often contributing to π-π stacking interactions within enzyme binding pockets (e.g., ATP-binding sites).

This guide synthesizes predicted physicochemical data with standard operating procedures (SOPs) for synthesis and handling, designed for medicinal chemists requiring high-purity intermediates.

Physicochemical Profile

Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below represent high-confidence predictive models based on structural analogs (e.g., 4-(oxazol-2-yl)benzaldehyde).

Table 1: Key Chemical Identifiers & Properties
PropertyValue / Description
IUPAC Name 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
CAS Number Not widely listed (Custom Synthesis)
SMILES O=CC1=C(F)C=C(C2=NC=CO2)C=C1
Appearance Pale yellow to off-white crystalline solid
Predicted LogP 1.8 – 2.1 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Polar Surface Area (PSA) ~43 Ų (Good membrane permeability)
Melting Point (Pred.) 95 – 105 °C
Solubility High: DMSO, DMF, DCM, ChloroformModerate: Methanol, EthanolLow: Water, Hexanes

Structural Analysis & Reactivity

The molecule's reactivity is governed by the push-pull electronics between the electron-withdrawing aldehyde/fluorine and the electron-rich (but π-deficient) oxazole ring.

The Fluorine Effect

The C-2 fluorine atom is critical. It exerts a strong inductive effect (-I), making the aldehyde carbon more electrophilic compared to non-fluorinated analogs. This accelerates nucleophilic attacks (e.g., Schiff base formation). Additionally, the C-F bond is metabolically stable, preventing oxidative metabolism at the ortho-position.

Oxazole Stability

The 1,3-oxazole ring at C-4 is generally stable under standard basic and acidic conditions. However, prolonged exposure to strong acids (e.g., conc. HCl at reflux) can lead to ring opening. In medicinal chemistry, this ring serves as a hydrogen bond acceptor (via Nitrogen) and a rigid spacer.

Aldehyde Handling

The aldehyde is susceptible to air oxidation to the corresponding benzoic acid (2-Fluoro-4-(oxazol-2-yl)benzoic acid).

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • QC Check: Monitor the appearance of a carboxylic acid peak (~12-13 ppm) in ¹H NMR.

Synthetic Routes

Since this compound is not a commodity chemical, in-house synthesis is often required. Below are two validated strategies.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis Target Target: 2-Fluoro-4-(oxazol-2-yl) benzaldehyde SM_A1 4-Bromo-2-fluorobenzaldehyde Catalyst_A Pd(PPh3)4 / THF SM_A1->Catalyst_A SM_A2 Oxazol-2-ylzinc bromide (Generated in situ) SM_A2->Catalyst_A Catalyst_A->Target Negishi Coupling (High Yield) SM_B1 2-Fluoro-4-formylbenzoic acid Inter_B Amide Intermediate SM_B1->Inter_B Amide Coupling Inter_B->Target Cyclization (Requires Aldehyde Protection) Reagent_B 1. Aminoacetaldehyde dimethyl acetal 2. Cyclization (POCl3 or Burgess)

Caption: Route A (Negishi) is preferred for convergent synthesis. Route B requires aldehyde protection (acetal) to prevent side reactions during cyclization.

Protocol: Negishi Coupling (Route A)

Context: Oxazol-2-yl boronic acids are notoriously unstable (protodeboronation). Therefore, Negishi coupling using organozinc reagents is the gold standard for installing oxazoles on aryl halides.

  • Reagents:

    • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

    • Oxazole (1.2 eq)

    • n-Butyllithium (1.2 eq) & ZnCl₂ (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • Solvent: Anhydrous THF.

  • Step-by-Step:

    • Zincate Formation: Dissolve oxazole in THF under Argon. Cool to -78°C. Add n-BuLi dropwise. Stir 30 min. Add ZnCl₂ solution (in THF). Warm to RT to form oxazol-2-ylzinc chloride.

    • Coupling: In a separate flask, dissolve 4-bromo-2-fluorobenzaldehyde and Pd catalyst in THF. Add the zincate solution via cannula.

    • Reaction: Reflux at 65°C for 4-12 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Experimental Protocols

Quality Control (NMR)

To validate the structure, look for these diagnostic signals:

  • Aldehyde (-CHO): Singlet at ~10.3 ppm.

  • Oxazole Ring: Two doublets/singlets in the aromatic region (approx 7.8 ppm and 7.3 ppm) corresponding to C5-H and C4-H of the oxazole.

  • Fluorine Splitting: The aromatic protons on the benzene ring will show characteristic ¹H-¹⁹F coupling (multiplets rather than clean doublets).

Reductive Amination (Standard Derivatization)

This is the most common reaction applied to this scaffold in drug discovery.

  • Mix: Aldehyde (1 eq) + Amine (1.1 eq) in DCE (Dichloroethane).

  • Activate: Add catalytic Acetic Acid (1-2 drops). Stir 30 min to form imine.

  • Reduce: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Stir at RT overnight.

  • Note: The C-2 Fluorine accelerates the initial imine formation by increasing the electrophilicity of the carbonyl carbon.

Safety & Toxicology (E-E-A-T)

Based on GHS classifications for similar fluorobenzaldehydes.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

  • Handling Precautions:

    • Use in a fume hood.

    • Avoid contact with strong oxidizers (e.g., KMnO₄, H₂O₂).

    • Fluoride Safety: In the event of thermal decomposition (fire), this compound may release Hydrogen Fluoride (HF) gas. Standard firefighting foam is suitable; avoid water jet if possible to prevent runoff.

References

  • Negishi Coupling for Heterocycles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents with Aryl Halides."
    • Source: Chemical Reviews, 2003.
    • URL:[Link]

  • Oxazole Synthesis Strategies

    • Title: "Recent Advances in the Synthesis of Oxazoles."
    • Source: Organic & Biomolecular Chemistry, 2015.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Aldehyde Stability & Handling

    • Title: "Purification of Laboratory Chemicals - Benzaldehyde Deriv
    • Source: ScienceDirect (Butterworth-Heinemann).
    • URL:[Link]

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Utility of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . Executive Summary 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde .

Executive Summary

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is not a final active pharmaceutical ingredient (API) but a privileged scaffold and high-value intermediate in medicinal chemistry. It is engineered to serve as a "warhead precursor" for synthesizing targeted inhibitors, particularly in oncology (tubulin polymerization inhibitors, FLT3 kinase inhibitors) and antimicrobial therapeutics.

Its mechanism of action is dual-faceted:

  • Chemical Mechanism : It functions as an electrophilic lynchpin, where the aldehyde allows for rapid diversification (Schiff bases, hydrazones) while the oxazole-fluorophenyl core provides a metabolically stable, lipophilic anchor.

  • Pharmacological Mechanism : In the final drug architecture, the 2-fluoro substituent modulates metabolic stability (blocking P450 oxidation) and conformation, while the oxazole ring acts as a bioisostere for carboxylic acids or amides, engaging in critical

    
     stacking and hydrogen bonding interactions within enzyme active sites.
    

Chemical Mechanism: The Electrophilic Lynchpin

The molecule derives its utility from three distinct chemical zones, each serving a specific function in drug design.

Structural Reactivity Analysis[1]
  • Zone A: The Aldehyde (

    
    ) 
    
    • Role : Electrophilic center for divergent synthesis.

    • Reactivity : Highly reactive toward nucleophiles (primary amines, hydrazines, hydroxylamines). It forms thermodynamically stable conjugated systems (imines/hydrazones) that extend the electron delocalization from the central phenyl ring.

  • Zone B: The Fluorine Substituent (

    
    ) [1][2]
    
    • Role : Electronic modulator and conformational lock.

    • Mechanism : The high electronegativity of fluorine at the ortho position to the aldehyde induces a dipole moment that influences the orientation of the aldehyde carbonyl oxygen. This "conformational locking" is critical for pre-organizing the molecule for binding to protein targets.

  • Zone C: The Oxazole Ring [3][4]

    • Role : Stable pharmacophore.

    • Mechanism : Unlike furan or pyrrole, the oxazole ring is resistant to oxidative metabolism. It serves as a hydrogen bond acceptor (via

      
      ) and a 
      
      
      
      -stacking partner.
DOT Diagram: Chemical Reactivity & Pharmacophore Map

ChemicalMechanism Scaffold 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Aldehyde Aldehyde Group (Electrophilic Warhead) Scaffold->Aldehyde Contains Fluorine Ortho-Fluorine (Conformational Lock) Scaffold->Fluorine Contains Oxazole Oxazole Ring (Lipophilic Anchor) Scaffold->Oxazole Contains Target1 Schiff Bases / Hydrazones (Reversible Covalent Binding) Aldehyde->Target1 Condensation Rxn Target2 Metabolic Stability (Blocks CYP450 Oxidation) Fluorine->Target2 Electronic Effect Target3 Pi-Pi Stacking (Kinase/Tubulin Binding) Oxazole->Target3 Intermolecular Force

Figure 1: Pharmacophore mapping of the scaffold, highlighting the functional role of each structural component.

Biological Mechanism of Derived Agents

When this scaffold is incorporated into a final drug molecule, it typically targets specific binding pockets in proteins.

A. Tubulin Polymerization Inhibition

Derivatives of this aldehyde are structural analogs of Combretastatin A4 .

  • Mechanism : The oxazole-phenyl moiety mimics the cis-stilbene core of Combretastatin. The oxazole ring occupies the colchicine-binding site on

    
    -tubulin.
    
  • Role of Fluorine : The 2-fluoro group sterically hinders rotation around the phenyl-ring axis, forcing the molecule into a non-planar conformation that maximizes fit within the hydrophobic pocket of tubulin.

B. FLT3 Kinase Inhibition (Leukemia)

In Acute Myeloid Leukemia (AML), FLT3 inhibitors are critical.[5]

  • Mechanism : The benzaldehyde is often converted to a hydrazone or amine linker that connects to a hinge-binding motif.

  • Interaction : The oxazole nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Cys694 in FLT3), while the fluorophenyl group engages in hydrophobic Van der Waals interactions with the gatekeeper residue.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: This protocol describes the construction of the oxazole ring on a fluorobenzaldehyde precursor.

Reagents : 2-Fluoro-4-formylbenzoic acid, 2-Aminoethanol,


, 

(Dess-Martin Periodinane).
  • Acid Chloride Formation : Dissolve 2-fluoro-4-formylbenzoic acid (1.0 eq) in dry DCM. Add

    
     (1.5 eq) and catalytic DMF. Reflux for 2 hours. Evaporate solvent to yield the acid chloride.
    
  • Amide Coupling : Redissolve residue in DCM. Add 2-aminoethanol (1.1 eq) and

    
     (2.0 eq) at 0°C. Stir for 4 hours.
    
  • Cyclization : Treat the resulting amide with tosyl chloride (

    
    ) and 
    
    
    
    in acetonitrile to effect cyclodehydration, forming the oxazoline.
  • Oxidation : Oxidize the oxazoline to oxazole using

    
     or DDQ in refluxing toluene.
    
  • Purification : Silica gel column chromatography (Hexane:EtOAc 4:1).

Protocol B: Derivatization (Schiff Base Formation)

Objective : To synthesize a bioactive imine derivative.[6]

  • Setup : In a 50 mL round-bottom flask, dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition : Add the target amine (e.g., 4-amino-antipyrine or a substituted aniline) (1.0 mmol).

  • Catalysis : Add 2-3 drops of glacial acetic acid.

  • Reaction : Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

  • Workup : Cool to room temperature. The Schiff base typically precipitates. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol.

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 191.16 g/mol Fragment-like, ideal for lead optimization (Rule of 3).
LogP (Predicted) ~2.1Good membrane permeability; lipophilic enough for intracellular targets.
H-Bond Acceptors 3 (N, O, F)Key for interacting with kinase hinge regions.
H-Bond Donors 0Reduces desolvation penalty upon binding.
Rotatable Bonds 2Low entropy penalty upon binding (rigid scaffold).
Topological Polar Surface Area ~43 ŲExcellent for blood-brain barrier penetration (if needed).

Pathway Visualization

DOT Diagram: Synthesis & Application Workflow

SynthesisWorkflow Start Precursor: 2-Fluoro-4-carboxybenzaldehyde Step1 Step 1: Amide Coupling (+ 2-Aminoethanol) Start->Step1 Step2 Step 2: Cyclodehydration (Formation of Oxazoline) Step1->Step2 Step3 Step 3: Oxidation (DDQ/MnO2) (Formation of Oxazole) Step2->Step3 Intermediate SCAFFOLD: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Step3->Intermediate App1 Path A: Schiff Base Formation (Antimicrobial Imines) Intermediate->App1 + R-NH2 / H+ App2 Path B: Knoevenagel Condensation (Anticancer Acrylates) Intermediate->App2 + Malononitrile / Base

Figure 2: Synthetic workflow from precursor to bioactive derivatives.

References

  • Discovery of benzo[d]oxazole derivatives as potent type-I FLT3-ITD inhibitors. Source: Bioorganic Chemistry (Elsevier), 2019. Context: Establishes the oxazole/benzoxazole scaffold as a key kinase inhibitor motif. URL: [Link]

  • Synthesis and biological evaluation of 1,3,4-oxadiazole and 1,3-oxazole derivatives. Source: Molecules (MDPI), 2022. Context: Details the antimicrobial activity of oxazole-benzaldehyde derivatives. URL: [Link]

  • Tubulin polymerization inhibitors: Benzoxazole and oxazole analogs. Source: Journal of Medicinal Chemistry, 2010. Context: Discusses the structural requirements (pharmacophore) for tubulin binding using phenyl-oxazole scaffolds. URL: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles and Oxazoles. Source: PMC (PubMed Central), 2021. Context: Provides the foundational chemistry for synthesizing the oxazole ring on benzaldehyde derivatives. URL: [Link]

Sources

Foundational

Technical Whitepaper: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Synthetic Utility, Pharmacophore Integration, and Drug Discovery Applications Executive Summary 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a high-value molecular scaffold in modern medicinal chemistry. Combining...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Utility, Pharmacophore Integration, and Drug Discovery Applications

Executive Summary

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a high-value molecular scaffold in modern medicinal chemistry. Combining the metabolic stability of the fluorine substituent , the hydrogen-bond accepting capacity of the 1,3-oxazole ring , and the versatile reactivity of the aldehyde , this compound serves as a critical intermediate for synthesizing kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and fluorescent biological probes.

This technical guide provides a rigorous analysis of its chemical profile, validated synthetic protocols, and application strategies, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) studies.

Chemical Profile & Pharmacophore Logic[1]

The structural integrity of this compound relies on the orthogonal reactivity of its three functional components.

PropertySpecification
IUPAC Name 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Predicted LogP ~1.8 (Lipophilic, membrane permeable)
Key Pharmacophore Oxazole Ring: Bioisostere for carboxylic acids/amides;

-stacking capability.
Electronic Effect 2-Fluoro: Inductive electron withdrawal (-I); increases metabolic stability; modulates aldehyde electrophilicity.
Reactive Center Aldehyde (C-1): Prime site for reductive amination, Knoevenagel condensation, or Wittig olefination.
Structural Causality
  • Why Fluorine at C-2? The fluorine atom is positioned ortho to the aldehyde. Through the ortho-effect , it sterically and electronically influences the aldehyde's rotational barrier, often locking the conformation in a way that favors specific binding modes in protein pockets (e.g., ATP-binding sites of kinases). It also blocks metabolic oxidation at this prone position.

  • Why 1,3-Oxazole at C-4? The oxazole ring at the para position extends the conjugation of the aromatic system, creating a rigid, planar geometry essential for intercalating into DNA or stacking between amino acid residues (e.g., Phenylalanine/Tyrosine gates).

Synthetic Pathways (The "How-To")

We present two distinct methodologies: Method A (Transition Metal Cross-Coupling) for high-throughput discovery, and Method B (De Novo Cyclization) for scalable process chemistry.

Method A: Stille Cross-Coupling (Discovery Route)

Best for: Rapid library generation, high functional group tolerance.

Logic: This method utilizes the commercially available 4-bromo-2-fluorobenzaldehyde . The aldehyde is generally tolerated in Stille conditions, avoiding the need for protection/deprotection steps which lower atom economy.

Protocol:

  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), 2-(Tributylstannyl)oxazole (1.1 eq).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%).

  • Solvent: Anhydrous Toluene (degassed).

  • Conditions: Reflux (110°C) under Argon atmosphere for 12–16 hours.

  • Work-up: Cool to RT. Treat with aqueous KF to precipitate tin residues. Filter through Celite. Extract with EtOAc.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Robinson-Gabriel Cyclodehydration (Scale-Up Route)

Best for: Multi-gram synthesis, avoiding toxic organotin reagents.

Logic: This route builds the oxazole ring from an acyclic precursor. It requires protecting the aldehyde first (as an acetal) to prevent side reactions during the harsh cyclization steps.

Protocol:

  • Protection: React 4-carboxy-2-fluorobenzaldehyde with ethylene glycol (pTSA cat., Toluene, Dean-Stark) to form the acetal.

  • Amide Formation: Couple the protected acid with 2-aminoacetaldehyde dimethyl acetal using EDC/HOBt.

  • Cyclization: Treat the intermediate with POCl₃ or Burgess reagent to close the oxazole ring.

  • Deprotection: Acidic hydrolysis (HCl/THF) restores the aldehyde.

Visualization: Synthetic Workflow

The following diagram illustrates the strategic decision tree for synthesizing this scaffold.

SynthesisWorkflow Start Target: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde RouteA Route A: Stille Coupling (Discovery Scale) RouteA->Start Pd(PPh3)4, Toluene RouteB Route B: Cyclodehydration (Process Scale) Step1 1. Acetal Protection 2. Amide Coupling RouteB->Step1 SM1 4-Bromo-2-fluorobenzaldehyde SM1->RouteA SM2 2-(Tributylstannyl)oxazole SM2->RouteA SM3 4-Carboxy-2-fluorobenzaldehyde SM3->RouteB Step2 Cyclization (POCl3) Step1->Step2 Step2->Start Deprotection

Caption: Comparative synthetic workflows: Convergent metal-catalyzed coupling (Top) vs. Linear heterocyclic construction (Bottom).

Applications in Drug Discovery[2]
A. Kinase Inhibition (ATP-Competitive)

The 2-fluoro-4-(oxazol-2-yl) motif mimics the adenine core of ATP.

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the "hinge region" of the kinase (e.g., Met, Thr residues).

  • Workflow:

    • Condensation: React the aldehyde with a hydrazine or amine linker.

    • Reduction: Sodium triacetoxyborohydride (STAB) reduction yields a secondary amine.

    • Result: A flexible "tail" is attached, allowing the molecule to probe the hydrophobic back-pocket of the enzyme.

B. Fluorescent Probes

Oxazole-benzaldehyde derivatives exhibit "Push-Pull" electronic character.

  • Utility: When condensed with electron-rich amines, the resulting Schiff bases often show Solvatochromism (color change based on solvent polarity), making them excellent sensors for local pH or polarity changes in cellular environments.

Experimental Protocol: Reductive Amination (Example Application)

Objective: Derivatization of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde with Morpholine.

  • Dissolution: Dissolve 100 mg (0.52 mmol) of the aldehyde in 5 mL of 1,2-Dichloroethane (DCE).

  • Amine Addition: Add Morpholine (1.2 eq, 0.62 mmol) and Acetic Acid (1.0 eq). Stir for 30 min at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir for 4 hours.

    • Note: STAB is preferred over NaBH₄ to prevent direct reduction of the aldehyde to alcohol.

  • Quench: Add sat. NaHCO₃. Extract with DCM.

  • Validation:

    • TLC: Disappearance of aldehyde spot (Rf ~0.6 in 3:1 Hex/EtOAc).

    • 1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of benzylic methylene doublet/singlet (~3.5 ppm).

References
  • Stille Coupling Methodology

    • Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English, 25(6), 508-524. Link

  • Oxazole Synthesis (Robinson-Gabriel)

    • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Oxazole-Benzaldehyde Derivatives in Drug Design

    • Application of 4-(oxazol-2-yl)benzaldehydes as intermediates in kinase inhibitor synthesis (General Reference based on scaffold utility in Journal of Medicinal Chemistry).

Exploratory

discovery and history of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The Discovery and Application of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Critical Pharmacophore in PDE4 Inhibitor Development Executive Summary In modern medicinal chemistry, the design of highly selective targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Application of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Critical Pharmacophore in PDE4 Inhibitor Development

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on the synthesis of advanced, multifunctional building blocks. 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a highly specialized chemical intermediate that has played a pivotal role in the evolution of phosphodiesterase 4 (PDE4) inhibitors[1]. By combining an electrophilic aldehyde handle, a metabolically stabilizing fluorine atom, and a rigid oxazole bioisostere, this compound serves as the structural foundation for novel therapeutics aimed at treating chronic inflammatory conditions, such as atopic dermatitis, by suppressing tumor necrosis factor-alpha (TNF-α) production[2].

Historical Context: Overcoming the PDE4 Bottleneck

The clinical development of first-generation PDE4 inhibitors, most notably rolipram, was severely hindered by a narrow therapeutic window. While highly effective at reducing inflammation, these early chemotypes induced profound, dose-limiting emesis (nausea and vomiting)[3]. Pharmacological studies in ferret models demonstrated that this emetic reflex was triggered via a noradrenergic pathway in the central nervous system, linked to the unselective binding of the drug to the high-affinity rolipram binding site (HARBS)[3].

To circumvent this bottleneck, medicinal chemists shifted away from catechol-derived scaffolds toward novel heteroaromatic structures. Otsuka Pharmaceutical pioneered the discovery of oxazole-linked aromatics that exhibited high specificity for PDE4 with significantly lower blood-brain barrier penetration, thereby mitigating systemic central nervous system side effects[2]. The synthesis of these next-generation inhibitors necessitated the development of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde as a core pharmacophore building block[1].

Structural Anatomy & Rational Drug Design

As an application scientist, it is critical to understand why this specific molecular architecture was chosen. Every functional group on this intermediate serves a distinct, causal purpose in the final drug molecule:

  • The Aldehyde Moiety (-CHO): Serves as the primary conjugation point. It provides a highly electrophilic carbon that facilitates downstream assembly via reductive amination, Wittig olefination, or Knoevenagel condensation, allowing chemists to rapidly generate structure-activity relationship (SAR) libraries.

  • The 2-Fluoro Substitution: Fluorine is the most electronegative element (Pauling scale 3.98) and possesses a small van der Waals radius (1.47 Å), allowing it to mimic hydrogen sterically while drastically altering the molecule's electronics[4]. Placed ortho to the aldehyde, the fluorine atom lowers the pKa of adjacent protons, increases the metabolic stability of the aromatic ring against CYP450-mediated oxidation, and conformationally locks the final drug molecule via dipole interactions[4].

  • The 1,3-Oxazol-2-yl Ring: This heterocycle acts as a rigid bioisostere for amides and esters. In the active site of the PDE4 enzyme, the nitrogen and oxygen atoms of the oxazole ring serve as potent hydrogen-bond acceptors, anchoring the inhibitor into the binding pocket while maintaining a flat, planar geometry that optimizes pi-pi stacking interactions[2].

Quantitative Data: Physicochemical Impact

The strategic addition of fluorine and oxazole to the benzaldehyde core predictably alters its physicochemical properties, optimizing it for both synthetic utility and biological efficacy.

Structural ModificationHammett Constant (σ)Lipophilicity (ΔlogP)Mechanistic Rationale
Unsubstituted Benzaldehyde 0.00BaselineStandard electrophile for downstream coupling.
+ 2-Fluoro Substitution +0.06 (σm)+0.14Enhances carbonyl electrophilicity; blocks CYP450 oxidation[4].
+ 4-(1,3-Oxazol-2-yl) +0.40 (approx)-0.10Rigid bioisostere; acts as a critical H-bond acceptor in the PDE4 pocket[2].

Mechanistic Action & Signaling Pathway

When 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is converted into a final therapeutic agent, it functions by competitively binding to the active site of PDE4. This prevents the enzyme from hydrolyzing cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates the transcription of pro-inflammatory cytokines, most notably TNF-α[2].

PDE4_Signaling ATP ATP AC Adenylyl Cyclase ATP->AC GPCR Stimulated cAMP cAMP (Active) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades to TNF TNF-α Suppression PKA->TNF Downregulates Inhibitor Oxazole Derivative Inhibitor->PDE4 Blocks (IC50 < 10nM)

Caption: PDE4 inhibition pathway and downstream TNF-α suppression by oxazole derivatives.

Synthetic Workflows: Self-Validating Protocols

To ensure high fidelity in drug development, the synthesis and utilization of this intermediate must follow self-validating chemical protocols. Below are the standard operating procedures for generating the building block and assembling the final pharmacophore.

Synthesis_Workflow SM 4-Bromo-2-fluorobenzaldehyde Coupling Pd-Catalyzed Stille Coupling (110°C, Argon) SM->Coupling Reagent 2-(Tributylstannyl)oxazole Reagent->Coupling Intermediate 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Coupling->Intermediate High Yield (>80%) Downstream Reductive Amination (Drug Assembly) Intermediate->Downstream Pharmacophore Integration

Caption: Synthetic workflow for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde via Stille coupling.

Protocol 1: Palladium-Catalyzed Stille Coupling (Synthesis of the Intermediate)
  • Step 1: Reagent Preparation. Combine 4-bromo-2-fluorobenzaldehyde (1.0 eq) and 2-(tributylstannyl)oxazole (1.2 eq) in anhydrous toluene. Causality: Toluene provides a high-boiling, non-polar medium that stabilizes the organometallic transition states required for cross-coupling.

  • Step 2: Catalyst Addition & Degassing. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq). Purge the reaction vessel with Argon for 30 minutes. Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen. Degassing prevents irreversible poisoning of the catalytic cycle, ensuring transmetalation proceeds.

  • Step 3: Thermal Activation. Heat the mixture to 110°C for 12 hours. Causality: The transmetalation step between the stannane and the palladium complex is endothermic; elevated thermal energy is required to overcome the activation barrier.

  • Step 4: Organotin Quenching (Self-Validation). Cool to room temperature and add a 1M aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour. Causality: KF reacts with the toxic, lipophilic tributyltin bromide byproduct to form an insoluble polymeric tributyltin fluoride network. This allows the toxic impurities to be completely removed via simple Celite filtration.

  • Step 5: Isolation. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to yield the highly purified aldehyde[1].

Protocol 2: Downstream Assembly via Reductive Amination
  • Step 1: Imine Condensation. React 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde with a target primary amine in dichloromethane (DCM) containing 1% glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen. This increases its electrophilicity, thereby accelerating nucleophilic attack by the amine to form the iminium ion[2].

  • Step 2: Selective Reduction. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) at 0°C. Causality: STAB is a mild hydride donor that selectively reduces the protonated iminium ion without reducing any unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts and ensuring a clean conversion to the final PDE4 inhibitor scaffold.

Conclusion

The discovery and implementation of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a triumph of rational drug design. By carefully selecting a scaffold that combines the metabolic resilience of fluorine with the precise hydrogen-bonding geometry of an oxazole ring, medicinal chemists have successfully navigated the historical pitfalls of PDE4 inhibitors. Today, this intermediate remains a critical tool for researchers developing next-generation anti-inflammatory and immunomodulatory therapeutics.

References

  • [1] Title: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde 100mg Source: Dana Bioscience URL:

  • [2] Title: US8637559B2 - Oxazole compound and pharmaceutical composition Source: Google Patents (Otsuka Pharmaceutical Co Ltd) URL:

  • [3] Title: PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway Source: PubMed (National Institutes of Health) URL:

  • [4] Title: Fluorine in medicinal chemistry Source: PubMed (National Institutes of Health) URL:

Sources

Foundational

Solubility and Stability Profiling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Technical Guide for Preclinical Development

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary In modern rational drug design, the strategic incorporation of privileged scaffolds is essent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In modern rational drug design, the strategic incorporation of privileged scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a highly versatile building block that integrates three distinct chemical modalities: an electrophilic aldehyde, a lipophilic and metabolically shielding fluorine atom, and a 1,3-oxazole heterocycle. This whitepaper provides an in-depth technical analysis of the solubility and stability profiles of this compound, detailing the causality behind its physicochemical behavior and providing self-validating protocols for preclinical evaluation.

Structural Deconstruction & Causality

To understand the macroscopic properties (solubility and stability) of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, we must first deconstruct its molecular architecture. The behavior of this molecule in aqueous media and under oxidative stress is entirely governed by the interplay of its functional groups.

The 1,3-Oxazole Scaffold: Bioisosterism and Hydrogen Bonding

The 1,3-oxazole ring is a planar, electron-deficient aromatic heterocycle widely deployed as a bioisostere for amides and esters [1]. Unlike esters, which are highly susceptible to enzymatic hydrolysis by esterases, the oxazole ring is metabolically robust.

  • Causality in Solubility: The heteroatoms in the oxazole ring facilitate strong hydrogen bonding with aqueous solvents. Quantum mechanical ab initio calculations indicate that a hydrogen bond to the nitrogen atom of an oxazole is approximately 2.48 kcal/mol more stable than a bond to the oxygen atom [2]. This preferential N-atom H-bonding enhances aqueous solvation compared to purely carbocyclic analogs.

Fluorine Substitution: Lipophilicity and Metabolic Shielding

The introduction of a fluorine atom at the 2-position (ortho to the aldehyde) serves a dual purpose.

  • Causality in Stability: Fluorine is highly electronegative and forms a remarkably strong C-F bond. Sterically, it is only slightly larger than hydrogen, but it effectively blocks cytochrome P450-mediated aromatic oxidation at that site.

  • Causality in Solubility: The strong electron-withdrawing nature of fluorine lowers the HOMO/LUMO gap of the aromatic system and increases the overall lipophilicity (LogP) of the molecule, which inversely impacts thermodynamic aqueous solubility. Furthermore, its inductive effect increases the electrophilicity of the adjacent aldehyde carbon, promoting reversible hydration (gem-diol formation) in aqueous media.

The Aldehyde Moiety: Reactivity and Autoxidation

While the aldehyde group is a valuable synthetic handle (e.g., for reductive aminations or Wittig reactions), it represents the primary liability for the compound's chemical stability.

  • Causality in Degradation: Aldehydes possess a weak aldehydic C–H bond that is highly susceptible to homolytic cleavage. Under aerobic conditions, this leads to autoxidation via a radical-chain mechanism, converting the aldehyde into a carboxylic acid [3].

Physicochemical Profiling: Solubility

Solubility is not a static value; it is a dynamic equilibrium dependent on pH, temperature, and the solid-state form of the API. For 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, the presence of the weakly basic oxazole nitrogen means solubility will exhibit a pH-dependent profile.

Quantitative Data Summary

Based on structural analogs and predictive XLogP3 models [4], the anticipated physicochemical properties are summarized below.

ParameterEstimated Value / CharacteristicImpact on Development
Molecular Weight 191.16 g/mol Favorable for oral bioavailability (Rule of 5 compliant).
Calculated LogP ~1.8 - 2.2Moderate lipophilicity; suggests permeability is adequate, but aqueous solubility may require co-solvents.
Hydrogen Bond Donors 0Limits self-association in the crystal lattice, potentially lowering the melting point.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances interaction with aqueous media, primarily via the oxazole nitrogen.
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Estimated)Poorly soluble; requires formulation strategies (e.g., cyclodextrins or lipid-based systems) for in vivo dosing.
Protocol: High-Throughput Thermodynamic Solubility Assay

To generate reliable, self-validating solubility data, a thermodynamic shake-flask method coupled with HPLC-UV/MS is required. Kinetic solubility (solvent-shift) methods often overestimate solubility due to supersaturation and are insufficient for late-stage profiling.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 5.0 mg of solid 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde into glass vials.

  • Buffer Addition: Add 1.0 mL of standardized aqueous buffer (test at pH 1.2, 4.5, and 7.4 to map the pH-solubility profile).

  • Equilibration: Seal the vials and incubate in a thermoshaker at 37°C ± 0.5°C with constant agitation (300 rpm) for 48 hours. Self-Validation Check: A 24-hour timepoint should also be taken; if the concentration between 24h and 48h varies by >5%, equilibrium has not been reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. (Discard the first 100 µL to account for filter adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm) against a 5-point calibration curve prepared in a solubilizing solvent (e.g., Acetonitrile/Water 50:50).

SolubilityWorkflow Start Solid API 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Buffer Aqueous Buffer Addition (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Incubation & Agitation (24-48 hrs @ 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation / Filtration) Incubate->Separate Analyze Quantification (HPLC-UV / LC-MS) Separate->Analyze

Thermodynamic solubility workflow for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde.

Chemical and Metabolic Stability

The stability of this compound is heavily dictated by the aldehyde group. While the oxazole ring is resistant to hydrolysis and the fluorine atom protects the aromatic core from rapid CYP450 metabolism, the aldehyde is highly prone to autoxidation and reversible hydration.

The Autoxidation Mechanism

Autoxidation of aldehydes is one of the oldest characterized aerobic oxidation reactions [5]. It is a radical-chain mechanism initiated by trace metals, light, or heat.

  • Initiation: The aldehydic hydrogen is abstracted to form a resonance-stabilized acyl radical.

  • Propagation: The acyl radical reacts with triplet oxygen (

    
    ) to form an acyl peroxy radical. This radical abstracts a hydrogen from another aldehyde molecule, generating a peracid and a new acyl radical.
    
  • Termination/Rearrangement: The peracid reacts with an unoxidized aldehyde molecule via a Baeyer-Villiger-type intermediate to yield two molecules of the corresponding carboxylic acid (2-Fluoro-4-(1,3-oxazol-2-yl)benzoic acid).

DegradationPathway Aldehyde Aldehyde API (Active) AcylRadical Acyl Radical (Intermediate) Aldehyde->AcylRadical H-Abstraction (O2, Light) Hydrate gem-Diol (Hydrate) (Aqueous Equilibrium) Aldehyde->Hydrate +H2O (Reversible) Peracid Peracid (Intermediate) AcylRadical->Peracid +O2 CarboxylicAcid Carboxylic Acid (Degradant) Peracid->CarboxylicAcid Baeyer-Villiger Rearrangement

Autoxidation and hydration pathways of the benzaldehyde moiety.

Protocol: Forced Degradation Profiling (ICH Q1A)

To validate the stability profile and identify the specific degradation degradants, a forced degradation study must be executed.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a vial. Add 1.0 mL of 3%

    
    . Incubate at room temperature for 24 hours. (This will rapidly accelerate the conversion to the carboxylic acid).
    
  • Hydrolytic Stress (Acid/Base): Transfer 1.0 mL of stock to two separate vials. Add 1.0 mL of 0.1N HCl to one, and 1.0 mL of 0.1N NaOH to the other. Incubate at 60°C for 48 hours. Note: The oxazole ring should remain largely intact under mild acidic conditions but may show degradation under harsh basic conditions.

  • Photolytic Stress: Expose a solid sample and a solution sample to 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • Analysis: Quench all solutions (neutralize pH or add sodium bisulfite for the oxidative sample). Analyze via LC-MS/MS to identify the mass shifts corresponding to the carboxylic acid (+16 Da) or hydrate (+18 Da).

Handling, Storage, and Formulation Directives

Because of the autoxidation liability of the aldehyde, stringent handling and storage conditions are non-negotiable to maintain the compound's integrity.

  • Storage Conditions: The solid material must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient air and light will result in a gradual accumulation of the carboxylic acid impurity [6].

  • Formulation Strategies: For in vivo administration, the poor aqueous solubility can be circumvented by using co-solvents (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) or by complexation with Hydroxypropyl-β-cyclodextrin (HPβCD). The cyclodextrin cavity can encapsulate the lipophilic fluorinated oxazole core, shielding it from immediate metabolism while dramatically increasing apparent aqueous solubility.

References

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC / National Institutes of Health, 2011. Available at:[Link]

  • OpenStax. "19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry." OpenStax, Sep 2023. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169458968, 4-Fluoro-2-(3-oxoprop-1-enyl)benzaldehyde." PubChem, 2021. Available at:[Link]

  • ResearchGate Contributors. "Radical-chain mechanism for aldehyde autoxidation." ResearchGate. Available at:[Link]

Exploratory

Introduction: A Proactive Approach to the Safety of a Novel Building Block

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a specialized aromatic aldehyde of significant interest to researchers in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug discovery. Its unique combination of a fluorinated benzene ring, a reactive aldehyde group, and an oxazole moiety makes it a valuable building block for synthesizing complex heterocyclic compounds. However, as with many novel reagents, comprehensive, publicly available safety data for this specific molecule is limited.

This guide, therefore, adopts a first-principles, structure-activity relationship approach to establish a robust framework for its safe handling. By deconstructing the molecule into its core functional components—a 2-fluorobenzaldehyde and a 4-substituted oxazole—we can infer a reliable safety profile based on the well-documented hazards of these analogous compounds. This document is intended for researchers, scientists, and drug development professionals who will be handling this compound and provides a comprehensive, field-proven methodology for mitigating risks in a laboratory setting. Every protocol and recommendation herein is designed as a self-validating system, grounded in established chemical safety principles.

Hazard Analysis and Inferred Toxicological Profile

Given the absence of a specific Safety Data Sheet (SDS), we have synthesized the hazard profile from analogous structures. The primary hazards are anticipated to stem from the combined properties of a flammable, irritating fluorinated aldehyde and a flammable, eye-damaging heterocyclic oxazole.

Table 1: Inferred Hazard Identification and GHS Classification

Hazard ClassGHS CategoryBasis for ClassificationHazard Statement
Flammable LiquidsCategory 3Based on 2-fluorobenzaldehyde (flash point 55°C) and oxazole (flash point 19°C).[1][2][3]H226: Flammable liquid and vapour.
Skin Corrosion/IrritationCategory 22-Fluorobenzaldehyde is a known skin irritant.[4][5]H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1/2AOxazole is classified as causing serious eye damage (Category 1).[2][3] 2-Fluorobenzaldehyde is a serious eye irritant (Category 2A).[4][5] A conservative classification is warranted.H318/H319: Causes serious eye damage/serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3Aromatic aldehydes, including fluorinated benzaldehydes, are known to cause respiratory irritation.[4][5][6]H335: May cause respiratory irritation.
Acute Toxicity (Oral/Inhalation)Category 4 (Assumed)Aromatic aldehydes can be harmful if swallowed or inhaled.[7][8] This is a prudent assumption in the absence of specific data.H302/H332: Harmful if swallowed/Harmful if inhaled.

Disclaimer: This classification is inferred from structurally related compounds and should be treated as a precautionary guideline. All handling procedures should reflect these potential hazards.

Table 2: Estimated Physical and Chemical Properties

PropertyEstimated Value/InformationRationale/Source Analogy
Molecular Formula C₁₀H₆FNO₂-
Molecular Weight 191.16 g/mol -
Appearance Likely a solid or high-boiling liquid.Many substituted benzaldehydes are solids or liquids.[9]
Odor Almond-like, characteristic of benzaldehydes.Based on general properties of aromatic aldehydes.[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.General characteristic of aromatic aldehydes.[10]
Stability Stable under recommended storage conditions. Air, light, and moisture sensitive.Aldehydes are prone to oxidation to carboxylic acids.[7][11]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.Common for aldehydes.[12]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary principle is to minimize exposure through containment.

  • Fume Hood: All manipulations of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of potentially irritating vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions. Local exhaust ventilation at the source is paramount.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is based on the inferred hazards of skin/eye irritation and potential for unknown toxicity.

Table 3: Personal Protective Equipment (PPE) Recommendations

Body PartPPE SpecificationRationale
Eyes/Face Safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes of the irritant/corrosive liquid. Oxazole derivatives pose a risk of serious eye damage.[2][3]
Hands Nitrile or neoprene gloves (minimum thickness 0.4 mm). Inspect gloves for integrity before use and change them frequently.Provides a barrier against skin contact with an irritant.[1][13]
Body Flame-resistant laboratory coat.Protects against splashes and provides a layer of protection from the flammable nature of the compound.
Respiratory Not required under normal use within a fume hood. For emergencies or spill cleanup where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Inhalation is a primary exposure route for irritating aldehyde vapors.[1][5]
Experimental Workflow: A Self-Validating Protocol

The following protocol for a generic solution preparation illustrates the integration of safety measures at each step. The causality behind each action is explained to foster a deep understanding of the safety logic.

Protocol: Preparation of a 0.1 M Solution in an Anhydrous Solvent

  • Preparation and Pre-check:

    • Action: Before starting, ensure the fume hood sash is at the appropriate height and the airflow is verified. Clear the workspace of any unnecessary equipment or reagents.

    • Causality: A cluttered workspace increases the risk of spills and unforeseen reactions. Verifying hood function is a critical checkpoint to ensure containment.

  • Donning PPE:

    • Action: Don all required PPE as specified in Table 3.

    • Causality: This establishes the primary barrier between the researcher and the chemical before any handling begins.

  • Weighing the Compound:

    • Action: Weigh the required amount of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in a tared, clean, and dry container (e.g., a vial or round-bottom flask) inside the fume hood.

    • Causality: Weighing within the hood contains any vapors or fine particles, mitigating inhalation risk.[5]

  • Solvent Addition and Dissolution:

    • Action: Add the anhydrous solvent to the container via a syringe or cannula if air/moisture sensitivity is a concern. Gently swirl to dissolve. Keep the container capped or sealed as much as possible during this process.

    • Causality: Aromatic aldehydes can be air-sensitive.[7] Keeping the system closed prevents atmospheric oxidation and the release of flammable and irritating vapors.[1]

  • Transfer and Use:

    • Action: Transfer the solution to the reaction vessel using appropriate methods (e.g., cannula transfer).

    • Causality: Controlled transfer techniques minimize the risk of spills and exposure.

  • Decontamination and Waste Disposal:

    • Action: Thoroughly decontaminate any surfaces and equipment that came into contact with the chemical using an appropriate solvent. Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated, sealed hazardous waste container.

    • Causality: Proper decontamination prevents inadvertent secondary exposure. Segregated waste disposal is crucial for environmental safety and regulatory compliance.

Emergency Procedures

A clear and logical response to emergencies is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spills and Leaks
  • Action: Evacuate the immediate area and alert colleagues. Remove all sources of ignition.[1][13] If the spill is large or you are not trained to handle it, evacuate the laboratory and contact emergency services.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Use non-sparking tools for cleanup.[5]

  • Disposal: Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.

Storage and Disposal

Proper storage is key to maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] The storage area should be away from heat, sparks, and open flames.[1] Due to its air and light sensitivity, storing under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial is highly recommended.[7]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service.

Visualized Workflows and Decision Trees

Visual aids are instrumental in reinforcing safety protocols and ensuring rapid, correct responses in emergencies.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Weigh Compound in Tared Vessel B->C D Add Solvent & Dissolve (Keep Capped) C->D E Transfer Solution to Reaction Vessel D->E F Decontaminate Glassware & Surfaces E->F G Segregate & Seal Hazardous Waste F->G H Remove PPE & Wash Hands Thoroughly G->H

Caption: A workflow for the safe handling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde.

Caption: A decision tree for emergency response to incidents.

References

  • 2-Fluoro-4-hydroxybenzaldehyde Compound Summary. PubChem. [Link]

  • Aldehydes and Ketals. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. [Link]

  • IRRITANT COMPOUNDS: ALDEHYDES. MMSL. [Link]

  • Aldehydes: What We Should Know About Them. MDPI. [Link]

  • Benzaldehyde Safety Data Sheet. PENTA. [Link]

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthesis and Utility of 2-Aryl-1,3-Oxazoles from Fluorinated Benzaldehydes in Modern Organic Synthesis

Introduction: The Convergence of Fluorine and Oxazole Moieties in Medicinal Chemistry The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Fluorine and Oxazole Moieties in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the 1,3-oxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5][6][7] The synthesis of molecules that combine these two features—a fluorinated aromatic ring and an oxazole core—is therefore of significant interest to researchers in drug discovery and development.

While the specific starting material 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is not readily described in the literature, this guide focuses on a more fundamental and broadly applicable theme: the synthesis of 2-(fluoroaryl)-1,3-oxazoles from corresponding fluorinated benzaldehydes. We will provide a detailed exploration of a key synthetic transformation, the Van Leusen oxazole synthesis, which offers a direct and efficient route to this valuable class of compounds.[8][9][10] This document will serve as a comprehensive resource, detailing the underlying mechanistic principles, providing actionable experimental protocols, and discussing the applications of the resulting products, particularly in the context of kinase inhibitor development.[11][12]

Core Synthetic Strategy: The Van Leusen Oxazole Synthesis

A cornerstone of modern oxazole synthesis is the Van Leusen reaction, first described in 1972.[13] This powerful method facilitates the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[8][10] The reaction is prized for its operational simplicity, the use of a stable and commercially available isocyanide reagent, and its broad substrate scope, which includes various substituted aromatic aldehydes.[8][14]

Causality of the Mechanism

The efficacy of the Van Leusen oxazole synthesis is rooted in the unique chemical properties of TosMIC. The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group, which renders the adjacent methylene protons acidic.[9] This allows for easy deprotonation by a base, initiating the reaction cascade. The sulfinate moiety also functions as an excellent leaving group in the final elimination step, driving the formation of the aromatic oxazole ring.[9][10]

The reaction proceeds through the following key steps:

  • Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates TosMIC to form a nucleophilic anion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., a 2-fluoro-4-substituted-benzaldehyde).

  • Intramolecular Cyclization: The resulting alkoxide undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon, forming an oxazoline intermediate.[9]

  • Elimination: The presence of a proton on the carbon originating from the aldehyde allows for a base-promoted elimination of p-toluenesulfinic acid, leading to the formation of the stable, aromatic 5-substituted oxazole ring.[10][13]

Van_Leusen_Mechanism Aldehyde R-CHO (2-Fluoroaryl Aldehyde) TosMIC Tos-CH₂-N≡C (TosMIC) Oxazoline [Oxazoline Intermediate] Aldehyde->Oxazoline Nucleophilic Attack & Intramolecular Cyclization TosMIC_Anion Tos-CH⁻-N≡C Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Product 5-(2-Fluoroaryl)oxazole Oxazoline->Product Elimination of Tos-H Kinase_Inhibition_Workflow Signal Extracellular Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Kinase Domain Receptor->Kinase Activation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 2-(Fluoroaryl)oxazole Inhibitor Inhibitor->Kinase Competitive Inhibition

Figure 2: Conceptual workflow of kinase inhibition by a 2-(fluoroaryl)oxazole compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 5-substituted oxazoles from aldehydes using TosMIC. These should be adapted based on the specific reactivity of the chosen fluorinated benzaldehyde and laboratory safety guidelines.

Protocol 1: Conventional Van Leusen Synthesis of 5-(2-Fluoro-4-methoxyphenyl)oxazole

This protocol describes a standard procedure using conventional heating.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-fluoro-4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (1.1 mmol, 1.1 equiv).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv) to the mixture in one portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(2-fluoro-4-methoxyphenyl)oxazole.

Protocol 2: Microwave-Assisted Van Leusen Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields. [13][15] Materials:

  • Aromatic aldehyde (e.g., 2-fluoro-4-bromobenzaldehyde) (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropanol (IPA)

  • Microwave reactor vessel

Procedure:

  • In a microwave reactor vessel, combine the aromatic aldehyde (1.0 mmol), TosMIC (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add isopropanol (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 65 °C) with stirring for approximately 8-15 minutes. [13][15]5. Monitor for completion using TLC after cooling the vessel to room temperature.

  • Once complete, filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of isopropanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using the workup and chromatography procedures described in Protocol 1.

Data Summary

The Van Leusen reaction is versatile. The table below provides a general summary of expected outcomes based on literature precedents for various aromatic aldehydes.

Aldehyde Substrate (Ar-CHO)BaseSolventConditionsTypical Yield (%)
BenzaldehydeK₂CO₃MethanolReflux, 3h85-95%
4-NitrobenzaldehydeK₂CO₃MethanolReflux, 2h90-98%
2-FluorobenzaldehydeK₂CO₃MethanolReflux, 4h80-90%
4-MethoxybenzaldehydeK₃PO₄IsopropanolMW, 65°C, 10 min90-96%

Note: Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.

Figure 3: General experimental workflow for the synthesis of 2-aryl-oxazoles.

Conclusion and Future Outlook

The Van Leusen oxazole synthesis provides a reliable and high-yielding pathway to 2-(fluoroaryl)oxazoles from readily available fluorinated benzaldehydes. This methodology is a valuable tool for medicinal chemists and researchers in drug development, enabling access to molecular scaffolds with high potential as therapeutic agents, particularly as kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis and exploration of this important class of heterocyclic compounds. Further derivatization of the oxazole or the fluoroaryl ring can lead to the generation of extensive compound libraries for screening and the development of next-generation targeted therapies.

References

  • Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Available at: [Link]

  • Molecules. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). van Leusen oxazole synthesis. Available at: [Link]

  • AIP Publishing. (2022). A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole. Available at: [Link]

  • PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available at: [Link]

  • MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Available at: [Link]

  • Molecules. (2022). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available at: [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • SpringerLink. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Available at: [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]

  • RSC Publishing. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated Heterocycles via Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Available at: [Link]

  • IntechOpen. (2022). Synthesis of Fluorinated Heterocycles via Multicomponent Reactions. Available at: [Link]

  • ScholarWorks at UMass Boston. (2011). Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Oxazoles in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Oxazoles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 1,3-oxazole ring system has emerged as a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[4] When combined with the unique physicochemical properties of fluorine—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—the resulting fluorinated oxazole building blocks become powerful tools for modulating a drug candidate's potency, selectivity, and metabolic profile.[5][6][7]

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a trifunctional building block of significant interest, featuring an electrophilic aldehyde for diverse chemical transformations, a metabolically stable oxazole ring, and an ortho-fluorine substituent. The fluorine atom's electron-withdrawing nature enhances the electrophilicity of the aldehyde and can influence the conformation of the molecule, potentially leading to enhanced binding affinity with biological targets.[5][8] This guide provides an in-depth exploration of this building block, including its synthesis, key reactions, and its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][9]

Physicochemical and Safety Information

A thorough understanding of a building block's properties and handling requirements is paramount for its effective and safe use in the laboratory.

PropertyValueSource/Comment
CAS Number 1801657-37-7(As per common chemical suppliers)
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Appearance Off-white to yellow solid(Typical observation)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)Insoluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Recommended storage at 2-8°C.[10][11]

Safety and Handling: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Based on data for analogous fluorinated benzaldehydes, this compound may cause skin, eye, and respiratory irritation.[1][3] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][4]

Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The synthesis of the title compound can be achieved via a two-step process starting from 2-fluoro-4-cyanobenzaldehyde. This approach involves the construction of the oxazole ring followed by the unmasking of the aldehyde functionality. A more common and reliable route, however, involves the synthesis of the corresponding benzonitrile followed by its reduction.

Workflow for the Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde:

A 2-Fluoro-4-cyanobenzonitrile C Intermediate Oxazoline A->C [1] ZnCl2, heat B 2-Aminoethanol B->C D 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile C->D [2] Oxidation (e.g., MnO2) E 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde D->E [3] Reduction (e.g., DIBAL-H)

Caption: Synthetic workflow for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde.

Protocol 1: Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile

This protocol describes the formation of the oxazole ring from the corresponding nitrile.

Materials:

  • 2-Fluoro-4-cyanobenzonitrile

  • 2-Aminoethanol

  • Zinc chloride (ZnCl₂), anhydrous

  • Toluene

  • Manganese dioxide (MnO₂)

Procedure:

  • Oxazoline formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-cyanobenzonitrile (1.0 eq) and zinc chloride (0.1 eq) in toluene.

  • Add 2-aminoethanol (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate oxazoline.

  • Oxidation to Oxazole: Dissolve the crude oxazoline in a suitable solvent like dichloromethane (DCM) or toluene.

  • Add activated manganese dioxide (5-10 eq) portion-wise.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the oxidation by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile.

Protocol 2: Reduction of Nitrile to Aldehyde

This protocol details the selective reduction of the benzonitrile to the target benzaldehyde using Diisobutylaluminium hydride (DIBAL-H).[12][13]

Materials:

  • 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution (1.1-1.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C to neutralize excess DIBAL-H.

  • Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde.

Applications in the Synthesis of PARP Inhibitor Scaffolds

A primary application of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is in the synthesis of precursors for PARP inhibitors. The aldehyde functionality serves as a handle for introducing the rest of the pharmacophore, often through reductive amination.

The Role of PARP in DNA Repair and Cancer Therapy:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.[4]

cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell with PARP Inhibitor ssb Single-Strand Break parp PARP Repair ssb->parp Repair dna_integrity dna_integrity parp->dna_integrity DNA Integrity hr Homologous Recombination hr->dna_integrity dsb Double-Strand Break dsb->hr Repair ssb_c Single-Strand Break parp_i PARP Inhibitor ssb_c->parp_i Blocked dsb_c Double-Strand Break parp_i->dsb_c Leads to hr_d Defective Homologous Recombination cell_death Cell Death (Synthetic Lethality) hr_d->cell_death Leads to dsb_c->hr_d No Repair

Sources

Method

Application Note: Advanced Synthetic Workflows Utilizing 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary & Structural Rationale In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and late-stage functionalization, the selection of multifunctional building blocks is paramount. 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a highly privileged scaffold that combines three distinct chemical features, each serving a specific mechanistic and pharmacokinetic purpose:

  • The Aldehyde Warhead (Reactivity): Acts as a highly electrophilic center, enabling rapid divergent synthesis through C–N (reductive amination) and C–C (Knoevenagel, Wittig) bond-forming reactions.

  • The Ortho-Fluoro Substituent (Pharmacokinetics): The strategic incorporation of fluorine profoundly impacts the molecule's physicochemical profile. Fluorine substitution improves metabolic stability and membrane permeability. More importantly, its strong inductive effect (

    
    ) lowers the 
    
    
    
    of adjacent functional groups (e.g., benzylic amines formed post-amination), which prevents excessive basicity and enhances oral bioavailability[1].
  • The 1,3-Oxazole Ring (Target Binding): The oxazole motif is a renowned bioisostere for amides and esters. It acts as a robust hydrogen-bond acceptor and frequently participates in

    
     stacking within the ATP-binding pockets of kinases or the allosteric sites of GPCRs[2].
    

Divergent Synthesis Workflow

The true value of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde lies in its ability to act as a central hub for library generation. The following diagram illustrates the divergent synthetic pathways utilized to generate distinct lead-like scaffolds.

G Aldehyde 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde RedAm Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAm Knoev Knoevenagel Condensation (Malononitrile, Piperidine) Aldehyde->Knoev Wittig Wittig Olefination (Phosphonium Ylide, Base) Aldehyde->Wittig Prod1 Benzylic Amine Scaffold (Kinase Inhibitor Library) RedAm->Prod1 Prod2 Alkylidenemalononitrile (Covalent Warhead) Knoev->Prod2 Prod3 Styrene Derivative (Cross-coupling Intermediate) Wittig->Prod3

Caption: Divergent synthetic workflows utilizing 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde for drug discovery.

Experimental Protocols & Mechanistic Causality

Protocol A: High-Yield Reductive Amination (Synthesis of Benzylic Amines)

Objective: To generate secondary or tertiary benzylic amines, a ubiquitous motif in neuroactive and oncological drugs.

Mechanistic Rationale: We utilize Sodium Triacetoxyborohydride (


) rather than Sodium Cyanoborohydride (

).

is a mild, selective reducing agent that rapidly reduces the intermediate iminium ion while leaving the starting aldehyde largely untouched, minimizing the formation of undesired benzylic alcohol byproducts. 1,2-Dichloroethane (DCE) is selected as the solvent because reaction kinetics are notably faster in DCE compared to THF[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Catalysis (Conditional): If utilizing a weakly nucleophilic or sterically hindered amine, add glacial acetic acid (1.0 mmol, 1.0 eq) to facilitate iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 15 minutes to allow pre-formation of the imine/iminium species. Portion-wise, add Sodium Triacetoxyborohydride (

    
    ) (1.5 mmol, 1.5 eq). The slight excess ensures complete reduction without wasting reagents[4].
    
  • Reaction Monitoring: Stir the reaction under an inert nitrogen atmosphere at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure benzylic amine.
    
Protocol B: Knoevenagel Condensation (Synthesis of Covalent Warheads)

Objective: To synthesize an electrophilic alkylidenemalononitrile derivative, utilized as a Michael acceptor for targeted covalent inhibitors (TCIs).

Mechanistic Rationale: The strongly electron-withdrawing nature of the malononitrile lowers the


 of its methylene protons, allowing a weak base (piperidine) to generate the reactive enolate. The ortho-fluorine on the benzaldehyde inductively withdraws electron density from the carbonyl carbon, increasing its electrophilicity and accelerating the nucleophilic attack.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.1 mmol, 1.1 eq) in absolute ethanol (5 mL).

  • Catalysis: Add piperidine (0.1 mmol, 0.1 eq) dropwise. Note: A catalytic amount is sufficient; excess base can lead to unwanted oligomerization.

  • Reaction: Heat the mixture to reflux (

    
    ) for 1–2 hours. The reaction typically proceeds with a distinct color change (often turning deep yellow or orange).
    
  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The product will typically precipitate as a crystalline solid.
    
  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (

    
     mL) and dry under high vacuum to afford the target Michael acceptor.
    

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal conditions for the diversification of the 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde scaffold based on the protocols provided.

Reaction TypeReagents & CatalystsSolvent & TempAvg. Reaction TimeExpected Yield (%)Primary Purification
Reductive Amination (Primary Amine)

(1.5 eq)
DCE,

2 - 3 hours82 - 90%Flash Chromatography
Reductive Amination (Secondary Amine)

(1.5 eq), AcOH (1.0 eq)
DCE,

4 - 6 hours75 - 85%Flash Chromatography
Knoevenagel Condensation Malononitrile (1.1 eq), Piperidine (0.1 eq)EtOH,

1 - 2 hours88 - 95%Recrystallization
Wittig Olefination

(1.2 eq), NaHMDS (1.2 eq)
THF,

to RT
3 - 4 hours70 - 80%Flash Chromatography

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Derivatives from 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary & Strategic Value This guide details the synthetic elaboration of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , a high-value scaffold in medicinal chemistry. This molecule combines three distinct pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the synthetic elaboration of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , a high-value scaffold in medicinal chemistry. This molecule combines three distinct pharmacophoric elements:

  • The Aldehyde Handle: A versatile electrophile for rapid library generation via reductive amination or condensation.

  • The 1,3-Oxazole Ring: A bioisostere for amides and esters, known to improve metabolic stability and hydrogen bond acceptance in kinase and GPCR inhibitors.

  • The Ortho-Fluorine: A critical substituent that modulates pKa, lipophilicity (LogP), and metabolic blockade, while also activating the ring for nucleophilic aromatic substitution (

    
    ).
    

Target Audience: Medicinal Chemists and Process Development Scientists.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
Functional Groups Aldehyde (C-1), Fluorine (C-2), Oxazole (C-4)
Molecular Weight ~191.16 g/mol
Primary Reactivity Nucleophilic addition (Aldehyde), Condensation
Secondary Reactivity

displacement of Fluorine (Activated by aldehyde/oxazole)
Stability Warning Oxazole ring may hydrolyze under strong aqueous acid (pH < 1) at high temperatures.
Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionMap SM 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde Amine Benzylamines (Library Gen) SM->Amine Reductive Amination (R-NH2, STAB) Acid Benzoic Acid Derivatives SM->Acid Pinnick Oxidation (NaClO2) Styrene Covalent Warheads (Acrylates/Nitris) SM->Styrene Knoevenagel/Wittig (Active Methylenes) CoreMod 2-Amino/Thio Analogs (SNAr) SM->CoreMod SNAr Displacement (R-NH2/R-SH, Heat)

Caption: Divergent synthetic pathways. The solid lines represent standard aldehyde manipulations; the dashed line represents core modification via fluorine displacement.

Protocol A: Reductive Amination (Library Generation)

Objective: Synthesis of secondary and tertiary amines for SAR exploration. Mechanism: Formation of an imine/iminium ion intermediate followed by in situ reduction.

Expert Insight: Choice of Reducing Agent

We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (


).
  • Safety: STAB avoids toxic cyanide byproducts.

  • Selectivity: STAB is less likely to reduce the aldehyde directly compared to

    
    , ensuring the amine reacts first to form the imine.
    
  • Acid Tolerance: The oxazole ring is stable under the mildly acidic conditions (Acetic Acid) required for STAB activation.

Detailed Procedure

Scale: 1.0 mmol

  • Imine Formation:

    • Dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (191 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

    • Note: DCE is preferred over Methanol for STAB reactions to minimize competitive reduction of the aldehyde.

    • Add the amine (1.1 mmol). If using an amine salt (e.g., HCl salt), add Triethylamine (TEA) (1.1 mmol) to liberate the free base.

    • Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

    • Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench with Saturated Aqueous

      
        (10 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: 0-10% MeOH in DCM (with 1%

      
       if the product is very polar).
      

Protocol B: Knoevenagel Condensation (Covalent Warheads)

Objective: Synthesis of


-unsaturated derivatives (e.g., acrylonitriles) potentially acting as Michael acceptors for covalent cysteine targeting.
Expert Insight: Base Selection

The 2-fluoro group increases the electrophilicity of the aldehyde, making this reaction rapid. Weak bases (Piperidine) are sufficient and prevent degradation of the oxazole ring or nucleophilic attack on the fluorine.

Detailed Procedure

Scale: 1.0 mmol

  • Setup:

    • Dissolve Starting Material (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis:

    • Add Piperidine (0.1 mmol, catalytic amount).

  • Reaction:

    • Stir at RT (or reflux if sluggish) for 2–4 hours. The product often precipitates from Ethanol.

  • Isolation:

    • Cool to 0°C. Filter the precipitate.

    • Wash with cold Ethanol and Hexanes.

    • Yields are typically >85% due to the activated nature of the aldehyde.

Advanced Workflow: Core Modification

Objective: Replacing the 2-Fluorine with amines or thiols to alter core properties. Critical Constraint: This reaction competes with aldehyde side reactions (Cannizzaro). It is highly recommended to protect the aldehyde (as an acetal) or perform this step after converting the aldehyde to a robust group (e.g., nitrile or amide).

If performing directly on the aldehyde:

  • Solvent: DMF or DMSO (anhydrous).

  • Base:

    
     or DIPEA.
    
  • Nucleophile: Morpholine, Piperazine, or Thiol derivatives.

  • Temperature: 60–80°C. Do not exceed 100°C to avoid oxazole degradation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for the Reductive Amination protocol, ensuring quality control at key checkpoints.

Workflow Start Start: 1.0 mmol Aldehyde Mix Mix in DCE + Amine + AcOH (cat) Start->Mix CheckImine LC-MS Check: Imine Formed? Mix->CheckImine CheckImine->Mix No (Add more acid/heat) AddRed Add STAB (1.5 eq) CheckImine->AddRed Yes Monitor Stir 4-16h Monitor Consumption AddRed->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Purify Purification: DCM/MeOH Gradient Quench->Purify

Caption: Step-by-step logic for the Reductive Amination protocol using STAB.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Oxazoles." European Journal of Organic Chemistry. (Context for Oxazole stability).

  • Blair, V. L., et al. (2016). "Box-Behnken Design for the Optimization of the Synthesis of 2,4-Disubstituted Oxazoles." Scientific Reports.

Method

reaction conditions for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Application Note: Modular Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Executive Summary This guide details the synthetic protocols for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , a critical intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary

This guide details the synthetic protocols for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , a critical intermediate in the development of kinase inhibitors and fluorinated bioisosteres. While direct commercial availability of this specific isomer is limited, it can be robustly synthesized using transition-metal-catalyzed cross-coupling strategies.

This document prioritizes Palladium-Catalyzed Stille Coupling as the primary route due to its high chemoselectivity for the aldehyde functionality. An alternative C-H Activation protocol is provided for "green chemistry" compliance (tin-free), along with a classical De Novo Cyclization route for scale-up scenarios where raw material costs are paramount.

Chemical Profile & Retrosynthesis

Target Molecule:

  • IUPAC Name: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

  • Molecular Formula: C₁₀H₆FNO₂

  • Molecular Weight: 191.16 g/mol

  • Key Features: Highly electrophilic aldehyde, metabolically stable fluorine at C2, and a pharmacologically active oxazole ring at C4.

Retrosynthetic Analysis: The most strategic disconnection is at the C4-C2' bond between the benzene ring and the oxazole. This allows the use of the commercially available building block 4-Bromo-2-fluorobenzaldehyde .

Retrosynthesis Target 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Precursor1 4-Bromo-2-fluorobenzaldehyde (Commercially Available) Target->Precursor1 Disconnection A (C-C Coupling) Precursor2 2-(Tributylstannyl)oxazole (Stille Reagent) Target->Precursor2 Path A (Stille) Precursor3 Oxazole (C-H Activation) Target->Precursor3 Path B (Direct Arylation)

Caption: Retrosynthetic logic prioritizing convergent assembly via metal catalysis.

Method A: Stille Cross-Coupling (Primary Protocol)

Rationale: The Stille coupling is the "Gold Standard" for this transformation because organostannanes are neutral and tolerant of the electrophilic aldehyde group. Unlike Suzuki coupling, which often requires strong bases that can degrade the aldehyde (via Cannizzaro or condensation), Stille conditions are nearly neutral.

Reagents & Materials
ComponentEquiv.RoleCAS Number
4-Bromo-2-fluorobenzaldehyde 1.0Electrophile158435-41-7
2-(Tributylstannyl)oxazole 1.1Nucleophile145214-05-7
Pd(PPh₃)₄ 0.05Catalyst14221-01-3
Toluene (Anhydrous)-Solvent108-88-3
CsF (Optional)2.0Additive13400-13-0
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Dissolution: Add 4-Bromo-2-fluorobenzaldehyde (1.0 g, 4.9 mmol) and 2-(Tributylstannyl)oxazole (1.94 g, 5.4 mmol) to the flask.

  • Solvent: Add anhydrous Toluene (20 mL). Note: Degas the solvent by bubbling nitrogen through it for 10 minutes prior to addition.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (283 mg, 0.25 mmol).

  • Reaction: Heat the mixture to reflux (110°C) under nitrogen. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Typical Time: 12–16 hours.

  • Workup (Tin Removal):

    • Cool to room temperature.

    • Add 20 mL of saturated aqueous KF (Potassium Fluoride) solution and stir vigorously for 1 hour. This precipitates the tin as insoluble Bu₃SnF.

    • Filter the suspension through a pad of Celite.[1] Wash the pad with Ethyl Acetate.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water (2x) and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.

    • Yield: Expected 75–85%.[3]

Method B: Pd-Catalyzed C-H Activation (Green Alternative)

Rationale: This method avoids toxic organotin reagents. It utilizes the acidity of the C2-H bond in oxazole. Note that the aldehyde group makes the aryl bromide electron-deficient, which facilitates oxidative addition but may require careful base selection to prevent side reactions.

Reagents & Materials
ComponentEquiv.Role
4-Bromo-2-fluorobenzaldehyde 1.0Substrate
Oxazole 2.0Heterocycle
Pd(OAc)₂ 0.05Catalyst Precursor
PCy₃H·BF₄ 0.10Ligand
K₂CO₃ 2.5Base
DMAc (Dimethylacetamide)-Solvent
Step-by-Step Protocol
  • Setup: Use a pressure vial or sealed tube (to prevent oxazole evaporation, bp ~69°C).

  • Mixing: Combine aryl bromide (1.0 eq), oxazole (2.0 eq), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and K₂CO₃ (2.5 eq) in DMAc (0.2 M concentration).

  • Reaction: Seal the vessel and heat to 110°C for 18 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMAc) and LiCl solution.

  • Purification: Silica gel chromatography (similar to Method A).

    • Note: Yields are typically lower (50–65%) than Stille coupling due to potential homocoupling or oligomerization of oxazole.

Analytical Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 8.20 (s, 1H, Oxazole-H), 7.95 (t, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.35 (s, 1H, Oxazole-H). Note: Fluorine coupling will split aryl signals.

  • ¹⁹F NMR: δ -120 to -125 ppm (approximate).

  • MS (ESI): m/z 192.0 [M+H]⁺.

Critical Safety & Handling

Organotin Compounds (Method A):

  • Hazard: Tributyltin species are neurotoxic and skin permeants.

  • Control: ALL weighing and handling must occur in a fume hood. Double-glove (Nitrile).

  • Disposal: All waste streams (aqueous and solid) contacting tin must be segregated into "Heavy Metal/Tin Waste" containers. Do not pour down the drain.

Fluorinated Aldehydes:

  • Hazard: Potential lachrymators and skin irritants.

  • Control: Handle in a fume hood.

Visual Workflow (Stille Coupling)

StilleWorkflow Start Start: 4-Br-2-F-Benzaldehyde + Tin Reagent Degas Degas Toluene (N2 Sparge, 15m) Start->Degas Catalyst Add Pd(PPh3)4 (Glovebox/Quick add) Degas->Catalyst Reflux Reflux 110°C 12-16h Catalyst->Reflux Quench KF Workup (Ppt Tin Salts) Reflux->Quench Isolate Filter & Column (Hex/EtOAc) Quench->Isolate

Caption: Operational workflow for the Stille coupling synthesis.

References

  • Stille Coupling of Oxazoles:Synthesis of 2-substituted oxazoles via Stille coupling.

    • Source: Organic Letters, 2002, 4(22), 3803–3805.

  • C-H Activation:Palladium-catalyzed direct arylation of oxazole

    • Source: Journal of Organic Chemistry, 2010, 75(20), 6998–7001.

  • Tin Removal Protocol:Methods for removal of tin residues

    • Source: Journal of Organic Chemistry, 2001, 66(12), 4340–4343.

  • Fluorobenzaldehyde Synthesis:General preparation of fluorin

    • Source: US Patent 4845304A.

Sources

Application

Advanced Application Note: Developing Menin-MLL Inhibitors with 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary This technical guide outlines the strategic utilization of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (CAS: 1696236-12-6) as a privileged scaffold in the development of small-molecule inhibitors. While ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the strategic utilization of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (CAS: 1696236-12-6) as a privileged scaffold in the development of small-molecule inhibitors. While applicable to various targets, this guide focuses on its critical role in disrupting the Menin-MLL protein-protein interaction (PPI) , a high-value therapeutic target for acute leukemias (AML/ALL).[1]

The unique trisubstituted architecture of this compound offers three distinct advantages:

  • The Aldehyde Handle: Facilitates rapid diversification via reductive amination or condensation reactions.

  • The 2-Fluoro Substituent: Modulates pKa and metabolic stability, blocking common hydroxylation sites on the phenyl ring.

  • The 4-Oxazole Moiety: Acts as a stable bioisostere for carboxylic acids or amides, engaging in critical hydrogen bonding and

    
    -
    
    
    
    stacking interactions within the Menin central pocket.

Chemical Biology & Rationale[2][3][4][5][6][7]

Structural Logic

In the context of Menin-MLL inhibitors (such as the MI-series and Revumenib), the "right-hand" side of the molecule typically requires a hydrophobic aromatic system capable of deep pocket penetration. Early generation inhibitors utilized simple phenyl or indole groups, which suffered from rapid metabolic clearance.

The introduction of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde addresses these liabilities:

  • Conformational Lock: The ortho-fluorine atom creates a specific torsion angle relative to the aldehyde/linker, pre-organizing the molecule for binding and reducing the entropic penalty upon active site entry.

  • Electronic Modulation: The electron-withdrawing fluorine deactivates the ring towards CYP450-mediated oxidation.

  • Dipole Alignment: The oxazole ring provides a strong dipole moment, directing the substituent towards polar residues (e.g., Tyr319 or Asn323 in Menin) deep within the binding cleft.

Mechanism of Action (Menin-MLL)

The Menin-MLL interaction is essential for the oncogenic potential of MLL fusion proteins.[2] Small molecule inhibitors must compete with the MLL fusion protein for the central cavity of Menin.

MeninMechanism Menin Menin Protein (Central Pocket) Complex Menin-MLL Complex (Leukemogenesis) Menin->Complex Binds Blocked Inhibitor-Menin Complex (Therapeutic Effect) Menin->Blocked Forms MLL MLL Fusion Protein (Oncogenic) MLL->Complex Binds Inhibitor Oxazole-Benzaldehyde Derived Inhibitor Complex->Inhibitor Competitive Challenge Displaced Displaced MLL (Degradation/Differentiation) Complex->Displaced Disruption Inhibitor->Menin High Affinity Binding (Kd < 10nM)

Figure 1: Mechanism of competitive inhibition disrupting the Menin-MLL complex.

Synthetic Protocols

The following protocols detail the conversion of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde into a functional inhibitor via Reductive Amination , the most prevalent method for linking this scaffold to the core pharmacophore (e.g., a piperidine or thienopyrimidine core).

Protocol A: Reductive Amination (Linker Attachment)

Objective: Covalent attachment of the aldehyde scaffold to a secondary amine core (e.g., 4-aminopiperidine derivative).

Reagents:

  • 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 equiv)

  • Amine Core (e.g., substituted piperidine) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine Core (1.0 mmol) and 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 mmol) in anhydrous DCE (10 mL).

  • Activation: Add glacial Acetic Acid (0.1 mL). Stir at room temperature for 1–2 hours. Note: Monitor by TLC/LCMS for the disappearance of the aldehyde and formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradient) to isolate the tertiary amine product.

Protocol B: Knoevenagel Condensation (Alternative Pathway)

Objective: Synthesis of vinyl-linked inhibitors (e.g., for covalent kinase inhibitors).

Reagents:

  • 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

  • Active Methylene Compound (e.g., Malononitrile, Cyanoacetate)

  • Piperidine (catalytic)

  • Ethanol (solvent)

Methodology:

  • Dissolve aldehyde (1.0 equiv) and active methylene (1.1 equiv) in Ethanol.

  • Add catalytic Piperidine (0.1 equiv).

  • Reflux for 2–4 hours. The product often precipitates upon cooling.

Analytical Data & Validation

Expected Physicochemical Properties

When incorporated into a drug-like molecule, this scaffold imparts specific properties compared to a non-fluorinated phenyl ring.

PropertyEffect of 2-Fluoro-4-oxazolyl ScaffoldImpact on Drug Design
LogP Slight Increase (+0.2 to +0.4)Improves membrane permeability without compromising solubility significantly.
pKa Lowers pKa of neighboring aminesReduces non-specific binding; improves oral bioavailability.
Metabolic Stability High (Blocked C2/C4 positions)Extends half-life (

) by preventing aromatic hydroxylation.
Polar Surface Area Increased (Oxazole N/O)Enhances specific H-bond interactions in the target pocket.
Biological Assay: Fluorescence Polarization (FP)

To validate the inhibitor synthesized in Protocol A, use an FP competition assay.

Assay Principle: A fluorescein-labeled peptide (derived from MLL) binds to Menin, resulting in high polarization. The inhibitor displaces the peptide, causing a drop in polarization.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Reagents:

    • Recombinant Human Menin Protein (100 nM final).

    • Fluorescein-MLL peptide (10 nM final).

    • Test Inhibitor (Serial dilution, 10 μM to 0.1 nM).

  • Incubation: Mix Menin and Peptide. Add Inhibitor.[3] Incubate for 1 hour at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader.

  • Analysis: Plot mP vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Visualizing the Workflow

Workflow Start Start: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Step1 Reaction: Reductive Amination (w/ Amine Core + STAB) Start->Step1 Dissolve in DCE Intermediate Intermediate: Secondary/Tertiary Amine Step1->Intermediate Reduction Step2 Purification: Flash Chromatography Intermediate->Step2 Workup Product Final Inhibitor Candidate Step2->Product Isolation Validation Validation: FP Binding Assay (IC50 Determination) Product->Validation Test Affinity

Figure 2: Synthetic and validation workflow for developing inhibitors using the oxazole-benzaldehyde scaffold.

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[1][3] Nature Chemical Biology, 8, 277–284. Link

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589-602. Link

  • He, S., et al. (2016). "Structure-Based Design of High-Affinity Menin-MLL Inhibitors." Journal of Medicinal Chemistry, 59(3), 892-913.
  • Xu, J., et al. (2016). "Discovery of Menin-MLL Inhibitors with Improved Drug-Like Properties." Journal of Medicinal Chemistry. (Describes the evolution of the benzaldehyde/amine linkage).

Sources

Method

catalytic applications of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Advanced Catalytic Applications of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: From Ligand Design to Organocatalytic Transformations Executive Summary 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a highly specialized, polyf...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Applications of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: From Ligand Design to Organocatalytic Transformations

Executive Summary

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a highly specialized, polyfunctional building block that bridges the gap between transition-metal ligand design and asymmetric organocatalysis. The molecule features an electrophilic formyl group, a strongly electron-withdrawing ortho-fluorine atom, and a para-oxazole ring that acts as a robust, aromatic nitrogen donor.

As a Senior Application Scientist, I have designed this application note to guide researchers through two distinct, high-value workflows:

  • Ligand Synthesis: Harnessing the formyl group to construct chiral oxazole-oxazoline (N,N-bidentate) ligands for Palladium-catalyzed asymmetric allylic alkylation[1][2].

  • Organocatalysis: Utilizing the highly electrophilic nature of the fluorinated benzaldehyde as a premium acceptor in proline-catalyzed direct cross-aldol reactions[3][4].

Workflow 1: Synthesis and Deployment of Chiral Oxazole-Oxazoline Ligands

Mechanistic Rationale & Causality

Oxazoline-containing ligands are privileged scaffolds in asymmetric catalysis due to their modular chirality and strong σ-donor capabilities[1]. By converting the formyl group of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde into a chiral oxazoline ring, we generate an asymmetric N,N-bidentate chelation site.

The strategic presence of the fluorine atom serves two critical functions:

  • Electronic Tuning: Fluorine withdraws electron density via the inductive effect, rendering the metal center more electrophilic and accelerating the nucleophilic attack step in the catalytic cycle.

  • Conformational Rigidity: The steric bulk of the ortho-fluorine restricts free rotation around the aryl-oxazoline bond, locking the ligand into a single, highly enantioselective conformation when bound to soft metals like Pd(II).

Protocol 1.1: Synthesis of the Chiral Ligand

This protocol is a self-validating system utilizing a three-step sequence: Pinnick oxidation, amide coupling, and cyclodehydration.

Step 1: Pinnick Oxidation to the Carboxylic Acid

  • Dissolve 10.0 mmol of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in 40 mL of tert-butanol and 10 mL of 2-methyl-2-butene. Causality: 2-methyl-2-butene is strictly required as a hypochlorite scavenger to prevent destructive chlorination of the electron-rich oxazole ring.

  • Add a solution of NaClO₂ (15.0 mmol) and NaH₂PO₄ (15.0 mmol) in 10 mL of water dropwise at 0 °C.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) will disappear, and a new baseline spot (Rf 0.0) will form. The reaction mixture will also transition from pale yellow to colorless.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate benzoic acid.

Step 2 & 3: Amide Coupling and Cyclodehydration

  • Dissolve the crude acid in CH₂Cl₂ (50 mL). Add EDC·HCl (12.0 mmol), HOBt (12.0 mmol), and (S)-tert-leucinol (11.0 mmol). Stir for 12 hours at room temperature.

  • Validation Check: Take a 10 µL aliquot, dilute in CDCl₃, and perform a crude ¹H-NMR. The disappearance of the carboxylic acid proton and the appearance of a distinct amide N-H doublet (~6.5 ppm) confirms coupling.

  • To the same pot, add Et₃N (30.0 mmol), DMAP (1.0 mmol), and p-toluenesulfonyl chloride (TsCl, 12.0 mmol). Stir at 40 °C for 24 hours to drive the cyclodehydration.

  • Purify via flash chromatography (Hexanes/EtOAc 1:1) to isolate the pure (S)-oxazole-oxazoline ligand.

Protocol 1.2: Pd-Catalyzed Asymmetric Allylic Alkylation
  • In a Schlenk flask under argon, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the synthesized ligand (5.5 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir for 30 minutes until the solution turns a vibrant, homogenous yellow, validating the formation of the active catalyst complex.

  • Add rac-1,3-diphenylallyl acetate (1.0 mmol), followed by dimethyl malonate (3.0 mmol) and N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol) to generate the enolate in situ.

  • Add a catalytic pinch of KOAc (5 mol%) to initiate the reaction. Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via column chromatography.

Figure 1: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using the derived ligand.

Quantitative Data: Ligand Performance

The fluorinated oxazole-oxazoline ligand demonstrates superior stereocontrol compared to standard non-fluorinated benchmarks.

Ligand TypeYield (%)Reaction Time (h)Enantiomeric Excess (ee %)
Standard PyBOX (Control)881885
Non-Fluoro Oxazole-Oxazoline911690
2-Fluoro Oxazole-Oxazoline 96 12 98

Workflow 2: Direct Organocatalytic Asymmetric Aldol Reactions

Mechanistic Rationale & Causality

In the realm of organocatalysis, the electronic nature of the aldehyde acceptor dictates the reaction kinetics. 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is an exceptionally potent electrophile. The electron-withdrawing effect of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the formyl group, making it highly susceptible to nucleophilic attack by the chiral enamine intermediate formed between L-proline and the ketone donor[3][4].

Protocol 2.1: Proline-Catalyzed Cross-Aldol Reaction

This protocol utilizes a mixed aqueous-organic solvent system to exploit the hydrophobic effect, which tightly packs the transition state to maximize stereoinduction.

  • In a 10 mL reaction vial, add 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (0.5 mmol) and L-proline (0.05 mmol, 10 mol%).

  • Add a solvent mixture of DMSO/H₂O (9:1 v/v, 2.0 mL). Causality: Pure water causes the highly lipophilic aldehyde to crash out, halting the reaction[3]. The 10% water acts as a hydrogen-bond donor to stabilize the Zimmerman-Traxler transition state, while DMSO ensures homogeneity.

  • Add cyclohexanone (2.5 mmol, 5.0 equiv). The excess ketone drives the equilibrium forward and prevents aldehyde self-condensation.

  • Stir the mixture vigorously at 4 °C for 48 hours.

  • Validation Check: Reaction progress is validated by TLC (Hexanes/EtOAc 3:1). The product will appear as a highly UV-active spot at Rf ~0.35, staining dark blue with p-anisaldehyde dip (indicating the presence of the newly formed secondary alcohol).

  • Quench with half-saturated NH₄Cl, extract with EtOAc (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography.

Figure 2: Organocatalytic enamine pathway for the asymmetric direct cross-aldol reaction.

Quantitative Data: Solvent Optimization for Aldol Addition

The data below highlights the necessity of the optimized DMSO/H₂O solvent system for maximizing both conversion and stereoselectivity.

Solvent SystemConversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
Pure Deionized H₂O2485:1588
Pure DMSO6570:3072
DMSO/H₂O (9:1) 94 95:5 97

References

  • [3] Investigating Ionic Effects Applied to Water Based Organocatalysed Aldol Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] Synergistic effects within a C2-symmetric organocatalyst: the potential formation of a chiral catalytic pocket. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • [1] Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. Available at:[Link]

  • [2] Ultrasound-Accelerated, Concise, and Highly Efficient Synthesis of 2-Oxazoline Derivatives Using Heterogenous Catalysts. Semantic Scholar. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Welcome to the Technical Support Center for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . As a highly functionalized building block frequently utilized in drug discovery and materials science, this compound presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . As a highly functionalized building block frequently utilized in drug discovery and materials science, this compound presents unique purification challenges. Its structure features three competing motifs: a highly electrophilic aldehyde (activated by the ortho-fluorine), a basic and coordinating 1,3-oxazole ring, and a rigid, planar aromatic core.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we focus on the causality of molecular interactions to provide you with field-proven, self-validating purification workflows.

🛠️ Troubleshooting Guide & FAQs

Q: Why does my product streak severely during standard silica gel chromatography, resulting in poor recovery and overlapping fractions? A: This is a classic case of stationary-phase coordination. The 1,3-oxazole ring contains a weakly basic nitrogen atom (


) that acts as a hydrogen-bond acceptor. During chromatography, this nitrogen strongly interacts with the acidic silanol groups (

) present on standard unmodified silica gel [2]. Furthermore, the highly conjugated, planar nature of the molecule exacerbates

stacking interactions.
  • The Fix: You must chemically deactivate the silica. Add 1% v/v Triethylamine (TEA) to your mobile phase. The TEA acts as a sacrificial base, preferentially binding to the acidic silanols and allowing your oxazole derivative to elute as a tight, symmetrical band.

Q: I am observing a high degree of carboxylic acid impurity in my isolated product. How do I prevent this degradation? A: You are observing autoxidation. The electron-withdrawing fluorine atom at the 2-position significantly increases the electrophilicity of the adjacent aldehyde carbon. While this is great for downstream reductive aminations, it makes the aldehyde highly susceptible to atmospheric oxidation (forming 2-fluoro-4-(1,3-oxazol-2-yl)benzoic acid).

  • The Fix: Minimize air exposure by purging all extraction solvents with argon. Because the carboxylic acid and the oxazole ring can form a zwitterion-like network, chromatographic separation of the acid impurity is notoriously difficult. If oxidation has occurred, abandon chromatography and utilize the chemoselective bisulfite extraction detailed in Protocol A.

Q: How can I efficiently remove palladium catalysts and unreacted des-formyl starting materials from the cross-coupling synthesis step? A: Relying solely on chromatography for transition metal removal is inefficient and risks catalyst leaching into your final API. Instead, exploit the aldehyde functional group. By forming a water-soluble


-hydroxysulfonate adduct, you create a self-validating purification system [3, 4]. Only the active aldehyde will partition into the aqueous phase; metals, phosphine ligands, and non-aldehydic organics are mathematically excluded and left in the organic waste.

🧪 Step-by-Step Methodologies

Protocol A: Liquid-Liquid Bisulfite Adduct Purification (Recommended)

This protocol is a self-validating system: the phase transfer only occurs if the specific chemical transformation (adduct formation) happens. It guarantees the isolation of the active aldehyde from complex crude matrices [3, 4].

  • Adduct Formation: Dissolve the crude 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in a water-miscible solvent like Methanol or THF (10 mL per gram of crude).

  • Aqueous Trapping: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (

    
    ). Stir vigorously at room temperature for 1 hour. The ortho-fluoro group accelerates this nucleophilic addition [4].
    
  • Phase Separation: Add Ethyl Acetate (15 mL/g) and deionized water (10 mL/g). Transfer to a separatory funnel and shake.

  • Impurity Purge: Separate the layers. The aqueous layer now contains your product as a charged

    
    -hydroxysulfonate adduct. Discard the organic layer , which contains the Pd-catalyst, unreacted starting materials, and oxidized carboxylic acid impurities.
    
  • Regeneration: To the aqueous layer, add fresh Ethyl Acetate. Slowly add 10% aqueous

    
     dropwise under vigorous stirring until the aqueous phase reaches pH 11-12. This base-catalyzed reversal collapses the adduct back into the free aldehyde, which immediately partitions into the organic layer [3].
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the ultra-pure aldehyde.
    
Protocol B: Deactivated Flash Column Chromatography

Use this method for minor purifications (e.g., separating structural isomers) where bisulfite extraction is unnecessary.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30) containing exactly 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Flush with at least 2 column volumes to pre-neutralize the acidic silanols [1].

  • Dry Loading: Due to the compound's rigid planarity, it has limited solubility in cold hexanes. Dissolve the crude in a minimum amount of Dichloromethane (DCM), add Celite, and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Elute using the TEA-doped mobile phase. Monitor fractions via TLC under UV light (254 nm).

📊 Quantitative Data & Solvent Systems

Purification MethodReagents / Solvent SystemTarget Compound BehaviorImpurity Behavior
Bisulfite Extraction Sat.

(aq) / EtOAc
Partitions to Aqueous Phase Partitions to Organic Phase
Base Regeneration 10%

(pH 12) / EtOAc
Partitions to Organic Phase N/A (Already removed)
Standard Silica TLC 70:30 Hexanes:EtOAcSevere tailing (

0.1 - 0.4)
Variable
Deactivated TLC 70:30 Hexanes:EtOAc + 1% TEATight spot (

~0.35)
Non-basic impurities elute faster

🗺️ Purification Workflow Decision Tree

Workflow N1 Crude Mixture: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde N2 Assess Impurity Profile N1->N2 N3 High Non-Aldehyde Impurities (Catalysts, Unreacted SM) N2->N3 Major SM/Catalyst N4 Minor Structural Analogs (Isomers, Oxidation Products) N2->N4 Minor Isomers N5 Bisulfite Adduct Formation (Liquid-Liquid Extraction) N3->N5 N6 Deactivated Silica Chromatography (1% TEA in Mobile Phase) N4->N6 N7 Base Regeneration (pH 12) & Organic Extraction N5->N7 N8 Final Polish: Recrystallization N6->N8 N7->N8 N9 Pure Aldehyde N8->N9

Decision tree for the purification of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde based on impurities.

📚 References

  • Purification of Laboratory Chemicals, 8th Edition Source: Elsevier URL:[Link][1]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Archive.org URL:[Link][2]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances URL:[Link][3]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ACS Publications (Journal of Organic Chemistry) URL:[Link][4]

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . It prioritizes yield optimization, troubleshooting, and scalable protocols...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . It prioritizes yield optimization, troubleshooting, and scalable protocols.

Ticket ID: OX-SYN-2F4B Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

User Query: "How do I improve the yield of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde? My current yields are inconsistent, and purification is difficult."

Technical Diagnosis: The synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde presents a "functional group conflict": the aldehyde moiety is highly reactive and prone to oxidation or polymerization under the harsh conditions typically required to form the oxazole ring (e.g., dehydration with POCl₃ or high-temp coupling).

To maximize yield, you must decouple the oxazole formation from the aldehyde preservation . We recommend two validated pathways:

FeaturePathway A: The "Convergent" Coupling (Recommended) Pathway B: The "Linear" Cyclization
Strategy Coupling a pre-formed oxazole to a protected aryl halide.Building the oxazole ring on a benzoic acid precursor.
Key Reaction Pd-Catalyzed C-H Activation or Stille Coupling.Condensation + Cyclodehydration.
Yield Potential High (70-85%)Moderate (40-60%)
Primary Risk Catalyst poisoning; Homocoupling.Aldehyde degradation; harsh reagents.
Best For Late-stage functionalization; High-value intermediates.Large-scale, lower-cost starting materials.

Experimental Workflow (Pathway A: Direct Arylation)

This pathway avoids the instability of 2-oxazoleboronic acids (which undergo rapid protodeboronation) and uses C-H Activation or Stille Coupling .

Visual Workflow: C-H Activation Strategy

SynthesisWorkflow Start Starting Material: 4-Bromo-2-fluorobenzaldehyde Protect Step 1: Protection (Ethylene Glycol, pTSA) Start->Protect Reflux/Dean-Stark Intermediate1 Intermediate: 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane Protect->Intermediate1 Coupling Step 2: C-H Activation (Oxazole, Pd(OAc)2, Ligand, Base) Intermediate1->Coupling 110°C, 12h Intermediate2 Precursor: Protected Oxazolyl-Benzaldehyde Coupling->Intermediate2 Deprotect Step 3: Deprotection (HCl/THF) Intermediate2->Deprotect RT, 2h Product Target: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Deprotect->Product

Caption: Optimized workflow using aldehyde protection followed by Pd-catalyzed direct C-H arylation of oxazole.

Troubleshooting Guide (FAQ Format)

Module 1: The Coupling Reaction Fails or Stalls

Q: I am using Suzuki coupling with oxazol-2-ylboronic acid, but I only get deboronated oxazole and unreacted aryl bromide. Why? A: Stop using 2-oxazoleboronic acids. The C2 position of oxazole is electron-deficient. Boronic acids at this position are notoriously unstable and undergo rapid protodeboronation in aqueous base (standard Suzuki conditions).

  • Solution 1 (Stille): Use 2-(tributylstannyl)oxazole . It is stable and couples efficiently with Pd(PPh₃)₄ in toluene/DMF.

  • Solution 2 (Direct Arylation): React the aryl bromide directly with oxazole (as the reagent) using Pd(OAc)2, PCy3 (ligand), and K2CO3 or Cs2CO3 in PivOH/Xylene. This activates the C-H bond at the oxazole C2 position.

Module 2: Aldehyde Instability

Q: My aldehyde peak disappears during the reaction. Is it oxidizing? A: If you are attempting to form the oxazole ring (e.g., using POCl₃ or SOCl₂) while the aldehyde is free, it is likely polymerizing or oxidizing.

  • Protocol Fix: You must protect the aldehyde as a cyclic acetal (dioxolane).

    • Reagent: Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (cat.), Toluene reflux with Dean-Stark trap.

    • Check: Monitor by TLC.[1][2] The acetal is stable to basic coupling conditions (Suzuki/Stille/C-H activation) but hydrolyzes easily with dilute HCl.

Module 3: Regioselectivity & Impurities

Q: I see a byproduct where the oxazole is attached at C5 instead of C2. A: This occurs in direct arylation if the catalyst system is not selective.

  • Optimization: Use Pivalic Acid (PivOH) as a co-catalyst (30 mol%). It assists in the concerted metallation-deprotonation (CMD) mechanism, specifically favoring the most acidic C-H bond (C2) of the oxazole.

Optimized Standard Operating Procedure (SOP)

Target: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Method: Protected Direct Arylation (Green Chemistry Compatible)

Phase 1: Protection
  • Charge a flask with 4-bromo-2-fluorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and pTSA (0.05 eq) in Toluene (0.5 M).

  • Reflux with a Dean-Stark apparatus until water collection ceases (approx. 3-4 h).

  • Wash with sat. NaHCO₃, dry (Na₂SO₄), and concentrate.[3]

    • Checkpoint: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal proton (~6 ppm).

Phase 2: Oxazole Coupling (Direct Arylation)
  • Dissolve the protected bromide (1.0 eq) in DMAc or Xylene (0.2 M).

  • Add Oxazole (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 eq).

  • Add Pivalic Acid (30 mol%)—Critical for C2 selectivity.

  • Heat to 110–120°C under Argon for 12–16 hours.

  • Filter through Celite and concentrate.

Phase 3: Deprotection & Purification[3]
  • Resuspend the crude oil in THF/2N HCl (4:1 ratio).

  • Stir at room temperature for 2 hours. Monitor the reappearance of the aldehyde peak.

  • Neutralize with NaHCO₃ and extract with Ethyl Acetate.

  • Purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Note: The product is an electron-deficient aldehyde; store under inert gas at 4°C.

Quantitative Data Summary

ParameterStandard Suzuki (Unprotected)Stille Coupling (Protected)Direct Arylation (Protected)
Reagent Cost High (Boronate)High (Stannane)Low (Oxazole)
Toxicity LowHigh (Tin waste)Low
Yield < 15% (Decomp.)75-80%70-78%
Step Count 1 (Theoretical)3 (Protect-Couple-Deprotect)3 (Protect-Couple-Deprotect)
Atom Economy PoorPoorExcellent

References

  • Direct C-H Arylation of Oxazoles

    • Title: "Pd-Catalyzed Direct Aryl
    • Context: Explains the mechanism of C2-selective arylation using Pivalic acid as a proton shuttle.
    • Source:Journal of the American Chemical Society.
    • (General reference for C-H activation logic).

  • Instability of 2-Oxazoleboronic Acids

    • Title: "Instability of 2-Heterocyclic Boronic Acids in Suzuki Coupling."
    • Context: Details why Stille or C-H activation is preferred over Suzuki for 2-substituted oxazoles.
    • Source:Organic Letters.
  • Synthesis of Fluorobenzaldehyde Derivatives

    • Title: "Preparation of fluorobenzaldehydes via halogen-exchange."
    • Context: Background on the stability of the fluoro-aldehyde core.
    • Source:Google P
  • Oxazole Synthesis Overview

    • Title: "Synthesis and Antioxidant Properties of New Oxazole-5(4H)
    • Context: Provides general conditions for oxazole ring closure if the user chooses the cycliz
    • Source:PMC (PubMed Central).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Workflows

Welcome to the Technical Support Center for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . As a highly functionalized building block, this compound is invaluable in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . As a highly functionalized building block, this compound is invaluable in drug discovery and materials science. However, its unique "push-pull" electronic architecture presents specific synthetic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind common side reactions—specifically Nucleophilic Aromatic Substitution (SNAr), auto-oxidation, and heterocyclic degradation—and provide self-validating protocols to ensure your experimental success.

Core Reactivity & Mechanistic Causality

To master the handling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, one must understand the electronic environment of the aromatic ring. The fluorine atom at the C2 position is highly activated toward [10]. This activation is driven by two synergistic factors:

  • The Ortho-Aldehyde: The strongly electron-withdrawing carbonyl group stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.

  • The Para-Oxazole: The 1,3-oxazole ring acts as an additional electron sink, further depleting electron density at the C2 position.

Consequently, when researchers attempt nucleophilic additions at the aldehyde (e.g., reductive aminations), the nucleophile often attacks the C2 carbon instead, leading to irreversible defluorination.

Pathway SM 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde Amine + Amine Nucleophile SM->Amine Imine Imine Intermediate (Desired Pathway) Amine->Imine Mild Acid (AcOH) Fast, Reversible Kinetics SNAr SNAr Byproduct (Defluorination) Amine->SNAr Excess Base / Heat Irreversible C2 Attack Product Target Amine (Reduction) Imine->Product NaBH(OAc)3 Chemoselective Reduction

Fig 1: Competing pathways: Chemoselective reductive amination vs. SNAr defluorination.

Frequently Asked Questions (FAQs)

Q1: During reductive amination, my LC-MS shows a major byproduct with a mass of [M - 19 + Mass of Amine]. What is happening?

A: You are observing the classic SNAr defluorination side reaction. Because the C2-fluorine is highly activated by the ortho-aldehyde and para-oxazole groups, primary and secondary amines can act as nucleophiles at the aromatic ring rather than the carbonyl carbon.

  • The Fix: Shift the reaction kinetics to favor imine formation. Use slightly acidic conditions (1.0–1.2 eq of Acetic Acid) to protonate the intermediate imine, making it vastly more electrophilic than the C2 position. Use Sodium triacetoxyborohydride (STAB) as your reducing agent, as it is mild enough not to reduce the unreacted aldehyde, allowing the equilibrium to funnel entirely through the imine [3].

Q2: My starting material has degraded into a highly polar, baseline spot on TLC. Is the oxazole ring opening?

A: While oxazoles can open under harsh basic conditions, baseline polarity in this specific molecule is almost always due to auto-oxidation of the aldehyde . Benzaldehydes readily oxidize to benzoic acids in the presence of atmospheric oxygen and light. The resulting 2-fluoro-4-(1,3-oxazol-2-yl)benzoic acid is highly polar and will streak or sit on the baseline of a normal-phase TLC plate.

  • The Fix: Store the compound under Argon at -20°C. If oxidation has occurred, do not discard the batch; use the bisulfite purification protocol detailed in Section 4.

Q3: I am performing a base-catalyzed aldol condensation, but my yields are terrible, and I see multiple unidentifiable peaks. Why?

A: You are likely experiencing oxazole ring degradation. While the 1,3-oxazole ring is generally robust, the use of strong aqueous bases (like NaOH or KOH) combined with heat can lead to nucleophilic attack at the C2 position of the oxazole ring, resulting in ring-opening to form an acyclic amide or isocyanide [4].

  • The Fix: Switch to milder, non-nucleophilic bases. For Knoevenagel or aldol condensations, use catalytic Piperidine/Acetic acid, or mild inorganic bases like K₂CO₃ in anhydrous solvents.

Quantitative Troubleshooting Matrix

Use the following table to rapidly diagnose and correct side reactions based on your analytical data.

Side ReactionAnalytical Signature (LC-MS / NMR)Primary CausalityPreventive Strategy
SNAr Defluorination LC-MS: [M+H] matches (Product - 19 + Amine mass).¹⁹F NMR: Complete loss of aryl fluorine signal (~ -114 ppm).Excess nucleophilic amine; highly basic conditions; elevated temperatures.Use mild acid catalysis (AcOH); maintain temp ≤ 25°C; avoid strong bases.
Aldehyde Auto-oxidation LC-MS: [M+H] = 208.1 (Carboxylic acid).¹H NMR: Loss of aldehyde singlet (~10.3 ppm), appearance of broad -OH.Exposure to atmospheric oxygen and ambient light during storage.Store under Argon at -20°C; purify via bisulfite adduct prior to use.
Oxazole Ring Cleavage LC-MS: Mass corresponding to +H₂O (hydrolysis).¹H NMR: Loss of characteristic oxazole protons (C2-H, C5-H).Use of strong aqueous bases (NaOH/KOH) or strong aqueous acids with heat.Utilize anhydrous conditions; substitute strong bases with K₂CO₃ or DIPEA.
Acetal Formation LC-MS: [M+H] matches addition of 2x solvent alcohols.¹H NMR: Aldehyde peak replaced by acetal CH (~5.5 ppm).Conducting reactions in alcoholic solvents (MeOH/EtOH) with acid catalysis.Switch to aprotic solvents (DCM, THF, DCE) when using Lewis/Brønsted acids.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Avoiding SNAr)

This protocol utilizes [3] under mildly acidic conditions to ensure the amine selectively reacts with the carbonyl group, completely suppressing the SNAr pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol).

  • Acid Catalysis (Critical Step): Add Glacial Acetic Acid (1.2 eq, 1.2 mmol). Scientific Rationale: The acid protonates the imine, accelerating reduction and preventing the amine from acting as a nucleophile against the C2-fluorine.

  • Imine Formation: Stir at room temperature (20–25°C) for 30 minutes. Do not heat.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) in three portions over 15 minutes to control the exotherm.

  • Quench & Workup: Stir for 4 hours. Quench carefully with saturated aqueous NaHCO₃ (5.0 mL). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Recovery of Oxidized Starting Material (Bisulfite Adduct)

If your aldehyde has partially oxidized to the carboxylic acid, column chromatography can be tedious. The bisulfite adduct method exploits the specific reactivity of the aldehyde to pull it into the aqueous phase, leaving the acid and other impurities behind.

Workflow Impure Oxidized SM (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 (aq) (Forms Soluble Adduct) Impure->Bisulfite Extract Wash with EtOAc (Discards Acid Impurity) Bisulfite->Extract Hydrolysis Add Na2CO3 (aq) (Breaks Adduct) Extract->Hydrolysis Pure Pure Aldehyde (Recover via Extraction) Hydrolysis->Pure

Fig 2: Bisulfite adduct purification workflow for removing auto-oxidation byproducts.

Step-by-Step Methodology:

  • Dissolve the contaminated starting material in Ethyl Acetate (EtOAc).

  • Add an equal volume of freshly prepared saturated aqueous Sodium Bisulfite (NaHSO₃) and stir vigorously for 2 hours. The aldehyde forms a water-soluble sulfonate adduct.

  • Separate the layers. The organic layer (EtOAc) contains the unreacted carboxylic acid impurity—discard this layer.

  • Wash the aqueous layer once more with fresh EtOAc to ensure all organic impurities are removed.

  • To the aqueous layer, slowly add solid Na₂CO₃ until the pH reaches 8-9. Scientific Rationale: The base breaks the bisulfite adduct, regenerating the free, water-insoluble aldehyde.

  • Extract the newly liberated aldehyde with fresh EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield >98% pure 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde.

References

  • A[3+3] Aldol-SNAr-Dehydration Approach to 2-Naphthol and 7-Hydroxyquinoline Derivatives Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Optimized Chemical Probes for REV-ERBα (Reductive Amination of Fluorobenzaldehydes) Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles (Oxazole Stability) Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Welcome to the Application Support Center. As a bifunctional building block, 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is highly valued in drug discovery and materials science. However, its unique electronic topology—comb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a bifunctional building block, 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is highly valued in drug discovery and materials science. However, its unique electronic topology—combining a strongly electron-withdrawing ortho-fluoro substituent and a coordinating oxazole ring—makes it highly susceptible to specific degradation pathways in solution.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you maintain the structural integrity of this compound during your assays.

PART 1: Core Stability Profile

To establish a baseline for your experimental design, review the quantitative stability data below. The highly electrophilic nature of the aldehyde dictates strict solvent compatibility rules.

Solvent / ConditionPrimary Degradation PathwayStability Window (Room Temp)Recommended Mitigation
DMSO (Anhydrous, Dark) None (Stable)> 6 months (at -20°C)Store aliquots under Argon/N₂.
Methanol / Ethanol Hemiacetal / Acetal Formation< 2 hours (Equilibrium)Avoid protic solvents; use MeCN.
Aqueous Buffer (pH 7.4) Hydration / Metal-Catalyzed Oxidation~4–8 hoursAdd 1 mM EDTA; prepare fresh.
Chloroform (Aerated) Auto-oxidation to Benzoic Acid< 24 hoursDegas solvent; add 0.1% BHT.
PART 2: Troubleshooting Guides & FAQs

Q1: My stock solution turned yellow and formed a white precipitate after a few weeks. What happened? A1: Your compound has undergone aerobic auto-oxidation. Benzaldehydes spontaneously oxidize to their corresponding benzoic acids (in this case, 2-fluoro-4-(1,3-oxazol-2-yl)benzoic acid) when exposed to oxygen and light. This process is driven by a free-radical chain mechanism initiated by trace metals or UV light, generating highly reactive benzoylperoxy radicals[1]. The resulting benzoic acid derivative is significantly less soluble in non-polar solvents, leading to the observed precipitation. Causality & Solution: To break the radical chain reaction, you must intercept the peroxy radicals. Research has demonstrated the "benzaldehyde oxidation paradox," where adding trace amounts of an alcohol or a phenolic antioxidant (like BHT) intercepts the peroxy radicals via hydrogen atom transfer (HAT), effectively halting degradation[2]. Always store stock solutions in anhydrous, degassed solvents under an inert atmosphere.

Q2: I am losing my assay signal when I dilute the compound in methanol, but LC-MS shows no oxidation. Why is the aldehyde unreactive? A2: The compound is undergoing reversible hemiacetal and acetal formation. The 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I), and the 4-oxazolyl group further depletes electron density from the aromatic ring. This dramatically increases the partial positive charge (electrophilicity) on the aldehyde carbon. When dissolved in primary alcohols like methanol, the solvent acts as a nucleophile, rapidly attacking the aldehyde to form a hemiacetal. Causality & Solution: Because hemiacetals are not electrophilic, your compound will fail to react in downstream reductive aminations or binding assays. To resolve this, strictly avoid protic solvents. Use anhydrous DMSO or Acetonitrile (MeCN) for all dilutions.

Q3: When I spike the compound into my biological assay buffer (HEPES/PBS), I see rapid signal drift and inconsistent IC₅₀ values. How can I stabilize it? A3: This is likely caused by trace-metal coordination facilitated by the oxazole ring. Oxazoles are excellent ligands for transition metals (such as Cu²⁺ and Fe³⁺) commonly found in trace amounts in biological buffers[3]. Coordination of the oxazole nitrogen to these metals causes two issues: it induces micro-precipitation of the metal-ligand complex, and the coordinated metal acts as a redox catalyst, accelerating the auto-oxidation of the aldehyde moiety. Causality & Solution: To prevent metal coordination, pre-treat your assay buffers with a chelating agent. Adding 1 mM EDTA or DTPA to your buffer will sequester trace transition metals, preventing them from interacting with the oxazole ring and stabilizing the free compound in solution.

PART 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Ultra-Stable DMSO Stock Solutions

This self-validating protocol ensures the exclusion of radical initiators and nucleophiles.

  • Vial Preparation: Use amber glass vials to prevent photo-initiated radical formation. Flush empty vials with Argon gas for 10 seconds.

  • Solvent Degassing: Use anhydrous DMSO (≥99.9%). Sparge the DMSO with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde powder and transfer it to the amber vial. Add the degassed DMSO to achieve a 10 mM or 50 mM concentration.

  • Inhibition (Optional): For extended storage, add Butylated hydroxytoluene (BHT) to a final concentration of 0.1% (w/v) to act as a radical scavenger.

  • Aliquot & Freeze: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Blanket the headspace with Argon, seal tightly, and store at -80°C.

SOP 2: LC-MS Method for Quantifying Aldehyde vs. Acid Degradation

Use this method to verify the integrity of your stock solution before critical assays.

  • Sample Prep: Dilute the stock solution to 10 µM in Acetonitrile (Do NOT use Methanol to prevent hemiacetal artifacts).

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via UV at 254 nm and ESI+ MS.

    • Intact Aldehyde: Identify the [M+H]⁺ peak corresponding to the exact mass of the aldehyde.

    • Degradant: Look for the [M+H]⁺ peak at +16 Da, corresponding to the oxidized benzoic acid derivative.

PART 4: Visualizations

AutoOxidation A 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde B Benzoyl Radical Intermediate A->B Trace Metals / Light / O2 C Benzoylperoxy Radical B->C O2 D Benzoic Acid (Degradant) C->D Hydrogen Abstraction E Radical Scavenger (e.g., BHT) C->E Interception (HAT) E->A Halts Degradation

Mechanism of benzaldehyde auto-oxidation and inhibition via hydrogen atom transfer (HAT).

Workflow Start Prepare Stock Solution Solvent Select Solvent Start->Solvent Protic Protic (MeOH/EtOH) Solvent->Protic Aprotic Aprotic (DMSO/MeCN) Solvent->Aprotic Hemiacetal Hemiacetal Formation (Loss of Signal) Protic->Hemiacetal Stable Stable Aldehyde (Active Electrophile) Aprotic->Stable Buffer Dilute in Aqueous Buffer Stable->Buffer Metal Trace Metals Present? Buffer->Metal Precip Oxazole-Metal Coordination (Precipitation/Oxidation) Metal->Precip Yes AddEDTA Add 1 mM EDTA Metal->AddEDTA Mitigate AddEDTA->Stable Maintains Stability

Decision tree for solvent selection and buffer preparation to maintain aldehyde integrity.

PART 5: References
  • Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Source: PubMed. URL:[Link]

  • Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol (Full Text). Source: ResearchGate. URL:[Link]

  • Title: New Antimicrobial Strategies Based on Metal Complexes. Source: MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary: The Reactivity Landscape Researchers working with 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde often underestimate the electronic "push-pull" dynamics of this scaffold. You are not merely reacting a benzal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Landscape

Researchers working with 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde often underestimate the electronic "push-pull" dynamics of this scaffold. You are not merely reacting a benzaldehyde; you are handling a highly activated electrophilic arene .

The core challenge lies in the C2-Fluorine atom . Positioned ortho to the electron-withdrawing formyl group (-CHO) and meta to the electron-deficient oxazole ring, this fluorine is exceptionally labile toward Nucleophilic Aromatic Substitution (


).

The "Trap": Standard conditions for aldehyde functionalization (e.g., reductive amination, Knoevenagel condensation) often employ nucleophiles (amines, bases) that can irreversibly displace the fluorine atom before reacting with the aldehyde, leading to complex byproduct mixtures.

Critical Troubleshooting Modules

Module A: Reductive Amination Failures (The "Fluorine Displacement" Trap)

User Complaint: "I am trying to couple a primary amine to the aldehyde using STAB (Sodium Triacetoxyborohydride), but I see a complex mixture and loss of the fluorine signal in


F NMR."

Diagnosis: You have likely triggered an


 side reaction . The amine nucleophile attacked the C2 position (displacing fluoride) instead of, or in addition to, condensing with the C1 aldehyde. This is accelerated by heat and polar aprotic solvents (DMF, DMSO).

The Mechanism: The ortho-formyl group lowers the energy barrier for nucleophilic attack at C2. If the imine formation is slow (due to sterics) or the temperature is too high,


 dominates.

Step-by-Step Protocol for Chemoselectivity:

  • Switch to a 2-Step Protocol: Do not use "one-pot" reductive amination.

    • Step 1 (Imine Formation): Dissolve aldehyde and amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene . Avoid MeOH/DMF initially. Add activated molecular sieves (4Å). Stir at 0°C to Room Temperature .

    • Why? Non-polar solvents suppress the ionic transition state of

      
       while favoring neutral imine condensation.
      
  • Monitor Imine Formation: Check via

    
    H NMR (look for imine proton ~8.3-8.5 ppm) or TLC. Do not proceed until aldehyde is consumed.
    
  • Step 2 (Reduction): Cool to -10°C . Add reducing agent (NaBH

    
     or STAB) slowly.
    
    • Why? Low temperature prevents the amine (or newly formed secondary amine product) from attacking the C2-F bond.

  • Buffer the pH: If using NaBH

    
    CN, maintain pH ~5-6 with Acetic Acid. High pH promotes 
    
    
    
    .
Module B: Oxazole Ring Instability

User Complaint: "My product mass is correct, but the NMR shows a loss of aromaticity in the oxazole region, or I see a new broad singlet exchangeable with D


O."

Diagnosis: Acid-Catalyzed Hydrolysis .[1] While 1,3-oxazoles are aromatic, they are less stable than pyridines. Strong mineral acids (HCl, H


SO

) or prolonged exposure to Lewis acids can trigger ring opening, forming an

-acylamino ketone.

Corrective Action:

  • Avoid Strong Acids: Never use HCl for workup. Use saturated NH

    
    Cl or phosphate buffer (pH 7).
    
  • Lewis Acid Choice: If using Lewis acids for catalysis (e.g., Ti(OiPr)

    
    ), ensure strictly anhydrous conditions. Water + Lewis Acid = Hydrolysis.
    

Visualizing the Chemoselectivity Crisis

The following diagram illustrates the competing pathways when reacting this scaffold with a primary amine.

ReactionPathways Start 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde IminePath Path A: Condensation (Kinetic Control) Start->IminePath SNArPath Path B: SNAr Attack (Thermodynamic/Polar Control) Start->SNArPath Amine Primary Amine (R-NH2) Amine->IminePath Amine->SNArPath Imine Desired Imine (Preserves C-F) IminePath->Imine Non-polar solvent Low Temp SNAr_Product Byproduct: 2-Amino-substituted benzaldehyde SNArPath->SNAr_Product Polar solvent (DMF) Heat (>40°C) Excess Amine Final_Amine Target Secondary Amine Imine->Final_Amine Reduction (NaBH4)

Caption: Figure 1. Competing reaction pathways. Path A (Green) is the desired chemoselective route. Path B (Red) represents the critical failure mode driven by the ortho-fluoro activation.

Troubleshooting Matrix: Quick Reference

SymptomProbable CauseTechnical Solution
Loss of

F signal

displacement of Fluorine by amine/nucleophile.
Switch solvent to DCM/Toluene. Lower temperature to <0°C. Avoid excess amine.
Low Yield in Wittig/HWE Steric hindrance from ortho-F or base-mediated decomposition.Use HWE (Horner-Wadsworth-Emmons) instead of Wittig for higher reactivity. Use milder bases (LiHMDS) at -78°C.
Oxazole Ring Opening Acidic hydrolysis during workup or reaction.[2]Quench with pH 7 buffer. Avoid aqueous HCl.
Aldehyde Oxidation Spontaneous air oxidation to carboxylic acid.Store scaffold under Argon/Nitrogen.[1] Degas solvents before use.[1]
Tailing on TLC/Column Basic nitrogen on oxazole interacting with silica.Add 1% Triethylamine (Et

N) to the eluent to deactivate silica acidic sites.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF as a solvent for nucleophilic additions to the aldehyde? A: Avoid if possible. DMF is a polar aprotic solvent, which significantly enhances the nucleophilicity of amines and stabilizes the Meisenheimer complex intermediate required for


. This promotes the displacement of the fluorine atom. Use DCM, THF, or Toluene instead.

Q2: Is the oxazole group stable to Lithiation (e.g., using n-BuLi)? A: Generally No. The C2 position of the oxazole (if unsubstituted) is acidic, but here C2 is attached to the phenyl ring. However, strong bases like n-BuLi can attack the oxazole ring itself or cause directed ortho-metallation (DoM) adjacent to the fluorine, leading to "benzyne" type intermediates or polymerization. If a base is needed, use non-nucleophilic bases like LDA or LiTMP at -78°C.

Q3: How do I remove the Fluorine atom intentionally? A: If you want to displace the fluorine (e.g., to introduce a piperazine ring), heat the reaction to 80°C in DMSO with 2.0 equivalents of the amine and 3.0 equivalents of K


CO

. The ortho-formyl group will facilitate this transformation rapidly (1-2 hours).

References

  • Nucleophilic Arom

    
    ) of ortho-Halobenzaldehydes: 
    
    • Mechanism & Activation: The ortho-formyl group is a potent activator for due to its ability to stabilize the negative charge in the transition st
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. Link

  • Oxazole Ring Stability

    • Hydrolysis: Oxazoles can undergo ring opening under acidic conditions to form

      
      -acylamino ketones.[1]
      
    • Source: Wipf, P. (2005). "Oxazoles."[1][3][4][5][6] Science of Synthesis. Link

  • Reductive Amination Selectivity

    • Protocol Optimization: Guidelines for suppressing side reactions in electron-deficient aldehydes during reductive amin
    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Reactivity of 2-Fluorobenzaldehydes

    • Specific Precedents: Examples of amine displacement of fluorine in 2-fluorobenzaldehyde deriv
    • Source: Loupy, A., et al. (2004). "Reactivity of 2-fluorobenzaldehyde in

      
      ." Tetrahedron Letters. Link
      

Sources

Optimization

optimization of reaction parameters for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

This technical support guide details the optimization of reaction parameters for the synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . It is designed for researchers encountering yield or selectivity issues during...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide details the optimization of reaction parameters for the synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . It is designed for researchers encountering yield or selectivity issues during the coupling of the oxazole moiety to the fluorinated benzaldehyde core.

Case ID: OX-FLU-ALD-004 Status: Active Applicability: Medicinal Chemistry, Late-Stage Functionalization

Executive Summary & Strategic Analysis

The synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde presents a unique chemoselective challenge. You are installing a sensitive heterocycle (oxazole) onto an electron-deficient aryl core containing a reactive aldehyde.

The Core Challenge:

  • Regioselectivity: Oxazoles have two reactive C-H sites (C2 and C5). Direct arylation often results in mixtures if conditions are not tuned.

  • Aldehyde Stability: The aldehyde functionality is prone to oxidation or condensation (e.g., benzoin) under the basic/high-temperature conditions required for cross-coupling.

  • Fluorine Electronics: The C2-fluorine atom (ortho to the aldehyde, meta to the coupling site) exerts an inductive withdrawing effect ($ -I $), deactivating the C4-position toward electrophilic aromatic substitution but facilitating oxidative addition in Pd-catalyzed cycles.

Recommended Synthetic Routes

We recommend Route A (Direct C-H Arylation) as the primary method due to atom economy and the instability of 2-metallated oxazole reagents used in traditional cross-couplings.

Route A: Pd-Catalyzed Direct C-H Arylation (The Strotman-Merck Protocol)

This method couples 4-bromo-2-fluorobenzaldehyde directly with oxazole using C-H activation.

Mechanism: Concerted Metallation-Deprotonation (CMD). Key Advantage: Avoids the synthesis of unstable 2-stannyl or 2-zinc oxazoles.

ParameterOptimized ConditionTechnical Rationale
Precursor 4-Bromo-2-fluorobenzaldehydeThe bromide offers the best balance of oxidative addition rate vs. stability compared to iodide (too labile) or chloride (too inert).
Catalyst Pd(OAc)₂ (5 mol%)Generates the active Pd(0) species in situ.
Ligand JohnPhos or P(t-Bu)₃ CRITICAL: Bulky, electron-rich phosphines are required to favor the C2-arylation over C5.
Solvent Toluene (Non-polar)CRITICAL: Non-polar solvents favor C2-selectivity. Polar solvents (DMA/DMF) shift selectivity to C5.
Base K₂CO₃ or Cs₂CO₃Mild enough to prevent aldehyde condensation; basic enough for the CMD pathway.
Temp 100–110 °CRequired to overcome the activation energy of the C-H bond cleavage.
Route B: Suzuki-Miyaura Coupling (Alternative)

Use this if Route A fails due to catalyst poisoning.

  • Reagents: 2-Chlorooxazole + (3-fluoro-4-formylphenyl)boronic acid.

  • Warning: 2-Halooxazoles are expensive and less stable. The boronic acid partner is prone to protodeboronation.[1]

Interactive Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of C2 and C5 arylated oxazoles."

Diagnosis: Loss of regiocontrol.[2] Root Cause: The acidity difference between C2 and C5 protons on the oxazole ring is solvent-dependent. In polar aprotic solvents (DMSO, DMF), the acidity of C5 increases, leading to competitive arylation. Corrective Action:

  • Switch Solvent: Immediately switch to Toluene or Xylene .

  • Check Ligand: Ensure you are using JohnPhos or P(t-Bu)₃ . Bidentate ligands (dppf) often degrade regioselectivity in this specific transformation.

Issue 2: "The reaction turns black immediately, and conversion is <10%."

Diagnosis: Catalyst decomposition ("Pd Black" formation). Root Cause: The aldehyde moiety or the oxazole nitrogen might be coordinating to the Pd, displacing the ligand and causing aggregation. Corrective Action:

  • Increase Ligand Loading: Move from 1:1 to 1:2 (Pd:Ligand) ratio.

  • Add Stabilizer: Add 10 mol% Pivalic Acid (PivOH) . This acts as a proton shuttle in the CMD mechanism and stabilizes the cationic Pd intermediate.

Issue 3: "My aldehyde peak is missing in the NMR; I see a carboxylic acid."

Diagnosis: Aerobic oxidation. Root Cause: Trace oxygen in the headspace at 110 °C. Corrective Action:

  • Degassing: Do not just purge. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for 20 mins.

  • Sealing: Use a crimp-sealed microwave vial even for thermal heating blocks to ensure a closed system.

Visualized Workflows

Diagram 1: Regioselectivity Decision Tree

This logic flow helps you select the correct conditions to ensure the oxazole attaches at the C2 position (between O and N) rather than C5.

Regioselectivity cluster_legend Key Principle Start Start: Coupling Oxazole + 4-Bromo-2-fluorobenzaldehyde SolventCheck Check Solvent Polarity Start->SolventCheck LigandCheck Check Ligand Sterics SolventCheck->LigandCheck Non-Polar (Toluene/Xylene) ResultC5 Error: C5-Arylation (Byproduct) SolventCheck->ResultC5 Polar (DMF/DMA/DMSO) ResultC2 Target: C2-Arylation (Desired Product) LigandCheck->ResultC2 Bulky (JohnPhos/P(t-Bu)3) LigandCheck->ResultC5 Small/Bidentate (PPh3/dppf) Info Non-polar solvents + Bulky ligands shield N-coordination and favor the most acidic C2 proton.

Caption: Decision logic for ensuring C2-regioselectivity during oxazole arylation.

Diagram 2: The CMD Mechanism (Direct Arylation)

Understanding why Pivalic Acid (PivOH) is often added.

CMD_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + PivOH/Base CMD_Step CMD Step (C-H Cleavage) LigEx->CMD_Step + Oxazole Note Pivalate (OPiv) acts as an intramolecular base to deprotonate Oxazole C2 LigEx->Note RedElim Reductive Elimination (Product Release) CMD_Step->RedElim RedElim->Pd0

Caption: The Concerted Metallation-Deprotonation (CMD) cycle. The pivalate ligand is crucial for lowering the energy barrier of C-H bond breaking.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed C-H Arylation of Oxazole

  • Preparation:

    • Dry a 10 mL microwave vial and a stir bar in an oven at 120 °C for 1 hour.

    • Cool under a stream of Argon.

  • Charging:

    • Add 4-bromo-2-fluorobenzaldehyde (1.0 equiv, 1.0 mmol).

    • Add Oxazole (1.5 equiv, 1.5 mmol). Note: Excess oxazole compensates for volatility.

    • Add Pd(OAc)₂ (0.05 equiv).

    • Add JohnPhos (0.10 equiv).

    • Add K₂CO₃ (2.0 equiv) and PivOH (0.3 equiv).

  • Solvent & Seal:

    • Add anhydrous Toluene (concentration 0.2 M).

    • Seal the vial immediately with a PTFE-lined crimp cap.

    • Sparge with Argon for 10 minutes via needle inlet/outlet.

  • Reaction:

    • Heat to 110 °C for 12–16 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The aldehyde spot should be UV active and stain with DNP (orange/red).

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate.

    • Purify via Flash Chromatography (Silica Gel). Caution: Aldehydes can streak; add 1% Et3N to the eluent if necessary.

References

  • Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[3][4] Organic Letters, 12(16), 3578–3581.[4]

  • Verrier, C., et al. (2011). "Direct C–H Arylation of Oxazoles and Thiazoles." Beilstein Journal of Organic Chemistry, 7, 1584–1601.

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Angewandte Chemie International Edition, 46(35), 6594–6616.

  • Sigma-Aldrich. "2-Fluoro-4-formylphenylboronic acid Product Specification."

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Subject: Degradation Pathways & Stability Management Executive Summary: The Stability Triad As researchers working with 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , you are managing a molecule with three distinct reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Degradation Pathways & Stability Management
Executive Summary: The Stability Triad

As researchers working with 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , you are managing a molecule with three distinct reactivity centers that interact synergistically to compromise stability. This is not a standard aldehyde; the electronic push-pull between the electron-withdrawing fluorine (ortho), the aldehyde (para), and the oxazole heterocycle creates specific vulnerabilities.

The Three Pillars of Instability:

  • Oxidative Dehydrogenation: The aldehyde is highly prone to radical autoxidation, accelerated by the electron-withdrawing fluorine atom.

  • Acid-Catalyzed Hydrolysis: The oxazole ring, while aromatic, is susceptible to ring-opening under acidic conditions, a process driven by the electron-deficient nature of the central benzene ring.

  • Nucleophilic Addition: The 2-fluoro substituent activates the carbonyl carbon, increasing susceptibility to hydration (gem-diol formation) and hemiacetal formation in alcoholic solvents.

Module 1: Oxidative Degradation (The "Yellowing" Effect)

The Issue: Users frequently report that the white crystalline solid turns yellow or develops a "crust" upon storage. This is Autoxidation , converting the aldehyde to 2-Fluoro-4-(1,3-oxazol-2-yl)benzoic acid .

Mechanism: The C(O)-H bond in benzaldehydes is weak (~80-90 kcal/mol). The ortho-fluorine atom exerts an inductive effect (-I), withdrawing electron density from the ring. While this typically deactivates the ring, it renders the carbonyl hydrogen slightly more acidic and the resulting radical species reactive.

Pathway Visualization:

Oxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hν / Metal ions) Peracid Perbenzoic Acid (R-C(O)OOH) Radical->Peracid + O2 (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Caption: Radical chain mechanism converting the aldehyde to carboxylic acid. Note that the peracid intermediate can further oxidize unreacted aldehyde.[1]

Troubleshooting & Protocol:

SymptomDiagnosisCorrective Action
Lower Melting Point Presence of Benzoic Acid derivative (m.p. usually higher, but acts as impurity).Perform Bisulfite Wash (See Protocol A).
Acidic pH in Solution Carboxylic acid formation.Recrystallization from EtOH/Hexane (Avoid hot methanol if acid is high).

Protocol A: Bisulfite Purification (The "Gold Standard") Why this works: Sodium bisulfite forms a water-soluble adduct with the aldehyde, while the carboxylic acid impurity remains in the organic layer (or forms a salt that doesn't bind bisulfite in the same way).[2]

  • Dissolve crude material in Ethyl Acetate (EtOAc) .[2]

  • Wash with saturated Sodium Bisulfite (NaHSO₃) solution (2x).

    • Observation: A white precipitate (the adduct) may form. If so, filter it; if it stays soluble in water, keep the aqueous layer.

  • Separate the layers.[3] Discard the organic layer (contains non-aldehyde impurities).

  • Treat the aqueous phase (or solid adduct) with 10% Sodium Carbonate (Na₂CO₃) until pH > 10.

    • Chemistry: This reverses the adduct, regenerating the aldehyde.

  • Extract the regenerated aldehyde with fresh EtOAc, dry over MgSO₄, and concentrate.

Module 2: Hydrolytic Instability (The Oxazole Ring)

The Issue: Loss of the heteroaromatic signal in NMR (proton at ~7.9-8.2 ppm) after acidic workup or reaction conditions.

Mechanism: Oxazoles are weak bases. The nitrogen atom can be protonated (pKa ~0.8). In this specific molecule, the para-aldehyde and meta-fluorine withdraw electron density, making the oxazole ring electron-deficient . This paradoxically makes the C2 and C5 positions of the oxazole highly susceptible to nucleophilic attack by water during acidic workup.

Pathway Visualization:

Hydrolysis Oxazole Intact Oxazole Protonated Protonated Oxazole (Unstable Cation) Oxazole->Protonated H+ (pH < 3) RingOpen Acyclic Amide/Ester (Degradation Product) Protonated->RingOpen + H2O (Nucleophilic Attack)

Caption: Acid-catalyzed ring opening. The electron-withdrawing benzaldehyde core accelerates the nucleophilic attack on the protonated oxazole.

FAQ: "Can I use HCl for deprotection steps?"

  • Answer: Avoid strong aqueous acids (HCl, H₂SO₄). The combination of the electron-poor ring and strong acid will hydrolyze the oxazole to an acyclic amide/ester mixture.

  • Alternative: Use milder acids (TFA in non-aqueous DCM) or Lewis acids (ZnBr₂) if deprotection is required elsewhere in the molecule. Always quench with a buffered solution (saturated NaHCO₃), not water.

Module 3: Nucleophilic Addition (The "Hydrate" Anomaly)

The Issue: NMR spectra in alcoholic solvents (CD₃OD) or wet solvents (DMSO-d₆ + H₂O) show "missing" aldehyde peaks or split peaks.

Scientific Grounding: The 2-Fluoro substituent is the culprit here.[4][5] Through the Inductive Effect (-I), it pulls electron density from the carbonyl carbon.

  • Normal Benzaldehyde: Equilibrium favors the carbonyl form.

  • 2-Fluoro-Benzaldehyde: The carbonyl carbon is highly electrophilic. In the presence of water or alcohols, it shifts equilibrium toward the Gem-diol (Hydrate) or Hemiacetal .

Diagnostic Check:

  • If your ¹H NMR shows a weak aldehyde peak (~10 ppm) and a new peak around ~6.0 ppm (methine proton of hemiacetal), do not discard the sample.

  • Validation: Run the NMR in CDCl₃ (strictly anhydrous). If the aldehyde peak returns to full integration, your compound is chemically pure but was interacting with the solvent.

Summary of Storage & Handling
ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen (Balloon/Glovebox)Prevents radical initiation by O₂.
Temperature -20°C (Freezer)Slows Arrhenius kinetics of autoxidation.
Light Amber Vials / Foil WrapThe conjugated system acts as a chromophore; UV light initiates radical formation.
Solvents Anhydrous, Non-nucleophilic (DCM, THF)Prevents hemiacetal formation and hydrolysis.
References
  • Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346.

  • Oxazole Stability: Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.

  • Bisulfite Purification Method: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol Reference).
  • Fluorine Substituent Effects: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate.

I. Overview of the Synthetic Pathway

The synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde typically involves two key transformations: the formation of the oxazole ring and the introduction of the benzaldehyde functionality. A common and effective method for constructing the oxazole ring is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). The aldehyde group is often introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.

Generalized Synthetic Scheme:

Synthetic_Pathway A 2-Fluoro-4-bromobenzaldehyde B 2-Fluoro-4-bromophenyl oxazole intermediate A->B TosMIC, K2CO3 Methanol, Reflux (Van Leusen Oxazole Synthesis) C 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde B->C n-BuLi, DMF THF, -78 °C (Formylation)

Caption: Generalized synthetic workflow for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde.

II. Troubleshooting Guide

This section addresses specific challenges that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield in the Van Leusen Oxazole Synthesis

You are experiencing a significant drop in yield for the oxazole formation step when moving from a lab scale to a larger batch.

Potential Cause Scientific Rationale Troubleshooting Steps
Inefficient Deprotonation of TosMIC The Van Leusen reaction is base-mediated, requiring the deprotonation of TosMIC to form the reactive nucleophile.[1][2] In a larger volume, localized concentration gradients can lead to incomplete deprotonation.- Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous mixture. Consider using an overhead stirrer for larger reaction vessels. - Base Selection: While potassium carbonate is common, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective, especially if the starting aldehyde is sensitive to stronger bases. - Slow Addition of Base: Add the base portion-wise to control the exotherm and maintain a consistent reaction temperature.
Side Reactions of the Aldehyde Aldehydes can undergo self-condensation (aldol reaction) or other side reactions under basic conditions, reducing the amount of starting material available for the desired reaction.- Temperature Control: Maintain the recommended reaction temperature. Overheating can accelerate side reactions. - Order of Addition: Add the aldehyde slowly to the mixture of TosMIC and base to ensure the TosMIC anion is readily available to react.
Decomposition of TosMIC TosMIC is sensitive to moisture and can decompose over time, especially at elevated temperatures.[1]- Use Fresh Reagent: Ensure the TosMIC is of high quality and has been stored properly under anhydrous conditions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Problem 2: Incomplete or Sluggish Formylation Reaction

The conversion of the oxazole intermediate to the final benzaldehyde product is stalling or proceeding very slowly during scale-up.

Potential Cause Scientific Rationale Troubleshooting Steps
Poor Grignard or Organolithium Formation If using a Grignard or organolithium-based formylation, the formation of the organometallic reagent is critical. Trace amounts of water or oxygen can quench the reagent.- Anhydrous Conditions: Rigorously dry all glassware and solvents. Flame-dry the reaction vessel under vacuum before use. - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. - Initiation of Reaction: For Grignard reactions, a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.
Low Reactivity of the Vilsmeier Reagent In a Vilsmeier-Haack reaction, the electrophilicity of the Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃ or oxalyl chloride) is key.[3][4] Inefficient formation or decomposition can lead to poor reactivity.- Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. - Temperature Control: The formation of the Vilsmeier reagent is often exothermic. Pre-cool the DMF before adding the chlorinating agent and maintain a low temperature during the addition. - Stoichiometry: Ensure the correct stoichiometry of DMF and the chlorinating agent is used.
Insufficient Electrophilic Aromatic Substitution The formylation of the oxazole-substituted aromatic ring is an electrophilic aromatic substitution.[5][6] The electron-withdrawing nature of the fluorine atom can deactivate the ring, making the reaction more challenging.- Optimize Reaction Temperature: While initial reagent formation may require low temperatures, the substitution step may benefit from gentle warming. Monitor the reaction progress by TLC or HPLC to find the optimal temperature. - Increase Reaction Time: Allow the reaction to stir for a longer period to drive it to completion.
Problem 3: Difficulties in Product Purification

You are struggling to obtain the final product with high purity due to persistent impurities.

Potential Cause Scientific Rationale Troubleshooting Steps
Co-elution of Impurities in Column Chromatography Structural similarities between the desired product and byproducts can make separation by column chromatography challenging.- Optimize Solvent System: Systematically screen different solvent systems (mobile phases) using thin-layer chromatography (TLC) to achieve better separation.[7] Consider using a gradient elution. - Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica.
Formation of Oily or Intractable Residues The presence of polymeric or highly colored byproducts can complicate purification, leading to product loss.- Aqueous Work-up Optimization: A thorough aqueous work-up can remove many polar impurities. A wash with a saturated sodium bisulfite solution can help remove unreacted aldehyde starting materials.[7] - Trituration: Before column chromatography, try triturating the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).
Product Instability The final product may be sensitive to acidic or basic conditions, or prolonged exposure to heat, leading to degradation during purification. The oxazole ring can be susceptible to cleavage under harsh conditions.[8]- Neutralize pH: Ensure the pH of the crude product is neutral before concentrating and attempting purification. - Avoid Excessive Heat: Use a rotary evaporator at a moderate temperature to remove solvents. - Prompt Purification: Purify the product as soon as possible after the reaction is complete.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde?

A1: When scaling up, several safety precautions are crucial:

  • Handling of Reagents:

    • Tosylmethyl isocyanide (TosMIC): While stable at room temperature, it is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

    • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using proper syringe and cannula techniques.

    • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive liquid. Handle it with extreme care in a fume hood.

  • Exothermic Reactions: Both the Van Leusen reaction and the formation of the Vilsmeier reagent can be exothermic. Ensure your reaction vessel is equipped with adequate cooling and temperature monitoring. Add reagents slowly to control the reaction rate and heat generation.

  • Solvent Safety: Be mindful of the flammability of organic solvents like THF, methanol, and ethyl acetate. Ensure proper grounding of equipment to prevent static discharge.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: Effective reaction monitoring is key to a successful scale-up.

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring.[7] Develop a reliable TLC system during your lab-scale experiments that clearly separates the starting material, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and accurate monitoring, develop an HPLC method. This is particularly useful for determining the percentage conversion and identifying the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the components are volatile, GC-MS can be a powerful tool for both monitoring and identifying unknown impurities.

Q3: Are there alternative synthetic routes to consider if I encounter insurmountable issues with the described pathway?

A3: Yes, several other methods exist for oxazole synthesis.[5] For instance, the Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[9] Another approach is the reaction of α-haloketones with primary amides.[5] For the formylation step, alternatives to the Vilsmeier-Haack reaction include the Duff reaction or the Reimer-Tiemann reaction, although these may have different regioselectivity and substrate scope.

Q4: What is the importance of the fluorine substituent in the final molecule?

A4: The fluorine atom can significantly impact the physicochemical and biological properties of the molecule. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability.[10] These properties make fluorinated compounds highly valuable in drug discovery.

IV. Experimental Protocols

Protocol 1: Van Leusen Synthesis of the Oxazole Intermediate

This protocol is a general guideline and should be optimized for your specific starting material and scale.

  • To a stirred solution of the starting aldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in anhydrous methanol, add anhydrous potassium carbonate (2.0 equivalents) portion-wise at room temperature.[2]

  • Heat the resulting mixture to reflux (approximately 65 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxazole intermediate.

Van_Leusen_Workflow cluster_0 Reaction Setup cluster_1 Work-up A Combine Aldehyde and TosMIC in Anhydrous Methanol B Add K2CO3 Portion-wise A->B C Reflux and Monitor by TLC B->C D Cool and Remove Solvent C->D Reaction Complete E Partition between Water and Ethyl Acetate D->E F Wash, Dry, and Concentrate Organic Layer E->F G Purification F->G Crude Product

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Protocol 2: Vilsmeier-Haack Formylation

This protocol outlines the general procedure for formylation using a Vilsmeier reagent.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the oxazole intermediate (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by HPLC or TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude benzaldehyde product.

V. References

  • Ma, G., & Jing, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1630. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available from: [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes. Retrieved from

  • Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Welcome to the Technical Support and Troubleshooting Guide for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . As a highly reactive, multi-functional building block utilized in advanced drug development and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde . As a highly reactive, multi-functional building block utilized in advanced drug development and materials science, this compound requires rigorous environmental control.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. We will explore the chemical causality behind degradation, establish self-validating handling protocols, and provide actionable troubleshooting steps to ensure your synthetic workflows remain uncompromised.

Mechanistic Understanding of Degradation

To properly store 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, you must first understand its primary failure mode: auto-oxidation .

While the 1,3-oxazole ring and the fluorinated aromatic core are relatively stable under neutral conditions, the formyl (-CHO) group is highly susceptible to radical-mediated oxidation[1]. When exposed to ambient oxygen and ultraviolet/visible light, the aldehyde C-H bond undergoes homolytic cleavage to form an acyl radical. This intermediate reacts with molecular oxygen to form a peroxy acid, which subsequently oxidizes another aldehyde molecule, yielding two equivalents of 2-fluoro-4-(1,3-oxazol-2-yl)benzoic acid[2].

This degradation introduces an acidic impurity that can quench base-sensitive cross-coupling reactions, poison transition-metal catalysts, and skew stoichiometric calculations.

AutoOxidation A 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde B Initiation (hv, O₂, Trace Metals) A->B Exposure to Air/Light C Acyl Radical Intermediate B->C Hydrogen Abstraction D Peroxy Acid Intermediate C->D + O₂ E 2-Fluoro-4-(1,3-oxazol-2-yl) benzoic acid (Degradant) D->E + Unreacted Aldehyde

Radical auto-oxidation pathway of benzaldehydes into benzoic acid degradants.

Quantitative Storage Parameters

To prevent the accumulation of benzoic acid derivatives and aldol self-condensation products, strict adherence to temperature, atmosphere, and light controls is required[3].

Table 1: Shelf-Life vs. Storage Conditions

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
-20°C (Optimal) Argon / N₂Amber Glass (PTFE cap)> 24 monthsMinimal
2-8°C (Working) Argon / N₂Amber Glass (PTFE cap)6 - 12 monthsSlow auto-oxidation
20-25°C AirClear Glass< 1 monthRapid auto-oxidation, photo-degradation
20-25°C (High Humidity) AirUnsealed< 1 weekOxidation, Hydrate formation

Standard Operating Procedures (SOPs)

Protocol A: Inert Handling and Aliquoting Workflow

Repeated freeze-thaw cycles and atmospheric exposure during weighing are the leading causes of batch degradation. Implement this self-validating workflow to maintain integrity.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the compound, accelerating degradation.

  • Inert Transfer: Move the vial into a glovebox or connect it to a Schlenk line under positive Argon pressure.

  • Aliquoting: Divide the bulk material into single-use amber borosilicate glass vials.

  • Purging: If using a Schlenk line, perform three vacuum/Argon backfill cycles. Causality: Nitrogen is heavier than air, but Argon is heavier than Nitrogen, providing a denser protective blanket over the solid/liquid interface.

  • Sealing: Seal with PTFE-lined caps. Avoid standard rubber septa, which are permeable to oxygen over long periods.

  • Validation: Run a baseline 1H-NMR on one aliquot. A sharp singlet at ~10.0-10.5 ppm confirms the aldehyde, while the absence of a broad peak at 12-13 ppm confirms no carboxylic acid has formed.

Workflow S1 Initial Thawing (Room Temp, Sealed) S2 Transfer to Inert Atmosphere S1->S2 S3 Aliquoting (Amber Vials) S2->S3 S4 Argon/N₂ Purge (3x Vac/Gas Cycles) S3->S4 S5 Seal & Store (PTFE Septa, -20°C) S4->S5

Step-by-step inert handling and storage workflow to prevent degradation.

Troubleshooting & FAQs

Q: My sample has developed white crystalline solids around the cap or inside the vial. What happened? A: This is the hallmark physical sign of auto-oxidation. The liquid or amorphous solid aldehyde has oxidized into 2-fluoro-4-(1,3-oxazol-2-yl)benzoic acid, which is highly crystalline and less soluble[2]. Do not use this batch for sensitive reactions without purification.

Q: Can I store this compound in a standard plastic microcentrifuge tube? A: Absolutely not. Polypropylene and polyethylene tubes are highly permeable to oxygen and moisture over time. Furthermore, reactive aldehydes can leach plasticizers from the polymer matrix. Always use amber borosilicate glass.

Q: I accidentally left the bottle open on the bench overnight. Is it ruined? A: It is highly compromised. Benzaldehydes undergo rapid auto-oxidation when exposed to air and light[3]. You must assess its purity via NMR or TLC before use. If the purity has dropped significantly, follow Protocol B below to salvage the material.

Q: Is there a chemical additive I can use to prolong shelf life? A: Yes. For long-term storage of bulk quantities, adding a few small crystals (0.1% w/w) of an antioxidant like hydroquinone or catechol can quench the radical chain reaction and prevent air oxidation[4]. Note that this stabilizer must be removed (via short-path distillation or column chromatography) prior to utilizing the aldehyde in synthesis.

Validated Recovery Protocols

Protocol B: Salvaging Oxidized Material (Base Washing)

If your batch has oxidized to the benzoic acid derivative, you can recover the unreacted aldehyde using this liquid-liquid extraction technique.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compromised 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Wash: Wash the organic layer with 2 volumes of 10% aqueous sodium carbonate (Na₂CO₃). Causality: The basic aqueous phase deprotonates the benzoic acid impurity, converting it into a highly water-soluble sodium benzoate salt that partitions into the aqueous layer, leaving the unreacted aldehyde in the organic phase[4].

  • Neutralization Wash: Wash the organic layer once with distilled water, followed by one wash with saturated NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Do not use basic drying agents like K₂CO₃, which can promote aldol condensation.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Validation (Self-Validating Step): Perform a rapid TLC (Hexanes:EtOAc 3:1). The baseline spot (carboxylic acid) should be completely absent. The recovered material must immediately be purged with Argon and stored at -20°C.

References

  • benzaldehyde: oxidation of benzaldehyde to benzoic acid.hpa.gov.tw.
  • Benzaldehyde - ECHA CHEM.europa.eu.
  • What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?ResearchGate.
  • Benzaldehyde oxidation test, a model reaction with radical mechanism. II.Chemical Papers.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Characterization &amp; Profiling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Scaffolds

Topic: Characterization of Novel 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Derivatives Content Type: Publish Comparison Guide Executive Summary The integration of a 1,3-oxazole ring into a benzaldehyde core creates a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Novel 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Derivatives Content Type: Publish Comparison Guide

Executive Summary

The integration of a 1,3-oxazole ring into a benzaldehyde core creates a privileged scaffold for medicinal chemistry, particularly when enhanced by fluorine substitution. This guide focuses on 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , a novel intermediate critical for developing anti-inflammatory and antimicrobial agents. Unlike its non-fluorinated or thiazole analogs, the 2-fluoro derivative offers unique metabolic stability and electronic properties that require specific characterization protocols.

This guide provides a technical roadmap for synthesizing, characterizing, and benchmarking this specific scaffold against standard alternatives.

Structural Logic & Synthetic Pathways

To characterize this molecule effectively, one must first understand its assembly. The presence of the fluorine atom at the ortho position to the aldehyde (or meta to the oxazole, depending on numbering priority in precursors) significantly alters reactivity compared to the standard 4-(oxazol-2-yl)benzaldehyde.

Primary Synthetic Route: The Van Leusen Protocol vs. Cyclodehydration

Two primary methods dominate the synthesis of this scaffold. The choice of method dictates the impurity profile you must characterize.

  • Method A (Van Leusen): Reaction of a fluorinated aldehyde with TosMIC (Toluenesulfonylmethyl isocyanide). High specificity but expensive reagents.

  • Method B (Cyclodehydration): Condensation of a benzoyl chloride derivative with amino acetals/acids followed by cyclization. Cheaper but prone to acyclic amide impurities.

Figure 1: Synthetic Logic Flow

SynthesisFlow Start Precursor: 2-Fluoro-4-formylbenzoic acid (or nitrile analog) RouteA Route A: Van Leusen Reaction (TosMIC + Base) Start->RouteA High Purity RouteB Route B: Cyclodehydration (Amide formation + POCl3) Start->RouteB Scalability Product Target Scaffold: 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde RouteA->Product 1-Pot Intermed Intermediate: Open-chain Amide/Imine RouteB->Intermed Intermed->Product Derivs Downstream Derivatives: Schiff Bases / Hydrazones Product->Derivs Functionalization

Caption: Comparative synthetic pathways. Route A typically yields higher purity profiles suitable for rapid SAR screening, while Route B requires rigorous purification of acyclic intermediates.

Characterization Protocols: The "Self-Validating" Standard

The fluorine atom is not just a structural feature; it is a built-in NMR probe. The following protocols utilize the


 nucleus to self-validate the structure.
A. NMR Spectroscopy (

,

,

)

Critical Insight: The fluorine atom at the C2 position will split the aldehyde proton signal and the adjacent aromatic protons. This coupling is the primary confirmation of regio-isomerism.

NucleusKey Signal (ppm)Multiplicity & Coupling (

)
Diagnostic Significance

(Aldehyde)
10.2 – 10.4Doublet (

)
Confirms F is ortho to CHO. A singlet implies loss of F or incorrect regiochemistry.

(Oxazole)
7.8 – 8.2Singlet (C5-H)Characteristic oxazole ring proton; shift varies with 4-substitution.

-110 to -120MultipletUnique chemical shift confirms fluorination. Integration validates mono-substitution.

~160 (C-F)Doublet (

)
Large coupling constant confirms C-F bond presence.
B. Vibrational Spectroscopy (FT-IR)
  • Aldehyde C=O: Sharp band at 1690–1710 cm⁻¹ . Note that conjugation with the oxazole and fluorine induction may shift this slightly higher than standard benzaldehyde.

  • Oxazole C=N: Distinct stretch at 1550–1580 cm⁻¹ .

  • C-F Stretch: Strong band at 1100–1250 cm⁻¹ .

C. Mass Spectrometry (HRMS)
  • Ionization: ESI+ or APCI.

  • Pattern: Look for the

    
     peak. The presence of Fluorine does not add specific isotopic patterns (unlike Cl/Br), but the precise mass defect (F = 18.998) is diagnostic in high-resolution scans.
    
Performance Comparison: Fluorinated vs. Non-Fluorinated Scaffolds

Why synthesize the 2-fluoro derivative? The table below objectively compares the 2-fluoro analog against the standard parent and the thiazole bioisostere.

Table 1: Comparative Profiling of Oxazolyl-Benzaldehyde Scaffolds

Feature2-Fluoro-4-(oxazol-2-yl) (Target)4-(Oxazol-2-yl) (Standard)4-(Thiazol-2-yl) (Alternative)
Lipophilicity (LogP) Moderate-High (+0.2 vs parent)ModerateHigh (Thiazole is more lipophilic)
Metabolic Stability High (F blocks oxidation)Moderate (Ring oxidation possible)Moderate (S-oxidation possible)
Aldehyde Reactivity Enhanced (F is EWG)StandardStandard
H-Bond Capability Acceptor (F acts as weak acceptor)None (at ortho pos)Weak
Solubility Lower (Crystal lattice energy

)
ModerateLow
Primary Application CNS active agents, Metabolic blockersGeneral antimicrobialsAntifungals

Expert Insight: The electron-withdrawing group (EWG) nature of Fluorine at the 2-position makes the aldehyde carbon more electrophilic. This means downstream Schiff base formation (reaction with amines) will proceed faster and often with higher yields than the non-fluorinated parent.

Experimental Protocol: Synthesis of Schiff Base Derivatives

To validate the reactivity of your scaffold, convert it into a Schiff base. This is a standard "derivatization" test.

Objective: Synthesize N-(2-fluoro-4-(oxazol-2-yl)benzylidene)aniline.

  • Reagents:

    • Target Aldehyde (1.0 eq)

    • Aniline derivative (1.0 eq)

    • Ethanol (anhydrous, 10 mL/mmol)

    • Catalytic Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the aldehyde in ethanol under gentle heating (40°C).

    • Add the aniline slowly. The solution may change color (yellow/orange) immediately, indicating imine formation.

    • Add acetic acid catalyst.[1]

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Note: The fluorinated aldehyde should show spot disappearance faster than the non-fluorinated control.

  • Work-up:

    • Cool to room temperature.[2][3][4][5][6] Pour into ice-cold water.

    • Filter the precipitate.[7] Recrystallize from Ethanol/DMF.

  • Validation:

    • IR: Disappearance of C=O (1700 cm⁻¹) and appearance of C=N (imine) at 1610–1630 cm⁻¹ .

Biological Signaling & Mechanism of Action (Hypothetical)

When used as a drug scaffold (e.g., for NSAID or antimicrobial activity), the oxazole-benzaldehyde derivatives typically intervene in inflammatory pathways.[4]

Figure 2: Potential Mechanism of Action (COX/LOX Inhibition)

MOA Stimulus Inflammatory Stimulus (Bacterial/Chemical) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA COX Enzyme Target: Cyclooxygenase (COX-2) AA->COX Prostaglandins Prostaglandins (Pain/Inflammation) COX->Prostaglandins Scaffold Inhibitor: 2-Fluoro-4-(oxazol-2-yl) Derivative Scaffold->COX Binding/Inhibition (F-interaction)

Caption: The oxazole scaffold mimics the arachidonic acid transition state, binding to the COX active site. The fluorine atom can enhance binding affinity via dipole interactions with enzyme residues.

References
  • Synthesis and Biological Evaluation of Oxazolone Analogs. ResearchGate. Available at: [Link] (Accessed via search snippet 1.1).

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. National Institutes of Health (PMC). Available at: [Link] (Accessed via search snippet 1.2).

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (PMC). Available at: [Link] (Accessed via search snippet 1.16).

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link] (Accessed via search snippet 1.6).

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. Available at: [Link] (Accessed via search snippet 1.22).

Sources

Comparative

Assessing the Bioactive Potential of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Pharmacophore Evaluation Guide

The following guide provides a comprehensive technical assessment of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , evaluating its role as a high-value pharmacophore intermediate in medicinal chemistry. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical assessment of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde , evaluating its role as a high-value pharmacophore intermediate in medicinal chemistry.

Executive Summary: The "Fluorine-Oxazole" Advantage

In the landscape of modern drug discovery, 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a strategic "bifunctional" scaffold. Unlike simple benzaldehydes, this molecule integrates two critical design elements: a 1,3-oxazole ring (a bioisostere for amides/esters with high metabolic stability) and an ortho-fluorine substituent (which modulates conformation and lipophilicity).

This guide assesses the compound not merely as a reagent, but as a pharmacophore precursor . Our comparative analysis reveals that derivatives synthesized from this fluorinated scaffold exhibit superior metabolic stability and binding affinity in specific kinase and tubulin inhibition assays compared to their non-fluorinated analogs.

Key Technical Specifications
FeatureSpecificationImpact on Biological Activity
Core Structure BenzaldehydeReactive handle for Schiff base, Knoevenagel, or reductive amination.
Heterocycle 1,3-Oxazole (C4-position)Enhances

-

stacking; acts as a hydrogen bond acceptor; improves solubility vs. phenyl.
Halogenation Fluorine (C2-position)Blocks metabolic oxidation at the ortho-position; induces a twisted conformation relative to the aldehyde/oxazole.
Molecular Weight ~191.16 g/mol Low MW allows for "fragment-based" drug design (FBDD).

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The biological utility of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is best understood by comparing it to its structural analogs. The "Fluorine Effect" is the primary driver of its enhanced performance in lead optimization.

Table 1: Pharmacophore Performance Comparison
Feature2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde 4-(1,3-oxazol-2-yl)benzaldehyde (Non-F)4-(1,3,4-Oxadiazol-2-yl)benzaldehyde
Metabolic Stability High (F blocks CYP450 oxidation at C2)Moderate (C2/C6 prone to oxidation)Moderate (Oxadiazole ring is less stable than oxazole)
Lipophilicity (LogP) ~2.1 (Optimal for membrane permeability)~1.8~1.5 (More polar)
Conformation Twisted (F induces torsion)PlanarPlanar
Reactivity (Aldehyde) Enhanced (F is electron-withdrawing)StandardStandard
Primary Application Kinase Inhibitors, Menin-MLL General IntermediatesAntibacterials (Suicide substrates)

Expert Insight: The 2-fluoro substituent is not passive. By withdrawing electrons, it increases the electrophilicity of the aldehyde carbon, accelerating downstream condensation reactions (e.g., Schiff base formation) by approximately 1.5-fold compared to the non-fluorinated analog [1]. Furthermore, in final drug candidates, the C-F bond often improves metabolic half-life (


) by preventing aromatic hydroxylation.

Mechanism of Action: The "Twist" Effect

The biological activity of drugs derived from this aldehyde often relies on the conformational bias introduced by the fluorine atom.

Graphviz Diagram: The Fluorine-Induced Conformational Lock

The following diagram illustrates how the 2-fluoro substituent forces the aldehyde (and subsequent derivatives) out of planarity, creating a "twisted" conformation that can better fit into specific hydrophobic pockets (e.g., in Kinase or Menin interaction sites).

G cluster_0 Pharmacophore Geometry Aldehyde Aldehyde Group (Reactive Handle) Target Biological Target (e.g., Kinase Pocket) Aldehyde->Target Covalent/Reversible Binding (if targeted) Benzene Benzene Ring (Scaffold) Benzene->Aldehyde C1 Attachment Fluorine 2-Fluoro Substituent (Steric/Electronic Modulator) Benzene->Fluorine C2 Attachment Oxazole 4-(1,3-Oxazol-2-yl) (Binding Element) Benzene->Oxazole C4 Attachment Fluorine->Aldehyde Steric Repulsion (Induces Twist) Fluorine->Benzene Blocks Metabolism (C-H Oxidation) Oxazole->Target H-Bond Acceptance

Caption: Figure 1. Structural logic of the 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde scaffold. The 2-F substituent induces a non-planar conformation, enhancing selectivity for specific binding pockets while blocking metabolic degradation.

Experimental Protocols

To validate the utility of this scaffold, we provide two standardized protocols: one for its synthesis (ensuring supply) and one for a representative biological assay (evaluating downstream activity).

Protocol A: Synthesis via Stille Coupling (High-Purity Route)

Rationale: Direct coupling of the oxazole to the brominated precursor is more reliable than constructing the oxazole ring step-by-step.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • 2-(Tributylstannyl)oxazole (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Toluene (Anhydrous)

Workflow:

  • Charge: In a glovebox, combine 4-bromo-2-fluorobenzaldehyde (1.0 g, 4.9 mmol) and Pd(PPh₃)₄ (283 mg, 0.24 mmol) in a pressure vial.

  • Add: Dissolve 2-(tributylstannyl)oxazole (1.9 g, 5.4 mmol) in anhydrous toluene (10 mL) and add to the vial.

  • Reflux: Seal and heat to 110°C for 16 hours . The solution will darken as Pd black precipitates.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient 0-20%).

  • Validation: Confirm structure via ¹H NMR (CHO peak at ~10.3 ppm, doublet due to F-coupling).

Protocol B: Biological Evaluation (Antiproliferative Assay)

Rationale: Aldehyde derivatives of this class are often tubulin polymerization inhibitors. This assay measures the potency of a derivative (e.g., a chalcone synthesized from the aldehyde).

Target: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer) cell lines. Control: Combretastatin A-4 (Standard tubulin inhibitor).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with the derivative (synthesized from the aldehyde) at concentrations ranging from 0.01 µM to 100 µM.

    • Note: Do not test the aldehyde directly; it is a reactive intermediate.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Expected Result: Fluorinated derivatives typically show 2-5x lower IC₅₀ values (higher potency) than non-fluorinated analogs due to improved cellular uptake and binding affinity [2].

Downstream Applications & Derivatives[4][5][6][7]

The true value of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde lies in its conversion into bioactive libraries.

Table 2: Functional Derivatives and Their Activity
Reaction TypeProduct ClassTarget Biological Activity
Knoevenagel Condensation Cyanostilbenes Anticancer (Tubulin Inhibition): The oxazole mimics the trimethoxyphenyl ring of Combretastatin; Fluorine enhances metabolic stability.
Reductive Amination Benzylamines Menin-MLL Inhibition: Used as a linker in protein-protein interaction inhibitors for leukemia.
Oxidation + Amidation Benzamides Antibacterial (MRSA): N-(1,3,4-oxadiazol-2-yl)benzamides are potent; the 1,3-oxazole variant offers a stable bioisostere.
Graphviz Diagram: Synthesis & Application Workflow

Workflow Start Starting Material: 4-Bromo-2-fluorobenzaldehyde Step1 Stille Coupling (Pd Catalyst + Stannyl-Oxazole) Start->Step1 Intermediate KEY INTERMEDIATE: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Step1->Intermediate Branch1 Path A: Condensation (w/ Phenylacetonitrile) Intermediate->Branch1 Branch2 Path B: Reductive Amination (w/ Piperazines) Intermediate->Branch2 Product1 Product A: Fluorinated Stilbene (Tubulin Inhibitor) Branch1->Product1 Product2 Product B: Biaryl Benzylamine (Menin-MLL Inhibitor) Branch2->Product2

Caption: Figure 2. Synthetic workflow transforming the precursor into the key aldehyde intermediate, and subsequently into divergent bioactive classes.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16. [Link]

  • Zhang, H. Z., et al. (2017). Design, synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 136, 1-11. (Contextual reference for oxazole/oxadiazole bioisosterism). [Link]

  • Belaid, A. K., & Hajji, M. (2024). Biological activities of benzoxazole and its derivatives. ResearchGate.[1] (Provides comparative data on fused ring systems vs. pendant oxazoles). [Link]

Sources

Validation

Comparative Guide: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in Medicinal Chemistry

Executive Summary In the optimization of pharmacophores, 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (hereafter Compound A ) represents a strategic "sweet spot" between metabolic stability and synthetic reactivity. Compared...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pharmacophores, 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (hereafter Compound A ) represents a strategic "sweet spot" between metabolic stability and synthetic reactivity.

Compared to its non-fluorinated analogs, the inclusion of the ortho-fluorine atom significantly enhances the electrophilicity of the aldehyde handle, facilitating rapid bioconjugation and reductive amination. Compared to its thiazole bioisosteres, the oxazole ring offers superior metabolic stability (lower CYP450 liability) and improved water solubility, albeit with a slight reduction in lipophilic binding efficiency.

This guide provides a structural and functional comparison of Compound A against three primary alternatives used in drug discovery campaigns.

Structural & Physicochemical Comparison

To select the correct building block, one must understand the trade-offs between electronics, sterics, and lipophilicity. The table below compares Compound A with its direct competitors: the Non-Fluorinated Analog (B) , the Thiazole Bioisostere (C) , and the Regioisomer (D) .

Table 1: Comparative Physicochemical Profile (In Silico / Consensus Data)
FeatureCompound A (Target) Compound B (Non-F) Compound C (Thiazole) Compound D (3-Fluoro)
Structure 2-F, 4-Oxazole4-Oxazole2-F, 4-Thiazole3-F, 4-Oxazole
Aldehyde Reactivity Very High (Inductive activation)ModerateHighModerate-High
Est. cLogP ~1.8~1.5~2.3~1.8
H-Bond Acceptors 3 (N, O, C=O)32 (N, C=O)3
Metabolic Stability High (F blocks ring oxidation)Moderate (Ring oxidation risk)Low-Moderate (S-oxidation risk)High
Primary Utility Rapid conjugation; Metabolic blockerGeneral scaffoldLipophilic pocket binderSAR F-scan
Expert Insight: The "Ortho-Fluorine" Effect

The defining feature of Compound A is the fluorine atom at the C2 position (ortho to the aldehyde).

  • Electronic Activation: Fluorine is highly electronegative (

    
    ). Its inductive withdrawal pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than in Compound B or D.
    
  • Conformational Lock: The ortho-fluorine creates a dipole-dipole repulsion with the carbonyl oxygen, often forcing the aldehyde into a specific conformation (trans to the fluorine) which can pre-organize the molecule for binding or reaction.

Decision Logic: Scaffold Selection

Use the following logic flow to determine if Compound A is the correct intermediate for your specific application.

ScaffoldSelection Start Select Scaffold Requirement Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Lipophilicity/Potency Driver? Q1->Q2 No (In vitro only) Q3 Is Reaction Rate (Aldehyde) Critical? Q1->Q3 Yes (In vivo/ADME) Res_Thiazole Use Thiazole Analog (C) (Higher Lipophilicity) Q2->Res_Thiazole Yes (Need LogP) Res_NonF Use Non-F Analog (B) (Standard Reactivity) Q2->Res_NonF No Res_Target Use Compound A (2-F) (High Reactivity + Stability) Q3->Res_Target Yes (Fast Conjugation) Res_3F Use 3-F Isomer (D) (SAR Tuning) Q3->Res_3F No (Fine-tune pKa)

Figure 1: Decision matrix for selecting between oxazole/thiazole and fluorinated benzaldehyde scaffolds.

Reactivity & Synthetic Protocols[1][2][3]

The Challenge of the Oxazole Ring

While the oxazole ring is stable, it is less electron-rich than thiazole. However, it is sensitive to strong acidic hydrolysis which can ring-open the heterocycle. Crucial Precaution: Avoid prolonged exposure to strong aqueous acids (e.g., 6M HCl, reflux) during deprotection steps elsewhere in the molecule.

Protocol: Reductive Amination

The most common application for Compound A is linking it to an amine to form a pharmacophore. Due to the 2-Fluoro activation , the imine forms rapidly.

Comparative Note:

  • Compound A (2-F): Imine formation is fast (often <1 hour). Requires mild reducing agents to prevent over-reduction of the activated aldehyde before imine formation is complete if not done stepwise.

  • Compound B (Non-F): Slower imine formation; may require Ti(OiPr)4 or molecular sieves to drive equilibrium.

Validated Workflow (Stepwise Method)

Reagents:

  • Compound A (1.0 eq)[1][2][3]

  • Primary/Secondary Amine (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Additive: Acetic Acid (1-2 drops, only if amine is non-nucleophilic)

Step-by-Step Procedure:

  • Imine Formation: Dissolve Compound A and the amine in DCE under an inert atmosphere (N2).

    • Observation: Due to the 2-F group, you may observe a slight exotherm or rapid color change compared to non-F analogs.

    • Checkpoint: Monitor by TLC/LCMS. If starting material persists after 1 hour, add activated 4Å molecular sieves.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise.

    • Why STAB? It is less aggressive than NaBH4 and will not reduce the oxazole ring or the fluorine.

  • Quench: Stir at room temperature for 2-4 hours. Quench with sat. NaHCO3.

  • Workup: Extract with DCM. The 2-F atom slightly increases the polarity; ensure the aqueous layer is thoroughly back-extracted.

Reaction Mechanism & Inductive Effects

The following diagram illustrates why Compound A reacts faster than its counterparts.

ReactionMechanism F_Atom Fluorine (2-Pos) Carbonyl Carbonyl Carbon F_Atom->Carbonyl Inductive Withdrawal (-I) Increases Electrophilicity TS Transition State (Stabilized by EWG) Carbonyl->TS Nu Nucleophile (Amine) Nu->Carbonyl Attack Product Secondary Amine TS->Product

Figure 2: Mechanistic impact of the ortho-fluorine substituent on nucleophilic attack.

Medicinal Chemistry Implications[1][4][6][7][8][9]

Bioisosterism: Oxazole vs. Thiazole[10][11]
  • Metabolic Liability: Thiazole rings are susceptible to S-oxidation and ring opening by CYP450 enzymes.[4] The oxazole ring in Compound A is significantly more resistant to oxidative metabolism [1].

  • Solubility: The oxygen in the oxazole ring is a harder base and better hydrogen bond acceptor than the sulfur in thiazole, generally improving aqueous solubility—a critical parameter for fragment-based drug discovery (FBDD).

The Fluorine Block

Placing fluorine at the C2 position serves a dual purpose:

  • Metabolic Blocking: It prevents aromatic hydroxylation at the electron-rich ortho position.

  • pKa Modulation: It lowers the pKa of the resulting amine (after reductive amination) by 1-2 units compared to the non-fluorinated analog, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH [2].

References

  • BenchChem. Bioisosteric Replacement of 1,2,3-Thiadiazole with Oxadiazole and Triazole Analogs. (2025).[1][3] Retrieved from

  • Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (2018).
  • Wilson, A. A., et al. Reductive amination of [18F]fluorobenzaldehydes.[5] Journal of Labelled Compounds and Radiopharmaceuticals (1990).[5] Retrieved from

  • PubChem. Compound Summary: 4-Fluoro-2-(3-oxoprop-1-enyl)benzaldehyde.[6] (Accessed 2026).[7] Retrieved from

  • Sigma-Aldrich. 2-Fluoro-4-nitrobenzaldehyde Properties. (Accessed 2026).[7] Retrieved from

Sources

Comparative

Comparative Technical Guide: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde as a Pharmacophore Scaffold

Executive Summary: The Fluorinated Bioisostere Advantage 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a high-value pharmacophore scaffold, distinct from its non-fluorinated analogs by the strategic incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Bioisostere Advantage

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a high-value pharmacophore scaffold, distinct from its non-fluorinated analogs by the strategic incorporation of a fluorine atom at the ortho position to the aldehyde. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical and metabolic profile of the molecule, making it a critical intermediate for next-generation NSAIDs (COX-2 inhibitors) , antimicrobial agents , and fluorescent probes .

This guide evaluates the in vitro reactivity and in vivo stability potential of this scaffold, comparing it against two primary alternatives:

  • 4-(1,3-Oxazol-2-yl)benzaldehyde (Non-Fluorinated Analog): The baseline scaffold.

  • 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde (Heterocyclic Variant): A more nitrogen-rich, less lipophilic alternative.

Structural & Mechanistic Analysis

The "Fluorine Effect" on Reactivity and Stability

The introduction of fluorine at the C2 position (ortho to the aldehyde) serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C2 position on benzaldehydes is a common site for metabolic oxidation by cytochrome P450 enzymes. Fluorine substitution blocks this site, potentially extending the half-life (

    
    ) of derived drugs.
    
  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This increases the electrophilicity of the aldehyde carbonyl, accelerating condensation reactions (e.g., Schiff base formation) during drug synthesis.

  • Conformational Locking: Through electrostatic repulsion with the carbonyl oxygen, the fluorine atom can lock the aldehyde into a specific conformation, improving binding affinity in protein pockets.

Comparative Physicochemical Profile (In Silico Prediction)
Feature2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde 4-(1,3-Oxazol-2-yl)benzaldehyde4-(1,3,4-Oxadiazol-2-yl)benzaldehyde
LogP (Lipophilicity) 2.1 - 2.3 (Optimal for CNS penetration)1.8 - 2.01.2 - 1.5 (More polar)
Metabolic Stability High (Blocked C2 oxidation)Moderate (Susceptible to oxidation)Low (Oxadiazole ring opening)
Aldehyde Reactivity Enhanced (Inductive effect of F)StandardModerate
H-Bond Acceptors 3 (N, O, F)2 (N, O)3 (N, N, O)
Primary Application CNS/Inflammation (Biostable) General Peripheral TargetsAntimicrobial (High polarity)

In Vitro Studies: Synthesis & Reactivity Profiling

Experimental Workflow: Schiff Base Formation Kinetics

To validate the superior reactivity of the fluorinated scaffold, we compare the rate of Schiff base formation with a model amine (e.g., p-anisidine).

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of anhydrous ethanol.

  • Addition: Add 1.0 mmol of p-anisidine.

  • Monitoring: Monitor reaction progress via UV-Vis spectroscopy at 350 nm (Schiff base absorption) every 5 minutes at 25°C.

  • Catalysis: Repeat with 1 mol% acetic acid catalyst.

Expected Results:

  • 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: Reaches 90% conversion in <15 mins (uncatalyzed) due to the electron-withdrawing fluorine increasing carbonyl electrophilicity.

  • Non-Fluorinated Analog: Reaches 90% conversion in ~30-45 mins.

Visualization of Synthesis Pathway

The following diagram illustrates the role of this aldehyde as a "linchpin" intermediate in the synthesis of bioactive oxazole derivatives.

SynthesisPathway Start 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Step1 Schiff Base Formation (Reaction with Amine) Start->Step1 Fast Kinetics (F-effect) Step2 Reduction / Cyclization (NaBH4 or Heterocycle Formation) Step1->Step2 Intermediate Product Bioactive Fluorinated Drug (NSAID / Antimicrobial) Step2->Product Final Active API AltStart Non-Fluorinated Analog AltStart->Step1 Slower Kinetics

Caption: Synthesis pathway highlighting the accelerated reactivity of the fluorinated aldehyde in generating bioactive compounds.

In Vivo Relevance: Metabolic Stability & Bioactivity

While the aldehyde itself is a reactive intermediate, its value lies in the properties it imparts to the final drug molecule. Studies on oxazole-benzaldehyde derivatives suggest the following in vivo advantages:

Microsomal Stability (In Vitro Proxy for In Vivo Clearance)

The fluorine substitution significantly enhances metabolic stability against oxidative defluorination and ring hydroxylation.

Assay Protocol (Microsomal Stability):

  • Incubation: Incubate 1 µM of the derived Schiff base (or final drug candidate) with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

Comparative Data (Representative):

  • Fluorinated Derivative: >85% remaining after 60 mins (Low Clearance).

  • Non-Fluorinated Derivative: ~50-60% remaining after 60 mins (Moderate Clearance).

  • Mechanism: The C-F bond (116 kcal/mol) is metabolically inert compared to the C-H bond (99 kcal/mol), blocking the primary site of metabolic attack.

Biological Activity Spectrum

Derivatives synthesized from 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde have shown potent activity in:

  • Antimicrobial Assays: Fluorinated oxazoles often exhibit lower MIC values (e.g., 2-8 µg/mL against S. aureus) compared to non-fluorinated analogs (16-32 µg/mL), likely due to increased lipophilicity facilitating cell membrane penetration [1, 4].

  • Anticancer Screening: The oxazole moiety acts as a bioisostere for amide bonds in peptide-mimetic drugs, with the fluorine atom enhancing binding affinity to kinase domains [2].

Quality Control & Handling Protocols

Purity Assessment (HPLC)

To ensure the integrity of biological data, the starting aldehyde must meet strict purity criteria.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 0-100% Acetonitrile in Water (+0.1% TFA).

  • Detection: UV at 254 nm (Aromatic) and 310 nm (Oxazole conjugation).

  • Acceptance Criteria: >98% Purity. Note: Aldehydes can oxidize to carboxylic acids; check for a broad peak at lower retention times.

Storage Stability
  • Condition: Store under Nitrogen at -20°C.

  • Risk: Fluorinated benzaldehydes are prone to "Cannizzaro reaction" disproportionation if exposed to basic moisture.

References

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. PMC. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

  • Synthesis and Evaluation of 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine and its Derivatives. IJRPC. Available at: [Link]

Validation

structure-activity relationship (SAR) studies of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde analogs

Technical Guide: SAR Optimization & Application of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Scaffolds Executive Summary: The Strategic Value of the Fluorinated Oxazole Scaffold In modern drug discovery, the 2-Fluoro-4-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: SAR Optimization & Application of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Scaffolds

Executive Summary: The Strategic Value of the Fluorinated Oxazole Scaffold

In modern drug discovery, the 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde scaffold represents a high-value "bifunctional warhead." It bridges the gap between solubility-enhancing heterocycles and metabolic stability. Unlike simple benzaldehydes, this moiety incorporates two critical medicinal chemistry design elements:

  • The 1,3-Oxazole Ring: Acts as a bioisostere for carboxylic acids and amides, offering improved membrane permeability and hydrogen-bond acceptor capabilities (via the oxazole nitrogen) without the liability of rapid hydrolysis.

  • The Ortho-Fluorine Substitution: Modulates the pKa of the aldehyde, alters the electronic landscape of the phenyl ring, and blocks a common site of metabolic oxidation (CYP450 mediated), thereby extending half-life (

    
    ).
    

This guide compares this specific scaffold against its non-fluorinated and thiazole-based analogs, providing evidence-based protocols for its application in synthesizing inhibitors for targets such as Xanthine Oxidase (XO) and Menin-MLL .

Comparative SAR Analysis: Fluorine & Heterocycle Effects

The following analysis deconstructs the Structure-Activity Relationship (SAR) into three distinct zones: the Heterocycle (Zone A), the Linker/Core (Zone B), and the Reactive Handle (Zone C).

Zone A: The Heterocycle (Oxazole vs. Thiazole)[1][2][3]
  • Oxazole (Current Product): The oxygen atom is more electronegative than sulfur, making the oxazole ring less aromatic but a better hydrogen bond acceptor. This is critical for targets requiring specific polar interactions in the binding pocket (e.g., Serine/Threonine residues).

  • Thiazole (Alternative): More lipophilic and aromatic. While often more potent due to hydrophobic packing, thiazoles can suffer from lower solubility and higher toxicity risks compared to oxazoles.

Zone B: The Ortho-Fluorine Effect
  • Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorine at the 2-position (ortho to the aldehyde) prevents hydroxylation at this metabolically vulnerable site.

  • Conformational Locking: The fluorine atom induces a specific dihedral angle twist between the phenyl ring and the aldehyde/oxazole due to steric repulsion and electrostatic effects, potentially locking the molecule in a "bioactive conformation."

Comparative Performance Data

Table 1: Physicochemical and Biological Profile Comparison of Key Analogs

Feature2-Fluoro-4-(oxazol-2-yl) (Target)4-(oxazol-2-yl) (Non-Fluoro Control)2-Fluoro-4-(thiazol-2-yl) (Thiazole Analog)
LogP (Lipophilicity) ~2.1 (Optimal)~1.8 (Lower Permeability)~2.6 (Higher Lipophilicity)
Metabolic Stability High (Blocked ortho-site)Low (Susceptible to hydroxylation)High
H-Bond Acceptor Strong (N + O influence)StrongModerate (S reduces N basicity)
Solubility (aq) ModerateHighLow
Primary Application CNS & Enzyme InhibitorsGeneral Fragment ScreeningMembrane-bound Targets

Visualizing the SAR Logic

The following diagram maps the structural logic used to select the 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde scaffold over its alternatives.

SAR_Logic_Map Scaffold Lead Scaffold: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Mod_F Modification: Ortho-Fluorination Scaffold->Mod_F Mod_Ox Modification: Oxazole Ring Scaffold->Mod_Ox Mod_Ald Reactive Handle: Aldehyde Scaffold->Mod_Ald Effect_Metab Blocks CYP450 Metabolism Mod_F->Effect_Metab Steric/Electronic Effect_Conf Conformational Lock Mod_F->Effect_Conf Dipole Interaction Effect_Sol Improved Solubility vs Thiazole Mod_Ox->Effect_Sol O vs S atom Effect_Div Reductive Amination Access Point Mod_Ald->Effect_Div Library Gen

Figure 1: Structural dissection of the lead scaffold showing the causal link between chemical modifications and biological advantages.

Experimental Protocols

To ensure reproducibility, we utilize a Suzuki-Miyaura Cross-Coupling approach to construct the scaffold, followed by a representative Reductive Amination to demonstrate its utility in library generation.

Protocol A: Synthesis of the Scaffold

Rationale: Direct coupling of the oxazole moiety to the pre-fluorinated phenyl ring is more convergent than building the oxazole ring linearly.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Oxazol-2-ylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 4-bromo-2-fluorobenzaldehyde and oxazol-2-ylboronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add Pd(dppf)Cl₂ and K₂CO₃ under positive Argon flow.

  • Reaction: Seal and heat to 90°C for 12 hours. Monitor conversion via LC-MS (Target M+H: ~192.1).

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Derivatization (Reductive Amination)

Rationale: The aldehyde is a "soft" electrophile. Using Sodium Triacetoxyborohydride (STAB) allows for mild amination without reducing the oxazole ring or stripping the fluorine.

  • Dissolve 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde (1 eq) in DCE (Dichloroethane).

  • Add Amine Partner (e.g., Morpholine, 1.1 eq) and Acetic Acid (1 eq). Stir for 30 min to form the imine/iminium ion.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir at RT for 4-16 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.

Mechanistic Workflow Diagram

The following diagram illustrates the synthetic utility of the scaffold in generating a diversity library.

Synthesis_Workflow Start Precursor: 4-Bromo-2-fluorobenzaldehyde Coupling Step 1: Suzuki Coupling (Pd cat., Oxazole-Boronic Acid) Start->Coupling Product SCAFFOLD: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Coupling->Product Branch1 Path A: Reductive Amination (Target: Kinase Inhibitors) Product->Branch1 R-NH2 / STAB Branch2 Path B: Knoevenagel Condensation (Target: Michael Acceptors) Product->Branch2 Malononitrile / Base Branch3 Path C: Oxidation to Acid (Target: Peptidomimetics) Product->Branch3 NaClO2 / H2O2

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018).[3] Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry. Retrieved from

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Retrieved from

  • Vertex AI Search. (2023). Fluoroquinolone Analogs and SAR Analysis. Retrieved from

Sources

Comparative

Computational and Molecular Modeling of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Comparative Guide for Drug Discovery

Executive Summary In contemporary drug design, heterocyclic fragments are meticulously engineered to optimize both pharmacodynamics and pharmacokinetics. Oxazole derivatives are privileged scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug design, heterocyclic fragments are meticulously engineered to optimize both pharmacodynamics and pharmacokinetics. Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to participate in diverse supramolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. This guide provides an in-depth computational comparison of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde against two structural alternatives: its non-fluorinated analog (4-(1,3-oxazol-2-yl)benzaldehyde ) and its sulfur-containing bioisostere (2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde ). By integrating Density Functional Theory (DFT) and molecular docking, we elucidate the mechanistic advantages of fluorine substitution and oxazole incorporation.

Structural Rationale & Chemical Context

The architectural design of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde leverages two critical modifications:

  • The Oxazole Ring: A five-membered heterocycle containing nitrogen and oxygen. Compared to thiazole, oxazole generally exhibits a lower LogP, which improves aqueous solubility—a critical factor for oral bioavailability[1].

  • Fluorine Substitution (C2 Position): The introduction of strongly electron-withdrawing groups, such as fluorine, onto the benzaldehyde ring has been shown to significantly enhance binding affinity in targets like acetylcholinesterase (AChE) by modulating the electrostatic potential of the aromatic system and enabling halogen bonding[2].

Mechanism F_sub Fluorine Substitution (C2 Position) Elec_W Electron Withdrawing Effect (Inductive) F_sub->Elec_W Lipoph Increased Lipophilicity (LogP Modulation) F_sub->Lipoph Hal_Bond Halogen Bonding (Target Pocket) Elec_W->Hal_Bond Affinity Enhanced Binding Affinity & Target Residence Time Lipoph->Affinity Hal_Bond->Affinity

Mechanistic impact of fluorine substitution on target binding affinity.

Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, are the gold standard for predicting the HOMO-LUMO energy gap and chemical reactivity of oxazole-based inhibitors[3]. The HOMO-LUMO gap dictates the chemical hardness and kinetic stability of the molecule.

Comparative Electronic Properties
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (D)
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde -6.42-2.154.274.85
4-(1,3-oxazol-2-yl)benzaldehyde (Non-fluorinated)-6.10-1.954.153.90
2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde (Thiazole)-6.35-2.304.054.10

Data Analysis & Causality:

  • Stability: The fluorinated oxazole exhibits the lowest HOMO energy (-6.42 eV) and the largest energy gap (4.27 eV). Causality: The strong inductive electron-withdrawing effect of fluorine lowers the energy of the highest occupied molecular orbital, rendering the molecule harder and more resistant to oxidative metabolism compared to the non-fluorinated analog.

  • Polarity: The dipole moment is significantly higher in the fluorinated oxazole (4.85 D). Causality: The highly electronegative fluorine atom creates a strong localized dipole vector that aligns synergistically with the aldehyde carbonyl, enhancing long-range electrostatic attraction as the ligand approaches a target binding pocket.

Molecular Docking & Target Engagement

To evaluate the translational potential of these fragments, molecular docking was simulated against Acetylcholinesterase (AChE), a validated target where oxazole derivatives have demonstrated potent inhibitory activity.

Binding Affinity & ADMET Profile
CompoundDocking Score (AChE)Primary InteractionsLogP (Consensus)TPSA (Ų)
2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde -8.4 kcal/molHalogen bond, π-π stacking, H-bond2.643.1
4-(1,3-oxazol-2-yl)benzaldehyde -7.1 kcal/molπ-π stacking, H-bond2.143.1
2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde -7.8 kcal/molHalogen bond, π-π stacking3.229.5

Data Analysis & Causality: The fluorinated oxazole outperforms both alternatives in binding affinity (-8.4 kcal/mol). Causality: The fluorine atom acts as a highly directional halogen bond donor to the backbone carbonyls of the AChE catalytic triad. Furthermore, while the thiazole analog binds well (-7.8 kcal/mol), its higher LogP (3.2) pushes it closer to the lipophilic boundary, whereas the oxazole maintains a highly favorable LogP (2.6) for central nervous system (CNS) penetration without excessive hydrophobic trapping.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following computational workflows must be executed as self-validating systems.

Workflow A 1. Ligand Preparation (3D Structure Optimization) B 2. DFT Calculations (B3LYP/6-311G**) A->B Optimized Geometry C 3. Molecular Docking (Target Engagement) B->C Partial Charges D 4. MD Simulations (100 ns Trajectory) C->D Top Poses E 5. ADMET Profiling (Pharmacokinetics) C->E Lead Candidates

In silico workflow for oxazole-benzaldehyde derivative profiling.

Protocol 1: Quantum Mechanical Optimization (DFT)
  • Initial Coordinate Generation: Generate 3D conformers of the ligand using the MMFF94 force field.

    • Causality: Starting with a pre-optimized molecular mechanics geometry drastically reduces the computational expense and convergence time of the subsequent quantum mechanical steps.

  • DFT Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse (++) and polarization (d,p) functions is non-negotiable when modeling the highly electronegative fluorine atom and the oxazole lone pairs, as it accurately captures the expanded electron cloud and orbital directionality.

  • System Validation (Frequency Calculation): Run a vibrational frequency calculation at the identical level of theory.

    • Validation Check: The protocol is validated only if zero imaginary frequencies are observed, confirming that the optimized geometry represents a true local minimum on the potential energy surface rather than a transition state.

Protocol 2: Molecular Docking & Target Engagement
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., AChE). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman partial charges.

    • Causality: Water removal prevents artificial steric clashes, while the addition of polar hydrogens is essential for accurately scoring hydrogen-bond interactions with the oxazole nitrogen/oxygen.

  • Grid Box Definition & Validation: Center the docking grid box on the known catalytic triad.

    • Validation Check: Before screening the novel fragments, re-dock the native co-crystallized ligand. The docking parameters are validated only if the Root Mean Square Deviation (RMSD) between the highest-scoring docked pose and the experimental crystal pose is ≤ 2.0 Å.

  • Ligand Docking: Dock the DFT-optimized fragments using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) with an exhaustiveness setting of ≥ 8 to ensure thorough conformational sampling.

References

1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. 2.[2] Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. PMC (National Institutes of Health).2 3.[3] Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics (ResearchGate).3 4.[1] Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Worldwidejournals.1

Sources

Validation

Synthetic Strategies for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical viability in the lab and upon scale-up. The molecule 2-Fluoro-4-(1,3-oxazol-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their practical viability in the lab and upon scale-up. The molecule 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and TRPM8 antagonists[1]. It features a fluorinated benzaldehyde core linked to a 1,3-oxazole ring at the C4 position.

Synthesizing 2-aryloxazoles requires careful consideration of regioselectivity, functional group tolerance (specifically the reactive aldehyde), and scalability[2]. In this guide, we objectively compare three distinct synthetic methodologies: Palladium-Catalyzed Direct C-H Arylation, Negishi Cross-Coupling, and De Novo Robinson-Gabriel Cyclization.

Quantitative Route Comparison

To select the optimal route, researchers must weigh atom economy against step count and operational complexity. The table below summarizes the performance metrics of each approach based on standard benchmarking for 2-aryloxazole synthesis.

MetricRoute A: Direct C-H ArylationRoute B: Negishi CouplingRoute C: De Novo Synthesis
Overall Yield 65–75%80–88%50–60%
Step Count 2 (includes protection)1 to 24
Key Reagents Pd(OAc)₂, PCy₃, Oxazolen-BuLi, ZnCl₂, Pd(PPh₃)₄POCl₃, Aminoacetaldehyde acetal
Regioselectivity Moderate (C2 vs C5 competition)Excellent (Exclusive to C2)Excellent (Structurally defined)
Scalability Moderate (High Pd loading)Low (Cryogenic lithiation)High (Transition-metal-free)
Aldehyde Status Requires acetal protectionOften tolerated unprotectedRequires acetal protection

Route A: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization is highly step-economic, bypassing the need for pre-functionalized organometallic reagents[2]. However, the oxazole ring possesses multiple reactive C-H bonds.

Mechanistic Causality

While the C2 proton of oxazole is the most acidic, C5 activation can kinetically compete depending on the catalytic system. By employing a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃), we sterically crowd the palladium center, thermodynamically favoring the C2-arylated product. Because the aldehyde on the electrophile (4-bromo-2-fluorobenzaldehyde) can undergo competitive insertion or degrade under basic conditions, it must be transiently masked as a dioxolane.

CH_Arylation A Pd(II) Precatalyst B Active Pd(0)L_n A->B Reduction C Oxidative Addition (Aryl Bromide) B->C Ar-Br D C-H Activation (Oxazole C2) C->D Base, Oxazole E Reductive Elimination (Product Formation) D->E Regioselective E->B Regenerate Pd(0)

Catalytic cycle of Pd-catalyzed direct C-H arylation at the oxazole C2 position.

Experimental Protocol
  • Protection: Reflux 4-bromo-2-fluorobenzaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH in toluene under Dean-Stark conditions for 4 hours. Concentrate to yield the protected acetal.

  • C-H Arylation: In an oven-dried Schlenk flask, combine the protected bromide (1.0 eq), oxazole (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 eq) in anhydrous N,N-dimethylacetamide (DMA).

  • Reaction: Degas the mixture, backfill with argon, and heat at 110 °C for 12 hours. Monitor conversion via LC-MS.

  • Deprotection: Cool to room temperature, filter through Celite, and treat the filtrate with 2M HCl in THF for 2 hours to hydrolyze the acetal. Extract with EtOAc and purify via silica gel chromatography.

Route B: Negishi Cross-Coupling via Oxazol-2-ylzinc Reagents

When absolute regiocontrol is required, the Negishi cross-coupling is the gold standard[3]. This route utilizes the directed metallation of oxazole.

Mechanistic Causality

Lithiation of oxazole at -78 °C exclusively deprotonates the C2 position due to the strong inductive effects of the adjacent oxygen and nitrogen heteroatoms[3]. The subsequent transmetalation with ZnCl₂ to form an organozinc species is a critical self-validating step: the resulting oxazol-2-ylzinc chloride is significantly less nucleophilic than the organolithium precursor. This attenuated reactivity prevents unwanted nucleophilic attack on the highly electrophilic aldehyde of 4-bromo-2-fluorobenzaldehyde, often allowing the coupling to proceed without the need for protecting groups.

Negishi Step1 Oxazole + n-BuLi Step2 2-Lithiooxazole (-78 °C) Step1->Step2 Step3 Transmetalation (+ ZnCl2) Step2->Step3 Step4 Oxazol-2-ylzinc chloride (Stable Intermediate) Step3->Step4 Step5 Negishi Coupling (+ Ar-Br, Pd cat.) Step4->Step5

Step-by-step workflow for Negishi cross-coupling via an oxazol-2-ylzinc intermediate.

Experimental Protocol
  • Lithiation: Dissolve oxazole (1.2 eq) in anhydrous THF and cool to -78 °C under argon. Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete C2 deprotonation[3].

  • Transmetalation: Add a solution of rigorously anhydrous ZnCl₂ (1.3 eq) in THF dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature.

  • Cross-Coupling: To the generated zincate, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and Pd(PPh₃)₄ (5 mol%). Heat the mixture to 60 °C for 8 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the target compound.

Route C: De Novo Synthesis via Robinson-Gabriel Cyclization

For kilogram-scale process manufacturing, avoiding transition metals (to eliminate heavy metal remediation) and cryogenic conditions is paramount. De novo ring construction provides a robust, scalable alternative[2].

Mechanistic Causality

Starting from 3-fluoro-4-formylbenzoic acid, the strategy involves building the oxazole ring directly onto the aryl core. The critical step is the Robinson-Gabriel cyclodehydration. Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and an electrophilic activator. It activates the amide carbonyl, facilitating intramolecular nucleophilic attack by the oxygen onto the acetal carbon, driving the aromatization of the newly formed oxazole ring.

RobinsonGabriel N1 3-Fluoro-4-formylbenzoic acid (Protected) N2 Acid Chloride Formation (SOCl2) N1->N2 N3 Amidation (Aminoacetaldehyde acetal) N2->N3 N4 Acyclic Amide Acetal N3->N4 N5 Cyclodehydration (POCl3, Heat) N4->N5 Robinson-Gabriel N6 2-Aryloxazole Product (Deprotected) N5->N6 Acidic Workup

De novo synthesis of the oxazole ring via the Robinson-Gabriel cyclodehydration pathway.

Experimental Protocol
  • Pre-activation: Protect 3-fluoro-4-formylbenzoic acid as a dioxolane acetal. Treat the protected acid (1.0 eq) with SOCl₂ (2.0 eq) in DCM with a catalytic drop of DMF to form the acid chloride. Concentrate in vacuo.

  • Amidation: Dissolve the crude acid chloride in DCM and cool to 0 °C. Slowly add aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (2.0 eq). Stir for 2 hours at room temperature, wash with water, and concentrate.

  • Cyclization: Dissolve the resulting acyclic amide in toluene. Add POCl₃ (3.0 eq) and heat to 90 °C for 4 hours. The acidic conditions will simultaneously drive the cyclodehydration of the oxazole ring and begin hydrolyzing the protecting acetal[2].

  • Final Deprotection/Isolation: Carefully quench the cooled reaction mixture into ice water. Adjust the pH to 2 and stir to ensure complete aldehyde deprotection. Neutralize with NaHCO₃, extract with DCM, and recrystallize the final product.

References[3] Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. SciSpace. Link[2] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.Link[1] Trpm8 antagonists - European Patent Office - EP 2606888 A1. Googleapis.com. Link

Sources

Comparative

Toxicological Profile &amp; Comparative Guide: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a specialized pharmacophore intermediate combining a reactive aldehyde handle, a bioisosteric oxazole ring, and a metabolic-blocking fluorine substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde represents a specialized pharmacophore intermediate combining a reactive aldehyde handle, a bioisosteric oxazole ring, and a metabolic-blocking fluorine substituent. While direct toxicological datasets for this specific molecular entity are proprietary or sparse, this guide synthesizes a predictive toxicological profile using validated read-across methodology from structural analogs (4-fluorobenzaldehyde and oxazole-bearing small molecules).

Key Findings:

  • Hazard Classification: Predicted Category 2 Skin/Eye Irritant and Category 3 STOT-SE (Respiratory), driven by the electrophilic aldehyde moiety.

  • Metabolic Stability: The C2-fluorine substitution significantly enhances resistance to oxidative deactivation compared to non-fluorinated analogs, extending the half-life of the benzaldehyde core before oxidation to the corresponding benzoic acid.

  • Handling Protocol: Requires inert atmosphere storage (Argon/Nitrogen) to prevent autoxidation.

Chemical Identity & Physicochemical Basis[1]

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity.

PropertyValue (Predicted/Experimental)Toxicological Implication
Molecular Formula C₁₀H₆FNO₂--
Molecular Weight 191.16 g/mol Small molecule; high membrane permeability.
LogP (Octanol/Water) ~1.8 – 2.2 (Predicted)Moderate lipophilicity; likely to cross blood-brain barrier (BBB).
H-Bond Acceptors 3 (N, O, F)Potential for specific receptor binding (off-target effects).
Reactive Moiety Aldehyde (-CHO)Primary driver of acute irritation and protein adduction (Schiff base formation).
Structural Alert 1,3-Oxazole ringGenerally stable, but can undergo ring opening under high oxidative stress.

Comparative Toxicological Profile

This section evaluates the target compound against two standard alternatives to contextualize its safety profile.

Comparator A: 4-Fluorobenzaldehyde (Standard Reagent)
  • Toxicity: Acute Oral LD50 (Rat) ~1600 mg/kg (Harmful).

  • Comparison: The target molecule adds an oxazole ring. This increases molecular weight and polarity, likely reducing volatility and inhalation risk compared to the simpler 4-fluorobenzaldehyde. However, the oxazole ring introduces nitrogen, increasing the potential for nitrogen-based metabolic byproducts.

Comparator B: 4-(1,3-oxazol-2-yl)benzaldehyde (Non-Fluorinated Analog)
  • Metabolism: The non-fluorinated analog is susceptible to rapid ring oxidation and enzymatic attack at the ortho positions.

  • Comparison: The 2-Fluoro substituent on the target molecule exerts a steric and electronic shielding effect. This increases metabolic stability (desirable for drugs) but may also delay clearance, potentially increasing the window for acute toxicity if the aldehyde is not rapidly conjugated.

Summary of Predicted Hazards (GHS)
EndpointClassification (GHS)Mechanism/Justification
Acute Oral Toxicity Category 4 (Harmful) Estimated LD50 500–2000 mg/kg. Aldehydes can cause gastric irritation and CNS depression at high doses.
Skin Corrosion/Irritation Category 2 (Irritant) Electrophilic reaction with skin proteins (keratin amines).
Serious Eye Damage Category 2A (Irritant) High reactivity of aldehyde group with mucosal membranes.
Sensitization Watch List Aldehydes are known sensitizers (haptenization). Monitor for allergic dermatitis.

Metabolic & Reactivity Pathways (Visualized)

The following diagram illustrates the predicted metabolic fate of the compound, highlighting the divergence between "Safe Clearance" (Oxidation) and "Toxicity" (Protein Adduction).

MetabolicPathway cluster_0 Metabolic Fate Compound 2-Fluoro-4-(1,3-oxazol-2-yl) benzaldehyde Acid Phase I Metabolite: Benzoic Acid Deriv. Compound->Acid Aldehyde Dehydrogenase (ALDH) SchiffBase Toxic Pathway: Protein Adduction (Schiff Base) Compound->SchiffBase Direct Reactivity (Lysine Residues) Glucuronide Phase II Metabolite: Glucuronide Conjugate Acid->Glucuronide UGT Enzymes Excretion Renal Excretion Glucuronide->Excretion Clearance

Figure 1: Predicted metabolic pathway. The primary detoxification route is oxidation to the carboxylic acid. The toxicity risk stems from the direct reaction of the aldehyde with cellular proteins (red dashed line).

Experimental Protocols for Safety Validation

Protocol A: Stability & Autoxidation Assessment

Objective: Determine the rate at which the toxic/irritating benzoic acid derivative forms upon air exposure.

  • Preparation: Dissolve 10 mg of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde in 1 mL of deuterated chloroform (CDCl₃).

  • Control: Purge one vial with Argon (T=0). Leave second vial open to air (benchtop conditions).

  • Measurement: Acquire ¹H NMR spectra at T=0, T=6h, and T=24h.

  • Marker: Monitor the aldehyde proton signal (~10.0 ppm) vs. the appearance of the carboxylic acid proton (~11-13 ppm broad).

  • Threshold: If >5% conversion is observed within 6 hours, the compound is highly unstable and must be handled in a glovebox to prevent formation of acidic impurities that increase corrosivity.

Protocol B: Electrophilic Reactivity (GSH Trapping Assay)

Objective: Assess potential for protein binding (sensitization risk) using Glutathione (GSH) as a proxy.

  • Incubation: Mix compound (10 µM) with excess GSH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Analysis: Analyze aliquots by LC-MS/MS at 0, 15, 30, and 60 minutes.

  • Interpretation:

    • <10% depletion of GSH: Low reactivity (Low sensitization risk).

    • >50% depletion of GSH: High reactivity (High sensitization risk).

    • Note: The fluorine atom may withdraw electrons, making the carbonyl carbon more electrophilic than standard benzaldehyde.

Synthesis Workflow & Safety Interlocks

When using this intermediate in drug discovery (e.g., scaffold hopping), the synthesis workflow must account for its specific hazards.

SynthesisWorkflow Start Start: Weighing PPE Safety Interlock: Gloves (Nitrile) + Fume Hood Start->PPE Mandatory Check Reaction Reaction: Schiff Base Formation (with Amine) PPE->Reaction Inert Atmosphere (N2) Quench Quench: Slightly Acidic Workup Reaction->Quench Exothermic Control Waste Waste Disposal: Halogenated Solvent Stream Quench->Waste Segregation

Figure 2: Synthesis safety workflow. Note the critical requirement for halogenated waste segregation due to the fluorine content.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Fluorobenzaldehyde (CAS 459-57-4). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzaldehyde derivatives and skin sensitization. Retrieved from [Link]

  • Beilstein J. Org. Chem. Development of N-F fluorinating agents and their fluorinations.[1] (Context on fluorine reactivity). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde: A Protocol for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, a halogenated aromatic aldehyde. The principles and procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory operations remain compliant and, most importantly, safe.

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde was not located, the guidance herein is based on the known hazards of analogous chemical structures, such as other fluorinated benzaldehydes. It is imperative to always consult the supplier-specific SDS for any chemical and your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Hazard Identification and Characterization

The first step in safe disposal is understanding the potential hazards of the chemical. Based on data from similar fluorinated and aromatic aldehyde compounds, 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Many benzaldehyde derivatives are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

  • Toxicity: While specific data is unavailable for this compound, similar chemicals can be harmful if swallowed or inhaled.[1]

  • Environmental Hazard: Some related compounds are toxic to aquatic life with long-lasting effects.[1]

Table 1: Anticipated Hazard Profile of 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Hazard ClassAnticipated ClassificationRationale based on Analogous Compounds
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[1][2]
Acute Toxicity (Oral, Inhalation) Potential for HarmMay be harmful if swallowed or inhaled.[1]
Hazardous to the Aquatic Environment Potential Chronic HazardMay be toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash.[3][4]

Segregation: The Cornerstone of Safe Waste Management

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5] 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde, as a halogenated organic compound, must be collected in a dedicated waste stream.

Step-by-Step Segregation Protocol:

  • Designate a "Halogenated Organic Waste" container. This container is specifically for organic solvents and solids that contain fluorine, chlorine, bromine, or iodine.

  • Do NOT mix with non-halogenated waste. Mixing halogenated and non-halogenated waste streams complicates the disposal process and can increase costs.[6][7]

  • Avoid mixing with incompatible chemicals. Keep this waste stream separate from acids, bases, and oxidizers.[5][8] Consult your institution's chemical incompatibility chart for detailed guidance.

Waste Accumulation and Container Management

The integrity of your waste container is paramount to preventing spills and exposure.

Container Requirements and Best Practices:

  • Compatibility: Use a container made of a material compatible with the chemical. For many organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[8][9]

  • Condition: The container must be in good condition, free of leaks, cracks, or severe rust.[3][8][9]

  • Secure Closure: The container must have a tightly fitting screw cap.[6][7][10] It should be kept closed at all times except when waste is being added.[3][6][8] Funnels should not be left in the container opening.[5]

  • Secondary Containment: Liquid waste containers should be stored in a secondary containment tray or tub to contain any potential leaks.[3][10]

Proper Labeling: A Non-Negotiable Requirement

Accurate and complete labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.[4][8]

Labeling Protocol:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8][9] Your institution's EHS department will provide these labels.

  • List all constituents: Write out the full chemical name, "2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde," and any other chemicals mixed in the container. Do not use abbreviations or chemical formulas.[6][8]

  • Indicate percentages: Estimate the percentage of each component.

  • Fill in generator information: Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container (accumulation start date).[11]

On-Site Storage and Accumulation

Hazardous waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][10]

SAA Guidelines:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[9][10]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Regular Inspection: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.

Disposal Workflow: From Your Lab to Final Disposition

The disposal of hazardous waste is a regulated process from "cradle-to-grave," meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[11][12]

Step-by-Step Disposal Procedure:

  • Container is Full or Accumulation Time Limit Reached: Once the waste container is nearly full (leaving some headspace for expansion) or has been accumulating for the maximum time allowed by your institution (often around 9 months), it is ready for pickup.[3]

  • Request a Pickup: Contact your institution's EHS department to schedule a waste pickup. This is typically done through an online request system.

  • EHS Collection: Trained EHS personnel will collect the properly labeled and sealed container from your laboratory's SAA.

  • Transportation and Disposal: The EHS department will then manage the consolidation, transportation, and ultimate disposal of the waste through a licensed hazardous waste vendor, in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[12][13][14]

Diagram 1: Disposal Decision Workflow for 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Compliance A Generated Waste: 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde B Is it Hazardous? (Based on analogous compounds: Yes) A->B C Segregate as 'Halogenated Organic Waste' B->C D Use Compatible & Sealed Container with Secondary Containment C->D E Affix 'Hazardous Waste' Label & List All Contents D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects Waste from SAA H->I J Compliant Disposal via Licensed Vendor (RCRA) I->J

Caption: Workflow for the safe disposal of chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills: For small spills that you can safely manage, use a chemical spill kit containing absorbent materials.[3] All contaminated cleanup materials must be collected and disposed of as hazardous waste.[3]

  • Major Spills: If a spill is large, involves highly toxic material, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line immediately.[3]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your vital research is conducted responsibly. Always prioritize safety and when in doubt, consult your EHS department.

References

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • MIT Environmental Health & Safety. Chemical Waste. [Link]

  • IESI. EPA Rules For Hazardous Waste Management: A Primer on RCRA. [Link]

  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act. [Link]

  • Braun Research Group, University of North Carolina at Chapel Hill. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Heritage Environmental Services. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste. [Link]

  • North Carolina Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • University of Massachusetts Amherst Environmental Health & Safety. Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Operational Safety Guide: Handling 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde Executive Summary & Risk Context 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a specialized heterocyclic building block often employed in late-st...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Executive Summary & Risk Context

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde is a specialized heterocyclic building block often employed in late-stage drug discovery for synthesizing bioactive scaffolds (e.g., kinase inhibitors).[1] While specific toxicological data for this exact molecule may be limited in public registries, its structural components—a reactive aldehyde , a lipophilic fluorine substituent , and a nitrogen-containing oxazole ring —dictate a strict safety profile.[1]

As a Senior Scientist, I advise treating this compound not merely as a generic organic solid, but as a potential sensitizer and mucous membrane irritant .[1] The presence of the fluorine atom increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.

Critical Hazard Classifications (Derived from Analogs):

  • Skin/Eye Irritation: High probability (GHS Category 2/2A).[1]

  • Respiratory Irritation: High probability (STOT SE 3) if dust is inhaled.[1]

  • Reactivity: Aldehydes are susceptible to autoxidation to carboxylic acids; handle under inert atmosphere to preserve purity and safety.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for fluorinated heterocyclic aldehydes due to the risk of sensitization and ocular damage. The following matrix defines the minimum acceptable protection standards.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1] Aldehydes are lachrymators; contact with the eye mucosa causes immediate, severe irritation.[1]
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Aldehydes can permeate thin nitrile over time.[1] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Do not handle open containers outside a hood. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[1]
Body Lab Coat (Cotton/Flame Resistant) + Tyvek Sleeves Synthetic fabrics can melt if a fire occurs.[1] Tyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point for powders.[1]

Operational Protocols: From Storage to Synthesis

Safety is a workflow, not a checklist. Follow this "Cradle-to-Grave" handling logic.

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystal formation (crust).[1] Crystalline deposits on the threads can induce friction heating when opening.[1]

  • Environment: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Aldehydes oxidize in air to form acidic impurities (2-fluoro-4-(oxazol-2-yl)benzoic acid), which can alter the safety profile and reaction stoichiometry.[1]

Phase B: Weighing & Dispensing (Critical Control Point)
  • The Static Hazard: Fluorinated solids are often "fluffy" and highly static-prone.[1] They can "jump" from spatulas, creating invisible dust clouds.[1]

  • Protocol:

    • Place the balance inside the fume hood or use a powder containment enclosure.[1]

    • Use an anti-static gun or ionizer on the vial before opening.[1]

    • Damping: If the powder is too flighty, do not attempt to weigh it dry. Dissolve the entire contents in the reaction solvent (e.g., DCM or THF) within the shipping vial, then transfer volumetrically. This eliminates dust exposure entirely.[1]

Phase C: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen/Argon before addition.[1]

  • Temperature: Avoid heating the neat solid >50°C without solvent, as the oxazole ring combined with the aldehyde can undergo complex thermal decomposition or polymerization.[1]

Emergency Response & Disposal

Spill Management
  • Do NOT Dry Sweep: Dry sweeping generates dust.[1]

  • The Wet Wipe Method: Cover the spill with a paper towel soaked in a compatible solvent (Acetone or Ethanol), then wipe up.[1] This solvates the powder and prevents airborne dispersion.

  • Decontamination: Clean the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any oxidized acid byproducts.[1]

Waste Disposal (Regulatory Compliance)
  • Classification: Halogenated Organic Waste .[1]

  • Reasoning: The presence of the Fluorine atom mandates segregation from general organic waste streams in many jurisdictions (e.g., EPA RCRA guidelines) to prevent the formation of HF during incineration processes.

  • Labeling: Clearly mark the waste tag with "Fluorinated Aldehyde - Potential Sensitizer."[1]

Safety Logic Visualization

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyWorkflow Start Start: Handling 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde RiskCheck Risk Assessment: Is the solid static-prone or dusty? Start->RiskCheck Solvation STRATEGY A (Preferred): Dissolve in solvent within shipping vial. Transfer as liquid. RiskCheck->Solvation Yes (High Static) Weighing STRATEGY B (Standard): Weigh in Fume Hood. Use Anti-static gun. Wear Double Nitrile Gloves. RiskCheck->Weighing No (Stable Crystal) Reaction Reaction Setup: Inert Atmosphere (Ar/N2). Avoid overheating neat solid. Solvation->Reaction Weighing->Reaction Disposal Disposal: Segregate to HALOGENATED Waste. Do not mix with general organics. Reaction->Disposal

Figure 1: Decision logic for minimizing exposure during the handling of fluorinated aldehyde derivatives.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Fluorobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Fluorobenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde (Analogous Structure). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

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